3-Chloro-6-(pyridin-3-yl)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRJVSMOMIYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587446 | |
| Record name | 3-Chloro-6-(pyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78784-66-4 | |
| Record name | 3-Chloro-6-(3-pyridinyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78784-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(pyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-(pyridin-3-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-6-(pyridin-3-yl)pyridazine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. The core focus is on the Suzuki-Miyaura cross-coupling reaction, recognized for its efficiency and versatility. Alternative routes, such as those involving Buchwald-Hartwig amination, are also discussed. Each section integrates mechanistic insights, explains the causality behind experimental choices, and presents detailed, step-by-step protocols. The guide is grounded in authoritative literature, with in-text citations and a complete reference list to ensure scientific integrity and reproducibility.
Introduction and Retrosynthetic Analysis
The pyridazine core is a prominent scaffold in a multitude of biologically active compounds.[1] The specific molecule, this compound, serves as a crucial intermediate, offering a reactive chlorine handle for further functionalization via nucleophilic substitution or cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery.
A logical retrosynthetic analysis of the target molecule suggests several strategic disconnections. The most evident and widely adopted approach involves the formation of the carbon-carbon bond between the pyridazine and pyridine rings. This leads directly to palladium-catalyzed cross-coupling strategies, most notably the Suzuki-Miyaura reaction.
Figure 1: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing the target molecule due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the necessary reagents.[2][3] The overall strategy involves two main stages: the synthesis of the key intermediate, 3,6-dichloropyridazine, followed by the palladium-catalyzed cross-coupling with pyridine-3-boronic acid.
Stage 1: Synthesis of 3,6-Dichloropyridazine
The most common and cost-effective route to 3,6-dichloropyridazine begins with inexpensive commodity chemicals: maleic anhydride and hydrazine.[4][5] The process involves the formation of 3,6-dihydroxypyridazine (the tautomer of pyridazine-3,6-dione) followed by a chlorination step.
Workflow for 3,6-Dichloropyridazine Synthesis
Figure 2: Workflow for the synthesis of the 3,6-dichloropyridazine intermediate.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine [4][6]
Part A: 3,6-Dihydroxypyridazine
-
To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%).
-
Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.
-
Add 98 g of maleic anhydride in portions to the stirred solution.
-
Heat the mixture to reflux at approximately 110°C for 3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the resulting solid, wash the filter cake with cold ethanol (3-4 times), and dry to yield 3,6-dihydroxypyridazine.
Part B: 3,6-Dichloropyridazine
-
In a well-ventilated fume hood, charge a three-necked flask with 22 g of 3,6-dihydroxypyridazine and 46 g of phosphorus oxychloride (POCl₃).
-
Heat the mixture to 50-80°C and stir for 4 hours.[6] Note: Some procedures may use harsher reagents like PCl₅ and higher temperatures.[4]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the remaining viscous liquid to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by adding 28% aqueous ammonia dropwise until the pH is approximately 8.
-
Collect the precipitated solid by suction filtration, wash with cold water, and dry to afford 3,6-dichloropyridazine. The crude product can be purified by recrystallization or column chromatography.
Stage 2: Suzuki-Miyaura Cross-Coupling
With 3,6-dichloropyridazine in hand, the final step is the selective mono-arylation with pyridine-3-boronic acid. The key to success in this step is the choice of catalyst, ligand, base, and solvent system to favor the mono-coupled product and suppress the formation of the di-substituted byproduct. The electron-deficient nature of the pyridazine ring facilitates this reaction.[7]
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling [2][8]
-
In a reaction vessel suitable for inert atmosphere chemistry, combine 3,6-dichloropyridazine (1 equivalent), pyridine-3-boronic acid (1.1-1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2 equivalents) or potassium phosphate (K₃PO₄).
-
Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). For more challenging couplings, a system like Pd₂(dba)₃ with a specialized ligand like XPhos may be used.[8]
-
Add a solvent system, often a mixture like DME/water, toluene/ethanol, or 1,4-dioxane.[2]
-
Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to prevent catalyst oxidation.[7]
-
Heat the reaction mixture with stirring to 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, chloroform).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Data Summary for Suzuki-Miyaura Coupling
The choice of reagents and conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions adapted from literature for similar chloro-heterocycle couplings.
| Parameter | Condition 1 | Condition 2 | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ is a classic, effective catalyst.[2] The Pd₂(dba)₃/XPhos system is a more modern, highly active catalyst generation, often required for less reactive chloro-substrates.[8] |
| Base | 2M aq. Na₂CO₃ | Cs₂CO₃ (anhydrous) | Aqueous bases are common and effective.[2] Anhydrous bases like Cs₂CO₃ can be beneficial in preventing protodeboronation of the boronic acid, a common side reaction.[7] |
| Solvent | DME / H₂O | Toluene (anhydrous) | A mixed aqueous system is standard for many Suzuki couplings.[2] Anhydrous toluene is often paired with stronger bases and more air-sensitive catalyst systems.[8] |
| Temperature | 80 °C | 110 °C | Higher temperatures are often needed to activate the C-Cl bond for oxidative addition.[8] |
| Typical Yield | 70-90% | 85-95% | Yields are generally good to excellent, but are highly dependent on the purity of starting materials and rigorous exclusion of oxygen. |
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
While less direct, a plausible alternative route is the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds.[9][10] This pathway would involve the coupling of 3,6-dichloropyridazine with 3-aminopyridine.
Core Challenge: Selectivity The primary challenge in this approach is achieving selective mono-amination. 3,6-Dichloropyridazine possesses two electrophilic sites. Driving the reaction to the mono-substituted product without significant formation of the di-aminated byproduct requires careful control of stoichiometry and reaction conditions.[11] Using a slight excess of the dichloropyridazine relative to the amine can favor mono-substitution.
Hypothetical Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 3,6-dichloropyridazine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-5 mol%).[12]
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).
-
Add 3-aminopyridine (1 equivalent).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110°C, monitoring carefully by LC-MS.
-
Upon consumption of the 3-aminopyridine, perform an aqueous workup and purify by column chromatography to isolate the mono-aminated product.
Comparative Analysis of Pathways
| Feature | Suzuki-Miyaura Cross-Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Key Precursors | 3,6-Dichloropyridazine, Pyridine-3-boronic acid | 3,6-Dichloropyridazine, 3-Aminopyridine |
| Advantages | High yields, excellent functional group tolerance, less sensitive to air/moisture, commercially available reagents.[2] | Powerful method for C-N bonds, broad substrate scope.[9] |
| Disadvantages | Potential for boronic acid homocoupling and protodeboronation.[7] | Major challenge with selectivity for mono-substitution; requires strictly anhydrous/anaerobic conditions; strong bases may limit functional group tolerance.[11][12] |
| Recommendation | Primary and recommended pathway. The route is more direct, higher yielding, and presents fewer selectivity challenges for this specific target molecule. | A viable but more complex alternative. Recommended only if the Suzuki pathway is unsuccessful or if exploring novel chemical space. |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via a two-stage process. The first stage involves the synthesis of 3,6-dichloropyridazine from maleic anhydride, a robust and scalable process. The second, crucial stage is a Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and pyridine-3-boronic acid. This palladium-catalyzed reaction offers high yields and is amenable to a range of conditions, making it the superior choice for both laboratory-scale synthesis and potential scale-up. While alternative methods like the Buchwald-Hartwig amination are mechanistically plausible, they present significant selectivity challenges that render them less practical for this target. For researchers and drug development professionals, mastery of the Suzuki-Miyaura approach provides a dependable and versatile platform for accessing this valuable chemical intermediate.
References
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Ather, A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information. [Link]
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Malik, A., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. Odesa I.I. Mechnykov National University. [Link]
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Svaljavin, O.V., et al. (2025). Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]
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Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]
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Bodajla, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]
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Ather, A., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]
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Chai, Y-X., et al. (2025). Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. ResearchGate. [Link]
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Laha, J. K., et al. (2016). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Organic Syntheses. [Link]
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Guery, S., et al. (1999). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Semantic Scholar. [Link]
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Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
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Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. [Link]
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NIST. Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]
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Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International. [Link]
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Bodajla, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
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Genentech Process Chemistry, et al. (2024). Scalable Synthesis of 6‑Chloro‑1H‑pyrazolo[3,4‑b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Da Cruz, L., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]
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PubChem. 3-(6-chloropyridazin-3-yl)-1H-indole. PubChem. [Link]
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Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. [Link]
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Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-6-(pyridin-3-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-chloro-6-(pyridin-3-yl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs, outlines robust experimental and computational protocols for its full characterization, and offers expert insights into its likely structural and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the pyridyl-pyridazine scaffold.
Introduction: The Significance of the Pyridyl-pyridazine Scaffold
The pyridazine ring and its derivatives are cornerstone structures in modern drug discovery, exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of a pyridine moiety to the pyridazine core, as in this compound, creates a bidentate ligand-like structure with a unique electronic and steric profile. Understanding the three-dimensional arrangement of these two aromatic rings relative to each other—their conformation—is paramount for predicting and optimizing molecular interactions with biological targets.
The central question addressed in this guide is the preferred conformation of this compound, which is primarily determined by the rotational barrier around the single bond connecting the pyridazine and pyridine rings. This rotation dictates the dihedral angle between the two rings, influencing the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, such as hydrogen bonding and π-stacking.
Deduced Molecular Structure from Analogous Compounds
Direct experimental data from X-ray crystallography for this compound is not readily found in the public domain. However, analysis of the crystal structures of closely related compounds provides a strong basis for inferring its key structural features.
For instance, the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine reveals that the molecule is nearly planar, with a very small dihedral angle of 2.82(5)° between the pyridazine and pyrazole rings.[3] This planarity is a common feature in linked aromatic heterocyclic systems, where conjugation effects favor a coplanar arrangement. Similarly, derivatives such as 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine also exhibit a high degree of planarity in their core structures.[4]
Based on these analogs, it is highly probable that this compound also adopts a largely planar conformation in the solid state. The primary determinants of its precise conformation will be the balance between the stabilizing effects of π-conjugation across the two rings and any steric hindrance that might arise between adjacent hydrogen atoms on the rings.
Table 1: Comparative Crystallographic Data of Related Pyridazine Derivatives
| Compound | Dihedral Angle Between Rings | Key Observations | Reference |
| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | 2.82(5)° | Essentially planar molecule.[3] | [3] |
| 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine | 4.5(3)° and 8.8(4)° (two conformations in asymmetric unit) | The core heterocyclic structure is nearly planar.[4] | [4] |
| 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | - | The 3-chloropyridazine ring itself is planar.[5] | [5] |
Conformational Analysis: A Computational Approach
In the absence of a crystal structure, computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular geometry and conformational landscape of this compound.[6] A systematic conformational analysis can elucidate the rotational energy barrier around the C-C bond linking the two rings and identify the global minimum energy conformation.
Proposed Computational Protocol
A robust computational workflow to investigate the conformation of this compound would involve the following steps:
-
Initial Structure Generation: The molecule is first built using a molecular editor, and a preliminary geometry optimization is performed using a computationally less expensive method like a molecular mechanics force field.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is conducted by systematically rotating the dihedral angle between the pyridazine and pyridine rings (e.g., in 10° increments from 0° to 180°). At each step, the geometry is optimized while keeping the dihedral angle constrained. This allows for the identification of energy minima (stable conformers) and maxima (transition states).
-
Full Geometry Optimization and Frequency Calculation: The structures corresponding to the energy minima and maxima from the PES scan are then fully optimized without any constraints using a higher level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set. Subsequent frequency calculations are performed to confirm that the minima are true stable structures (no imaginary frequencies) and the transition states have exactly one imaginary frequency.
-
Solvation Effects: To simulate a more biologically relevant environment, the optimizations and frequency calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another appropriate solvent.
Caption: General workflow for synthesis and characterization.
Detailed Experimental Procedure
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) and pyridine-3-boronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Reaction Execution: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy, and melting point analysis.
Conclusion
While a definitive crystal structure of this compound remains to be reported, a comprehensive understanding of its molecular structure and conformation can be achieved through a synergistic approach. By leveraging structural data from analogous compounds, employing robust computational modeling techniques, and performing thorough spectroscopic and synthetic characterization, researchers can gain the necessary insights to effectively utilize this important scaffold in drug design and development. The protocols and analyses presented in this guide provide a solid framework for such investigations, enabling the rational design of next-generation therapeutics based on the pyridyl-pyridazine core.
References
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Ather, M., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3048. [Link]
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Ather, M., et al. (2011). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113. [Link]
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Adejoro, I. A., & Ojo, O. O. (2019). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Journal of Molecular Structure, 1180, 617-626. [Link]
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Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o532. [Link]
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Various Authors. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. [Link]
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Amanote Research. (n.d.). 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine. Amanote Research. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Abu-Hashem, A. A., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. IUCrData, 7(4), x220364. [Link]
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Hrobonova, K., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17383. [Link]
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Farina, C., Monguzzi, R., & Pinza, M. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125–128. [Link]
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A Technical Guide to 3-Chloro-6-(pyridin-3-yl)pyridazine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 3-Chloro-6-(pyridin-3-yl)pyridazine, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its chemical identity, logical synthesis strategies, potential applications as a scaffold in medicinal chemistry, and the analytical techniques for its characterization. The information presented herein is synthesized from established chemical principles and data from closely related analogues, providing a robust framework for understanding and utilizing this molecule.
Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₉H₆ClN₃ | Calculated |
| Molecular Weight | 191.62 g/mol | Calculated |
| Canonical SMILES | C1=CN=C(C=C1)C2=NN=C(C=C2)Cl | ChemDraw |
| InChI Key | (Not available) | - |
| CAS Number | (Not assigned) | - |
Note: The molecular weight and formula are analogous to the pyridin-2-yl isomer[1].
Strategic Synthesis: A Focus on Cross-Coupling
The structure of this compound, a biaryl system composed of a pyridazine and a pyridine ring, strongly suggests that palladium-catalyzed cross-coupling reactions are the most logical and efficient synthetic approach. The Suzuki-Miyaura coupling is a prime candidate for this transformation due to its high functional group tolerance and well-established protocols for heteroaromatic compounds[2][3].
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The synthesis would involve the reaction of a chloropyridazine with a pyridinylboronic acid. Given the target molecule, the key starting materials would be 3,6-dichloropyridazine and pyridine-3-boronic acid. The chlorine atom at the 6-position of the pyridazine ring is generally more reactive towards cross-coupling than the one at the 3-position, allowing for regioselective substitution.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methods for Suzuki-Miyaura couplings of chloropyridazines.
-
Reaction Setup: To a flame-dried round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), pyridine-3-boronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality behind choices: The use of a slight excess of the boronic acid ensures the complete consumption of the dichloropyridazine. The aqueous base is crucial for the transmetalation step in the catalytic cycle. A phosphine-ligated palladium catalyst is standard for such cross-couplings, providing stability and promoting the reaction.
Applications in Medicinal Chemistry and Drug Discovery
The pyridazine ring is a bioisostere of the phenyl ring but with unique physicochemical properties, including a higher dipole moment and hydrogen bonding capabilities, making it a valuable scaffold in drug design[4]. Nitrogen-containing heterocycles are prevalent in FDA-approved drugs[5]. The 3-chloro-6-substituted pyridazine motif is a key intermediate in the synthesis of a wide array of biologically active molecules.
Role as a Versatile Chemical Scaffold
This compound serves as an excellent starting point for further chemical modifications. The remaining chlorine atom at the 3-position can be substituted with various nucleophiles (amines, thiols, alcohols) to generate a library of compounds for biological screening[6][7].
Caption: Derivatization pathways of this compound in drug discovery.
Potential Biological Targets
Derivatives of pyridazine have shown a broad spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors incorporate pyridazine scaffolds.
-
Anticancer Agents: The pyridazine core is found in numerous compounds with antiproliferative properties[8].
-
Antiviral and Antibacterial Agents: The nitrogen-rich heterocycle can interact with biological targets in pathogens.
-
CNS-active Agents: The polarity and hydrogen bonding capacity of the pyridazine ring can be tuned for brain penetration.
Analytical Characterization
The structural confirmation of synthesized this compound would rely on a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region with distinct signals for both the pyridazine and pyridine rings. The coupling patterns and chemical shifts would be diagnostic. Protons on the pyridazine ring would likely appear as doublets, while the pyridine ring would show a more complex pattern including a singlet (or narrow triplet) for the C2 proton, a doublet of doublets for C4, a doublet for C5, and a doublet of doublets for C6. |
| ¹³C NMR | The spectrum would show nine distinct signals in the aromatic region, corresponding to the nine carbon atoms in the molecule. The carbons attached to chlorine and nitrogen would have characteristic chemical shifts. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching in the aromatic rings (typically in the 1600-1400 cm⁻¹ region) and C-Cl stretching (around 800-600 cm⁻¹). |
Safety and Handling
No specific safety data is available for this compound. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. Safety recommendations should be based on data for analogous compounds like chloropyridazines and chloropyridines.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[9].
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Hazard Classification (Predicted): Based on similar compounds, it is likely to be classified as harmful if swallowed, and an irritant to the skin and eyes[10][11][12].
GHS Pictograms (Predicted):
| Pictogram | Hazard |
| Acute Toxicity (Oral), Skin Irritant, Eye Irritant |
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. While not commercially available, its synthesis is readily achievable through established cross-coupling methodologies. Its utility as a versatile intermediate allows for the creation of diverse molecular libraries for biological screening. As with any novel compound, it should be handled with appropriate safety precautions. This guide provides a foundational understanding for researchers looking to synthesize and utilize this promising molecule in their research endeavors.
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A Senior Application Scientist's Guide to the 3,6-Disubstituted Pyridazine Scaffold: From Chemical Intermediate to Therapeutic Candidate
Abstract
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2] This guide explores the therapeutic potential of the 3,6-disubstituted pyridazine scaffold, using the chemical intermediate 3-Chloro-6-(pyridin-3-yl)pyridazine as a foundational example. While this specific compound is not an end-stage therapeutic, its structure is emblematic of a class of molecules designed for further elaboration. We will dissect the journey from a versatile chemical intermediate to a characterized biological agent, detailing common biological targets, mechanisms of action, and the critical experimental workflows required for validation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical and biological properties of the pyridazine core.
The Pyridazine Core: A Scaffold of Opportunity
The pyridazine heterocycle, a six-membered ring containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for drug design. Its nitrogen atoms act as potent hydrogen bond acceptors, facilitating robust interactions with biological targets like enzyme active sites and receptors.[3] Furthermore, the pyridazine ring has a significant dipole moment, which can be modulated by substitution to fine-tune a molecule's solubility, metabolic stability, and cell permeability.[3]
The 3,6-disubstitution pattern is particularly common in medicinal chemistry. In a molecule like this compound, the two substituents point in opposite directions, allowing them to probe distinct pockets within a target's binding site. The chloro group at the 3-position is not merely a static feature; it is a chemically reactive handle. In synthetic chemistry, this position is readily targeted for nucleophilic aromatic substitution, allowing for the systematic and efficient generation of large libraries of derivative compounds. This strategy is fundamental to structure-activity relationship (SAR) studies, where different chemical groups are "swapped" in to optimize potency, selectivity, and pharmacokinetic properties.
Spectrum of Biological Activities for Pyridazine Derivatives
The versatility of the pyridazine scaffold is evident in the wide array of biological activities reported for its derivatives. This chemical core has been successfully incorporated into molecules targeting a diverse range of diseases.
| Therapeutic Area | Biological Target/Activity | Significance |
| Oncology | Kinase Inhibition (e.g., JNK1, p38 MAP kinase), Antiproliferative | Pyridazine-based compounds have shown potent activity against various cancer cell lines by inhibiting key signaling pathways that drive tumor growth.[4][5][6] |
| Neuroscience | Nicotinic Acetylcholine Receptor (nAChR) Agents, Antidepressant, Anticonvulsant | The scaffold is used to develop agents for treating neurological and psychiatric disorders by modulating neurotransmitter receptor activity.[2][7] |
| Inflammatory Diseases | Analgesic, Anti-inflammatory | Derivatives have demonstrated efficacy in models of pain and inflammation, often through the modulation of inflammatory pathways.[1][8] |
| Infectious Diseases | Antibacterial, Antiviral, Antifungal | The pyridazine core is a component of various synthetic agents designed to combat microbial infections.[1][9] |
| Cardiovascular | Antihypertensive, Anti-aggregative | Certain derivatives exhibit effects on the cardiovascular system, such as lowering blood pressure or preventing platelet aggregation.[2] |
Mechanism of Action: A Case Study of Pyridazine-Based Kinase Inhibitors
To understand the mechanism of action, we will use pyridazine derivatives designed as c-Jun N-terminal kinase 1 (JNK1) inhibitors as a representative example.[5][6] JNK1 is a critical node in cellular signaling pathways that respond to stress, and its dysregulation is implicated in both cancer and inflammatory diseases.
The JNK1 Signaling Pathway
The JNK1 pathway is a classic mitogen-activated protein kinase (MAPK) cascade. It is typically activated by cellular stressors or inflammatory cytokines like TNF-α. This activation proceeds through a series of phosphorylation events, culminating in the activation of transcription factors (like c-Jun) that regulate gene expression related to apoptosis, inflammation, and cell proliferation.
A pyridazine-based inhibitor would typically be designed to compete with ATP for the kinase's binding site, thereby preventing the phosphorylation and activation of its downstream targets.
Key Experimental Protocols
The following protocols are representative of the methods used to characterize pyridazine-based compounds. They are designed with self-validating systems, including appropriate controls to ensure data integrity.
Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a method to quantify the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the IC50 value of a test compound against JNK1 kinase.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. A biotinylated substrate peptide and a europium-labeled anti-phospho-substrate antibody are used. When the kinase phosphorylates the substrate, the antibody binds. Upon excitation, the europium donor transfers energy to an APC-streptavidin acceptor (bound to biotin), generating a signal. An inhibitor prevents this, reducing the signal.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme/Substrate Mix: Dilute purified, active JNK1 kinase and biotinylated substrate peptide (e.g., Biotin-c-Jun) in Kinase Buffer.
-
ATP Solution: Prepare ATP in Kinase Buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which should be at or near the Km for ATP).
-
Detection Mix: Prepare HTRF detection reagents (Europium-antibody and APC-streptavidin) in detection buffer as per the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the Enzyme/Substrate Mix to each well.
-
Add 50 nL of the compound serial dilution to the appropriate wells. Use DMSO for both negative (0% inhibition) and positive (100% inhibition) control wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells except the positive controls (add buffer instead).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 5 µL of the Detection Mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Western Blot for Phospho-c-Jun Inhibition
This protocol assesses whether the compound can inhibit the JNK1 pathway in a cellular context.
Objective: To measure the dose-dependent reduction of c-Jun phosphorylation by a test compound in cells stimulated with a JNK pathway activator (e.g., Anisomycin).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with a serial dilution of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells by adding Anisomycin (a potent JNK activator) to a final concentration of 10 µg/mL for 30 minutes. Include an unstimulated, vehicle-treated well as a negative control.
-
-
Lysate Preparation:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63) .
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control and Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH .
-
Quantify the band intensity for phospho-c-Jun and normalize it to the total c-Jun or GAPDH signal.
-
Plot the normalized signal against compound concentration to visualize the dose-dependent inhibition of c-Jun phosphorylation.
-
Conclusion and Future Directions
The 3,6-disubstituted pyridazine scaffold is a cornerstone of modern medicinal chemistry, offering a remarkable blend of synthetic accessibility and biological relevance. While a specific molecule like this compound is best understood as a versatile starting point, it represents the gateway to novel therapeutics. The journey from such an intermediate to a clinical candidate is paved with systematic chemical elaboration and rigorous biological validation. By employing a logical, multi-step experimental approach—from direct biochemical assays to cellular mechanism and phenotypic screens—researchers can effectively unlock the full potential of this powerful chemical scaffold to address unmet medical needs in oncology, neuroscience, and beyond.
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An In-depth Technical Guide to the Solubility of 3-Chloro-6-(pyridin-3-yl)pyridazine in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-chloro-6-(pyridin-3-yl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive framework for its solubility in a range of common laboratory solvents. Furthermore, this guide presents a detailed, best-practice experimental protocol for the accurate determination of its solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to be an essential resource for researchers, chemists, and formulation scientists engaged in the development and application of pyridazine-based compounds.
Introduction: The Significance of Solubility in Drug Discovery and Development
This compound belongs to the pyridazine class of heterocycles, which are recognized for their unique physicochemical properties that make them valuable scaffolds in drug design.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the formulation of various dosage forms. A thorough understanding of a compound's solubility profile is therefore a cornerstone of successful drug development, influencing everything from initial screening to final product formulation.[2]
The structure of this compound, featuring both a pyridazine and a pyridine ring, presents a unique combination of polar and non-polar characteristics that govern its interactions with different solvents. This guide will dissect these structural features to provide a reasoned estimation of its solubility behavior.
Physicochemical Properties and Their Influence on Solubility
To understand the solubility of this compound, we must first consider its key physicochemical properties. While specific experimental data for this exact molecule is limited, we can infer its properties from its constituent parts and related structures.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Formula | C₉H₆ClN₃ | |
| Molecular Weight | 191.62 g/mol | A moderate molecular weight suggests that solubility will be heavily influenced by intermolecular forces rather than sheer size. |
| Structure | See Figure 1 | The molecule contains two nitrogen-containing heterocyclic rings (pyridazine and pyridine) and a chloro substituent. |
| Polarity | Polar | The presence of nitrogen atoms in the rings creates a significant dipole moment, making the molecule polar. This is a key factor in its solubility in polar solvents. |
| Hydrogen Bond Acceptors | 3 (two on pyridazine, one on pyridine) | The nitrogen atoms can act as hydrogen bond acceptors, promoting solubility in protic solvents like water and alcohols.[3] |
| Hydrogen Bond Donors | 0 | The absence of acidic protons limits its ability to act as a hydrogen bond donor. |
| Predicted LogP | ~1.8 | This value, estimated for a similar structure, suggests a moderate lipophilicity, indicating some solubility in non-polar organic solvents.[3] |
| pKa | Weakly basic | The pyridazine ring is weakly basic, and the pyridine ring is also basic. This suggests that the solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to salt formation.[1] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C1 [label="C", pos="0.87,-0.5!"]; C2 [label="C", pos="0.87,-1.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; Cl [label="Cl", pos="-1.73,-2!"]; C4 [label="C", pos="1.73,0!"]; C5 [label="C", pos="1.73,1!"]; N3 [label="N", pos="2.6,1.5!"]; C6 [label="C", pos="3.46,1!"]; C7 [label="C", pos="3.46,0!"]; C8 [label="C", pos="2.6,-0.5!"];
N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; N2 -- N1; C3 -- Cl; C1 -- C4; C4 -- C5; C5 -- N3; N3 -- C6; C6 -- C7; C7 -- C4; C8 -- C1; C7 -- C8;
}
Figure 1: Chemical structure of this compound.
Predicted Solubility Profile
Based on the "like dissolves like" principle and the physicochemical properties outlined above, we can predict the solubility of this compound in various classes of common laboratory solvents.[4]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The polar nature of the molecule and the presence of hydrogen bond acceptors will facilitate interaction with protic solvents. Solubility in water is expected to be pH-dependent and increase in acidic media. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of these solvents will effectively solvate the polar pyridazine and pyridine rings. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule will limit its solubility in non-polar hydrocarbon solvents.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | The presence of the chloro substituent and the overall molecular structure may allow for favorable interactions with chlorinated solvents. |
It is important to note that for a structurally related compound, 6-chloropyridazin-3-amine, solubility was found to increase with rising temperature in solvents such as methanol, ethanol, and acetone.[6] A similar trend can be anticipated for this compound.
Experimental Protocol for Solubility Determination
To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential.[7][8] The following describes a robust method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Figure 2: Experimental workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. Record the exact amount added.
-
Solvent Addition: Add a precise volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation of the vials is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. Determine the concentration of this compound by comparing the analytical response to the calibration curve.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.
Conclusion
References
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- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. (2025). Benchchem.
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- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025). ResearchGate.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
- 3-Chloro-6-(6-methyl-3-pyridinyl)pyridazine. (2025). PubChem.
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3-Chloro-6-(pyridin-3-yl)pyridazine derivatives and analogs synthesis
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine Derivatives and Analogs
Authored by: Gemini, Senior Application Scientist
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3][4] Within this class, the this compound core represents a particularly valuable and versatile building block. The presence of a reactive chlorine atom ortho to one ring nitrogen and para to the other provides a synthetic handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr). The pyridin-3-yl moiety offers another site for modification and is crucial for modulating the electronic properties and biological target interactions of the final compounds.
This guide provides a comprehensive overview of the synthetic strategies for constructing the this compound core and its subsequent derivatization into a library of analogs. We will delve into the causal relationships behind experimental choices, provide detailed, field-tested protocols, and offer insights into the practical challenges and solutions inherent in this chemistry. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is the foundation of an efficient synthetic plan. The primary disconnection for the target scaffold, this compound, is the carbon-carbon bond between the pyridazine and pyridine rings. This disconnection strongly suggests a palladium-catalyzed cross-coupling reaction, which is the industry standard for forming such aryl-heteroaryl bonds.
This leads to two principal precursors: an activated pyridazine electrophile, 3,6-dichloropyridazine , and a pyridyl organometallic nucleophile, typically pyridin-3-ylboronic acid for Suzuki-Miyaura coupling. Further deconstruction of 3,6-dichloropyridazine reveals its common precursor, 3,6-pyridazinediol (maleic hydrazide), which is synthesized from the bulk starting materials maleic anhydride and hydrazine.
Caption: Retrosynthetic analysis of the target scaffold.
Part 2: Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient and high-purity preparation of the key starting materials.
Synthesis of 3,6-Dichloropyridazine
This intermediate is prepared in a robust two-step sequence from inexpensive commercial reagents.
Step 1: Synthesis of 3,6-Pyridazinediol (Maleic Hydrazide)
The first step is the condensation reaction between maleic anhydride and hydrazine hydrate. The reaction is typically performed in an acidic aqueous medium and proceeds via the formation of a hydrazide intermediate which then cyclizes.
Step 2: Chlorination of 3,6-Pyridazinediol
The conversion of the diol to the dichloride is a critical step. Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent. The reaction is effectively a dehydration and double chlorination. The use of a solvent like chloroform is common, and the reaction temperature is controlled to manage the exothermicity and prevent side reactions.[5][6] Yields for this step are generally good, often exceeding 80%.[7]
| Reagent/Condition | Rationale and Field Insights |
| Chlorinating Agent | POCl₃ is cost-effective and highly effective. Phosphorus pentachloride (PCl₅) can also be used but is a solid and can be more difficult to handle.[7] |
| Solvent | Chloroform or dichloromethane are common choices. In some procedures, POCl₃ is used in excess and acts as both reagent and solvent.[5] |
| Temperature | The reaction is typically heated to reflux to ensure complete conversion. Careful temperature control during reagent addition is crucial. |
| Work-up | The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes excess POCl₃. The pH is then adjusted with a base (e.g., ammonia water) to precipitate the product.[7] |
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
-
Synthesis of 3,6-Pyridazinediol: In a round-bottom flask, add hydrazine hydrate (1.3 mol) to a solution of hydrochloric acid (120 mL, 30%).[5][7] To this mixture, add maleic anhydride (1.0 mol) portion-wise. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours.[5][7] Cool the reaction mixture, which will result in the crystallization of a solid. Filter the solid, wash with cold ethanol, and dry to yield 3,6-pyridazinediol as a white solid (Typical Yield: ~90%).[7]
-
Synthesis of 3,6-Dichloropyridazine: In a well-ventilated fume hood, charge a round-bottom flask with 3,6-pyridazinediol (0.2 mol) and phosphorus oxychloride (POCl₃, e.g., 300 mmol).[5] If using a solvent, add chloroform (e.g., 150 mL).[5] Heat the mixture to reflux (or ~65 °C) and stir for 3-5 hours, monitoring the reaction by TLC.[5] After completion, cool the mixture and remove the solvent and excess POCl₃ under reduced pressure. Very carefully, pour the residue onto crushed ice. Neutralize the acidic solution with an ammonia solution to a pH of ~8.[7] A solid will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent like n-hexane to afford pure 3,6-dichloropyridazine (Typical Yield: 80-87%).[5][7]
Part 3: Core Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone for constructing the this compound core. It involves the palladium-catalyzed coupling of 3,6-dichloropyridazine with pyridin-3-ylboronic acid. Achieving high-yield mono-coupling is the primary objective, avoiding the formation of the di-substituted by-product.
Caption: Experimental workflow for the core synthesis.
Causality Behind Experimental Choices
The efficiency of the Suzuki coupling is highly dependent on the precise combination of catalyst, ligand, base, and solvent.
| Component | Key Choices and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) is a robust, general-purpose catalyst suitable for many couplings.[8][9] For challenging substrates like chloro-heterocycles, more active catalyst systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are often superior as they facilitate the difficult oxidative addition step.[8] |
| Boronic Acid | Pyridin-3-ylboronic acid is the standard choice. A slight excess (1.1-1.2 equivalents) is used to drive the reaction to completion. |
| Base | An aqueous solution of Na₂CO₃ or K₂CO₃ is standard.[9] For more difficult couplings, a stronger, non-aqueous base like Cs₂CO₃ can be more effective.[8] The base is crucial for the transmetalation step of the catalytic cycle. |
| Solvent System | A two-phase system is common, such as Toluene/Ethanol/H₂O or DME/H₂O .[8][9] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the transfer of the boronic acid species. |
| Reaction Control | Using a slight excess of the boronic acid and carefully controlling the reaction time allows for the selective formation of the mono-coupled product. If the reaction is run for too long or at too high a temperature, the formation of the di-pyridylpyridazine by-product increases. |
Experimental Protocol: Synthesis of this compound
-
To a reaction vessel, add 3,6-dichloropyridazine (1.0 eq), pyridin-3-ylboronic acid (1.15 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[8][9]
-
Add the solvent system, for example, a mixture of toluene and ethanol (e.g., 4:1 ratio).[8]
-
Add an aqueous solution of sodium carbonate (2 M, ~2.1 eq).[8]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours.[9]
-
Monitor the reaction's progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield this compound as a solid.
Part 4: Synthesis of Analogs via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the this compound core is now primed for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the pyridyl substituent, makes this position susceptible to attack by a wide range of nucleophiles.[10][11] This reaction is the primary method for generating diverse analogs.
The mechanism proceeds via an addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]
| Nucleophile Class | Example | Resulting Derivative | Typical Conditions |
| Primary/Secondary Amines | Morpholine | 3-Morpholino-6-(pyridin-3-yl)pyridazine | DMSO or NMP, base (e.g., CsF, K₂CO₃), 100-120 °C[14] |
| Alcohols/Phenols | Phenol | 3-Phenoxy-6-(pyridin-3-yl)pyridazine | Anhydrous solvent (e.g., DMF), strong base (e.g., NaH) |
| Thiols | Thiophenol | 3-(Phenylthio)-6-(pyridin-3-yl)pyridazine | Anhydrous solvent (e.g., DMF), base (e.g., K₂CO₃) |
General Protocol: SNAr with an Amine Nucleophile
-
In a reaction vial, combine this compound (1.0 eq), the desired amine (primary or secondary, 1.5-2.0 eq), and a base (e.g., CsF or K₂CO₃, 1.0-2.0 eq).[14]
-
Add a high-boiling polar aprotic solvent such as DMSO or NMP.
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired aminated analog.
Conclusion
The synthesis of this compound and its derivatives is a well-established yet highly relevant area of synthetic chemistry. The strategy relies on a robust and scalable sequence involving the initial formation of the pyridazine ring, followed by a key palladium-catalyzed Suzuki-Miyaura cross-coupling to install the pyridine moiety. The resulting chlorinated core is a versatile platform for diversification, primarily through nucleophilic aromatic substitution, allowing for the rapid generation of compound libraries for drug discovery and materials science applications. By understanding the rationale behind the choice of reagents and conditions for each step, researchers can effectively troubleshoot and optimize these synthetic routes to achieve their target molecules.
References
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (URL: )
- Method for synthetizing 3,6-dichloropyridazine.
- Preparation method of 3, 6-dichloropyridazine.
- Method for synthetizing 3,6-dichloropyridazine.
- Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. (URL: )
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. (URL: )
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem. (URL: )
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. (URL: )
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- New pyridazine derivatives: Synthesis, chemistry and biological activity.
- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC - NIH. (URL: )
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (URL: )
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. (URL: )
- PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Sci-Hub. (URL: )
- Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Semantic Scholar. (URL: )
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. (URL: )
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (URL: [Link])
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nucleophilic aromatic substitutions. YouTube. (URL: [Link])
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. (URL: [Link])
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Methodological & Application
3-Chloro-6-(pyridin-3-yl)pyridazine experimental protocol for synthesis
An Application Note for the Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for designing novel therapeutics.[4][5] The compound this compound, in particular, serves as a crucial intermediate for the synthesis of a diverse array of molecules with potential applications in oncology, neuroscience, and agricultural chemistry.[6]
This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[7][8][9] This reaction is renowned for its high yields, mild reaction conditions, and remarkable tolerance of various functional groups, making it an indispensable tool in modern organic synthesis.[10]
Reaction Principle and Workflow
The synthesis is achieved through a selective Suzuki-Miyaura cross-coupling reaction. The key transformation involves the palladium-catalyzed coupling of 3,6-dichloropyridazine with 3-pyridinylboronic acid. One of the chlorine atoms on the pyridazine ring is selectively substituted with the pyridin-3-yl group. The choice of catalyst, ligand, base, and solvent is critical for achieving high selectivity and yield. The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis. Optimization may be required based on the specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent/Material | CAS Number | Recommended Purity | Notes |
| 3,6-Dichloropyridazine | 141-30-0 | >98% | Starting material. Toxic if swallowed.[11][12] |
| 3-Pyridinylboronic Acid | 1692-25-7 | >97% | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | >98% | Catalyst. Air and light sensitive. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Anhydrous, >99.5% | Base. |
| Toluene | 108-88-3 | Anhydrous, <50 ppm H₂O | Solvent. |
| Ethanol | 64-17-5 | Reagent Grade | Co-solvent. |
| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | For chromatography. |
| Saturated Sodium Bicarbonate Solution | N/A | For work-up. | |
| Brine (Saturated NaCl Solution) | N/A | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent. | |
| Nitrogen or Argon Gas | N/A | High Purity | For inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas inlet (e.g., Schlenk line)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and UV lamp
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.
-
Charge Reagents: To the flask, add 3,6-dichloropyridazine (1.0 eq), 3-pyridinylboronic acid (1.1 eq), and anhydrous sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Catalyst: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The use of a well-designed palladium precatalyst can also be considered for improved efficiency and reproducibility.[9][13]
-
Add Solvents: Add anhydrous toluene and ethanol in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Heating and Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to obtain this compound. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 3,6-dichloropyridazine to form a Pd(II) complex. The development of specialized ligands has been crucial in enhancing the rates of this step.[13]
-
Transmetalation: The pyridin-3-yl group is transferred from the boron atom of the activated boronic acid (boronate) to the palladium center. The base plays a critical role here, activating the boronic acid to facilitate this step.
-
Reductive Elimination: The two organic fragments on the palladium complex (the pyridazine and pyridine moieties) couple and are eliminated from the metal center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety Precautions
Researcher responsibility is paramount. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
-
Hazardous Reagents:
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and tight-sealing safety goggles at all times.[11][15]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[11][16] An inert atmosphere is required not only for the reaction's success but also to prevent the formation of potentially hazardous byproducts.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations. Do not pour into drains.[11][16]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound from commercially available starting materials. This protocol offers a high-yielding pathway to a valuable building block for drug discovery and materials science. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can successfully synthesize this and other functionalized pyridazine derivatives to advance their scientific programs.
References
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Megha Sahu & Prabodh Sapkale. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1166. [Link]
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Zhu, F., & Wang, Q. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8677-8704. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Gildea, R. J., & Watson, D. A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 81(19), 8685-8703. [Link]
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Thermo Fisher Scientific. (2012). Safety Data Sheet for 3,6-Dichloropyridazine. [Link]
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Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2911. [Link]
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Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. [Link]
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Stanetty, P., & Hattinger, G. (1999). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Journal of Heterocyclic Chemistry, 36(3), 813-815. [Link]
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ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
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Brown, D. G., & Boström, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1616-1639. [Link]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2010). Asian Journal of Research in Chemistry, 3(2), 496-499. [Link]
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Developing a Robust In Vitro Assay Cascade for 3-Chloro-6-(pyridin-3-yl)pyridazine, a Novel Kinase Inhibitor Candidate
An Application Guide for Researchers
Abstract
The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that are advantageous for drug design, including a high dipole moment and robust hydrogen-bonding capacity.[1] This structural motif is present in numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] This application note provides a comprehensive, step-by-step guide for the in vitro characterization of 3-Chloro-6-(pyridin-3-yl)pyridazine, a novel small molecule with therapeutic potential. We present a tiered assay development strategy, beginning with a primary biochemical screen to establish direct target inhibition, followed by a secondary cell-based target engagement assay to confirm intracellular activity, and culminating in a tertiary functional assay to measure downstream effects on cell viability. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the generation of high-quality, reproducible, and decision-enabling data.
Introduction: The Rationale for a Tiered Assay Approach
The journey of a small molecule from a hit compound to a clinical candidate is contingent on rigorous and reliable in vitro characterization.[3][4] A frequent pitfall in early-stage drug discovery is the discrepancy between a compound's activity in a simplified biochemical environment and its efficacy in a complex cellular system.[5] Compounds that show high potency against a purified enzyme may fail in cell-based assays due to poor membrane permeability, rapid efflux, or off-target effects.[5]
To mitigate this risk, a multi-tiered assay cascade is an essential strategy.[3] It provides a holistic view of the compound's properties by systematically validating its mechanism of action at progressive levels of biological complexity.
This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) as a representative target, as its inhibition is a well-established anti-angiogenic strategy in cancer therapy and a common target for pyridazine-containing molecules.[6][7][8] The principles and protocols described herein are broadly applicable to other kinase targets.
Experimental Workflow Overview
The proposed workflow ensures that resources are focused on compounds with the highest potential for success by establishing a clear "hit-to-lead" progression based on robust data.
Caption: Tiered assay workflow for inhibitor characterization.
Protocol 1: Primary Biochemical Kinase Inhibition Assay
The first step is to determine if this compound directly inhibits the catalytic activity of the purified target kinase.[9] We will use a luminescence-based assay that quantifies ATP consumption, a direct product of kinase activity.[6][10] The Kinase-Glo® MAX assay is a widely used, robust method for this purpose.[7][11]
Principle of the Assay
The VEGFR-2 enzyme catalyzes the transfer of phosphate from ATP to a generic peptide substrate.[11] After the kinase reaction, the amount of remaining ATP in the solution is measured. The Kinase-Glo® MAX reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity. High kinase activity results in low luminescence, while effective inhibition results in high luminescence.
Materials and Reagents
| Reagent | Example Supplier | Example Catalog # |
| Recombinant Human VEGFR-2 (KDR) | BPS Bioscience | 40301 |
| 5x Kinase Buffer 1 | BPS Bioscience | 79334 |
| ATP (500 µM solution) | BPS Bioscience | 79686 |
| PTK Substrate (Poly(Glu:Tyr, 4:1)) | BPS Bioscience | 40217 |
| This compound | Custom Synthesis | N/A |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Kinase-Glo® MAX Luminescence Kit | Promega | V6071 |
| White, Opaque 96-well Plates | Corning | 3917 |
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series of the compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended for initial IC50 determination.
-
Rationale: Preparing dilutions in 100% DMSO prevents compound precipitation and ensures accurate final concentrations. The final DMSO concentration in the assay must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[8]
-
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.[10]
-
Prepare a Master Mix for 100 reactions (adjust volumes as needed): 600 µL of 5x Kinase Buffer, 100 µL of 500 µM ATP, 100 µL of PTK Substrate, and 1700 µL of water.[11]
-
Dilute the VEGFR-2 enzyme to a working concentration of 1 ng/µL in 1x Kinase Buffer. Keep the enzyme on ice at all times.[7][11]
-
Expertise & Experience: The optimal enzyme concentration should be determined empirically during assay development to ensure the reaction is in the linear range and consumes approximately 10-30% of the initial ATP.
-
-
Plate Setup (96-well format):
-
Add 25 µL of the Master Mix to all wells.[10]
-
Test Wells: Add 5 µL of the diluted compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells. This represents 0% inhibition.[10]
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO. This well will later receive buffer instead of enzyme and represents 100% inhibition.[10]
-
-
Kinase Reaction:
-
Luminescence Detection:
Data Analysis and Validation
-
Calculate Percent Inhibition:
-
Subtract the "Blank" reading from all other readings to correct for background.
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Positive_Control))
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]
-
-
Assay Validation (Trustworthiness):
-
To ensure the assay is robust and suitable for screening, calculate the Z'-factor.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_Positive_Control + SD_Blank) / |Mean_Positive_Control - Mean_Blank|)
-
| Parameter | Example Value | Interpretation |
| IC50 | 75 nM | Potent direct inhibition of VEGFR-2. |
| Z'-factor | 0.82 | Excellent assay quality, suitable for HTS. |
| DMSO Tolerance | <1% | Assay is robust to the vehicle solvent. |
Protocol 2: Cellular Target Engagement Assay
After confirming direct biochemical inhibition, the next critical step is to verify that the compound can enter a living cell and bind to its intended target.[13][14] The NanoBRET™ Target Engagement assay is a state-of-the-art method for quantifying compound binding at a specific protein target within intact cells in real-time.[15][16]
Principle of the Assay
This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[16] The target protein (VEGFR-2) is fused to a highly efficient NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to the active site of VEGFR-2 is added to the cells. When the tracer binds to the NanoLuc®-VEGFR-2 fusion protein, the energy from the luciferase reaction is transferred to the tracer, which then emits light at its characteristic wavelength. If this compound enters the cell and binds to VEGFR-2, it displaces the tracer, leading to a decrease in the BRET signal.[16]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials and Reagents
| Reagent | Example Supplier | Example Catalog # |
| HEK293 Cells | ATCC | CRL-1573 |
| NanoLuc®-VEGFR2 Fusion Vector | Promega | (Custom or Pre-made) |
| K-10 Kinase Tracer | Promega | N2520 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |
| NanoBRET™ Nano-Glo® Substrate | Promega | N1661 |
| White, Opaque 96-well Cell Culture Plates | Corning | 3917 |
Step-by-Step Methodology
-
Cell Culture and Transfection:
-
Culture HEK293 cells in complete medium (e.g., DMEM + 10% FBS).
-
24 hours before the assay, transfect the cells with the NanoLuc®-VEGFR2 fusion vector using FuGENE® HD according to the manufacturer's protocol. Plate the transfected cells into a white 96-well plate.
-
Rationale: HEK293 cells are used for their high transfection efficiency and robust growth, making them ideal for developing and validating target engagement assays.[17]
-
-
Compound and Tracer Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™ medium.
-
Prepare the tracer solution in Opti-MEM™ at the pre-determined optimal concentration.
-
Remove the culture medium from the cells and add the compound dilutions, followed immediately by the tracer solution.
-
Incubate the plate in a CO2 incubator at 37°C for 2 hours.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, ~610 nm) simultaneously.
-
Data Analysis and Interpretation
-
Calculate Corrected BRET Ratio:
-
For each well, calculate the ratio of acceptor emission to donor emission.
-
Corrected BRET Ratio = (Acceptor_Signal / Donor_Signal) - Background_Correction
-
The background correction is determined from cells expressing only the NanoLuc®-fusion protein without the tracer.
-
-
Determine Cellular IC50:
-
Plot the Corrected BRET Ratio against the logarithm of the compound concentration.
-
Fit the data to a 4PL curve to determine the cellular IC50, which represents the concentration required to displace 50% of the tracer from the target protein in living cells.
-
| Parameter | Example Value | Interpretation |
| Cellular IC50 | 250 nM | Compound effectively enters cells and engages VEGFR-2. |
| Biochemical vs. Cellular Shift | ~3.3-fold | A small shift is expected and indicates good cell permeability and low impact from cellular factors like efflux pumps or plasma protein binding. |
Protocol 3: Functional Cellular Assay (Cell Viability)
The final step in this cascade is to demonstrate that target engagement by the compound leads to a desired biological outcome.[18] Since VEGFR-2 is critical for the proliferation and survival of endothelial cells, a cell viability assay using a relevant cell line is an appropriate functional readout.[6]
Principle of the Assay
We will use an MTS-based assay (e.g., CellTiter 96® AQueous One Solution). The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium.[19] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture. A reduction in cell viability due to the anti-proliferative or cytotoxic effects of the compound will result in a decreased absorbance reading.[19]
Materials and Reagents
| Reagent | Example Supplier | Example Catalog # |
| HUVEC (Human Umbilical Vein Endothelial Cells) | ATCC | PCS-100-010 |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| CellTiter 96® AQueous One Solution Reagent | Promega | G3580 |
| Clear, Flat-Bottom 96-well Cell Culture Plates | Corning | 3596 |
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count HUVEC cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 medium.
-
Incubate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.
-
Rationale: Using a biologically relevant cell line like HUVECs, which depend on angiogenic signaling, provides a direct link between the target (VEGFR-2) and the functional outcome.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in the culture medium.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control (100% viability).
-
Incubate the plate for 72 hours.
-
Expertise & Experience: A 72-hour incubation period is standard for cell proliferation assays and allows for multiple cell doubling times, making it easier to observe anti-proliferative effects.[20]
-
-
Viability Measurement:
-
Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the absorbance of a "medium only" blank from all readings.
-
% Viability = 100 * (Absorbance_Test_Well / Absorbance_Vehicle_Control)
-
-
Determine GI50:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Fit the data to a 4PL curve to determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Summary of Results and Conclusion
Summarizing the data from the entire assay cascade in a single table provides a clear and comprehensive profile of the compound's in vitro activity.
| Assay Type | Parameter | Result | Interpretation |
| Biochemical | VEGFR-2 IC50 | 75 nM | Potent and direct inhibitor of the target enzyme. |
| Cellular Target Engagement | NanoBRET™ IC50 | 250 nM | Compound is cell-permeable and binds to VEGFR-2 in a cellular environment. |
| Functional Cellular | HUVEC Viability GI50 | 400 nM | Target engagement translates into a functional anti-proliferative effect in a relevant cell line. |
The successful development and execution of this in vitro assay cascade demonstrate that this compound is a potent, cell-active inhibitor of VEGFR-2 that warrants further investigation. This tiered approach provides a robust framework for making data-driven decisions in early drug discovery, increasing the probability of advancing compounds with a clear mechanism of action and a higher likelihood of downstream success.[17]
References
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Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Wissing, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]
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Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562-567. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #79774). Retrieved from [Link]
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Mestres, J., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6489-6511. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit (Catalog #40322). Retrieved from [Link]
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Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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De Pooter, T., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7041. Retrieved from [Link]
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AACR. (2025). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. Cancer Research, 85(8_Supplement), 6966. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123. Retrieved from [Link]
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Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]
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Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]
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Selvita. (n.d.). Target Engagement. Retrieved from [Link]
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Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
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Wang, Y., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 26(10), 1271-1280. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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AACR. (2008). Abstract 4890: In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. Cancer Research, 68(9_Supplement), 4890. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
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BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Retrieved from [Link]
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Dundar, Y., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o35. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
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U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
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Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. Retrieved from [Link]
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Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 10(2), 1-15. Retrieved from [Link]
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Brown, D. G., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1877-1910. Retrieved from [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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Siddiqui, H. L., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. Retrieved from [Link]
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Siddiqui, H. L., et al. (2011). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2930. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing Novel Pyridazine-Based Kinase Inhibitors
A Case Study with 3-Chloro-6-(pyridin-3-yl)pyridazine
Introduction
The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its unique physicochemical properties make it an attractive component for designing targeted therapies.[1] A significant number of pyridazine derivatives have been developed as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
This guide focuses on a representative pyridazine-based compound, This compound . Based on its structural motifs, this compound is hypothesized to function as a small molecule kinase inhibitor. A prominent target for such scaffolds is the c-Met receptor tyrosine kinase.[2] Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical driver in the progression of numerous human cancers, promoting tumor cell proliferation, survival, motility, and invasion.[3][4][5][6] Therefore, c-Met is an attractive therapeutic target, and identifying novel inhibitors is a key objective in oncology drug discovery.[2][5]
This document, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-stage workflow for the cellular characterization of this compound. The protocols herein are designed to first establish its biological activity profile and subsequently to validate its mechanism of action, assuming its role as a c-Met pathway inhibitor. This integrated approach ensures a logical progression from broad phenotypic screening to specific, target-oriented validation.
Experimental Workflow for Characterizing a Novel Kinase Inhibitor
The characterization of a novel compound follows a logical funnel, starting with broad assessments of cellular impact and progressively narrowing down to specific target engagement and phenotypic consequences. This workflow ensures that resources are directed efficiently toward the most promising candidates.
Figure 1: A logical workflow for the characterization of a novel kinase inhibitor.
Stage 1: Foundational Assays - Assessing General Cytotoxicity & Proliferation
Scientific Rationale: The initial step is to determine whether this compound exerts a biological effect on cancer cells. Cell viability assays provide a quantitative measure of cytotoxicity (cell-killing) or cytostatic (inhibition of proliferation) effects, from which a half-maximal inhibitory concentration (IC50) can be derived. This value is a critical benchmark for a compound's potency.
Protocol 1.1: MTT Cell Viability Assay
Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[7]
Materials:
-
Cancer cell line known to have active c-Met signaling (e.g., MKN-45, HT-29).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom sterile microplates.
-
MTT reagent (5 mg/mL in sterile PBS).[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader capable of measuring absorbance at 570-590 nm.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical 8-point dilution series might range from 100 µM to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no cells" blank control.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other values. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data using non-linear regression to determine the IC50 value.
Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle of the Assay: This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.[10] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[10] This method is generally faster and more sensitive than colorimetric assays.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
White, opaque-walled 96-well or 384-well plates suitable for luminescence.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Protocol:
-
Assay Setup: Seed and treat cells with the compound as described in Protocol 1.1, but in opaque-walled plates. The final volume in each well should be 100 µL for a 96-well plate.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to each well containing 100 µL).[9]
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate and plot the data as described for the MTT assay to determine the IC50 value.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Metabolic reduction of tetrazolium salt | ATP-dependent luminescence |
| Endpoint | Colorimetric (Absorbance) | Luminescent |
| Sensitivity | Good | Excellent |
| Throughput | High (with solubilization step) | Very High ("add-mix-measure") |
| Cost | Low | Higher |
Table 1: Comparison of foundational cell viability assays.
Stage 2: Target Engagement & Pathway Modulation
Scientific Rationale: Once the compound's IC50 is established, the next crucial step is to verify that it inhibits the hypothesized target, c-Met, and its downstream signaling pathways in a cellular context.[11] HGF binding to c-Met triggers receptor dimerization and autophosphorylation on key tyrosine residues, creating docking sites for downstream signaling proteins that activate cascades like PI3K/AKT (promoting survival) and RAS/MAPK (promoting proliferation).[4][6] An effective c-Met inhibitor should block this initial phosphorylation event.
c-Met Signaling Pathway
Figure 2: Simplified c-Met signaling pathway and the site of action for a kinase inhibitor.
Protocol 2.1: Western Blotting for Phosphorylated Proteins
Principle of the Assay: Western blotting is a cornerstone technique used to detect specific proteins in a sample.[12] To assess kinase inhibitor activity, we measure the levels of phosphorylated c-Met (p-c-Met) and key downstream proteins (e.g., p-Akt, p-ERK). A successful inhibitor will reduce the levels of these phosphoproteins without affecting the total amount of the respective proteins.
Application Notes on Phospho-Blotting:
-
Sample Handling is Critical: Phosphorylation states are transient. Always work quickly on ice and add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation.[13]
-
Buffer Choice: Avoid phosphate-based buffers like PBS in transfer and antibody incubation steps, as the excess phosphate can interfere with phospho-specific antibody binding. Use Tris-buffered saline (TBS) instead.[14]
-
Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of milk. Casein, a phosphoprotein in milk, can cause high background with phospho-specific antibodies.[15][16]
-
Loading Control: Always probe for the total protein (e.g., total c-Met, total Akt) on the same or a parallel blot to confirm that changes in the phospho-signal are due to inhibition, not changes in protein expression or loading errors.[12][14]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency. Serum-starve the cells for 4-6 hours if the pathway has high basal activity.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) for 1-2 hours. Include a vehicle (DMSO) control.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[15]
-
Gel Electrophoresis & Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-c-Met (e.g., Tyr1234/1235), p-Akt (Ser473), or p-ERK (Thr202/Tyr204) diluted in 5% BSA/TBST, typically overnight at 4°C.[16]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Stripping and Reprobing: If necessary, strip the membrane and re-probe with antibodies for the total proteins to serve as loading controls.
| Target Protein | Expected Result with Effective Inhibitor |
| p-c-Met (Tyr1234/1235) | Dose-dependent decrease |
| Total c-Met | No significant change |
| p-Akt (Ser473) | Dose-dependent decrease |
| Total Akt | No significant change |
| p-ERK (Thr202/Tyr204) | Dose-dependent decrease |
| Total ERK | No significant change |
Table 2: Expected Western blot outcomes for a c-Met inhibitor.
Stage 3: Phenotypic Assays - Characterizing Cellular Responses
Scientific Rationale: A key function of c-Met signaling in cancer is the promotion of cell motility and invasion, which are fundamental to metastasis.[2][3] After confirming that the compound inhibits c-Met phosphorylation, it is essential to demonstrate that this inhibition translates into a functional, anti-metastatic phenotype.
Protocol 3.1: Wound Healing (Scratch) Assay for Cell Migration
Principle of the Assay: This is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored. An effective inhibitor of c-Met-driven migration will delay or prevent wound closure.
Step-by-Step Protocol:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to ~95-100% confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.
-
Wash and Treat: Gently wash the well with PBS to remove detached cells. Replace with fresh, low-serum medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately place the plate on a microscope stage (preferably within an incubator for live-cell imaging) and capture an image of the wound at time 0.
-
Monitor Closure: Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. Compare the rates of closure between treated and control groups.
Protocol 3.2: Transwell Invasion Assay
Principle of the Assay: This assay measures the ability of cells to invade through a physical barrier, mimicking the extracellular matrix. Cells are seeded in the top chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract). The bottom chamber contains a chemoattractant (like HGF or serum). Invasive cells degrade the Matrigel and migrate through the pores, and are then stained and counted.
Step-by-Step Protocol:
-
Rehydrate Inserts: Rehydrate Matrigel-coated 8 µm pore size Transwell inserts according to the manufacturer's instructions.
-
Prepare Cells: Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle.
-
Seed Upper Chamber: Add 1 x 10^5 cells in 200 µL of the prepared suspension to the upper chamber of each insert.
-
Add Chemoattractant: Fill the lower chamber with 500 µL of complete medium (containing 10% FBS) or medium containing HGF as a chemoattractant.
-
Incubate: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Remove Non-Invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.
-
Fix and Stain: Fix the cells that have migrated to the underside of the membrane with 4% paraformaldehyde or methanol. Stain them with a 0.1% Crystal Violet solution.
-
Image and Quantify: Take multiple images of the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells per field of view. Calculate the average and compare the number of invaded cells in treated versus control wells.
References
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Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1–26. [Link]
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AbbVie Inc. (n.d.). c-MET. AbbVie Science. [Link]
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Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207–2214. [Link]
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ResearchGate. (2006). Targeting the c-Met Signaling Pathway in Cancer. [Link]
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Mo, S. K., & Liu, Y. (2017). An overview of the c-MET signaling pathway. Journal of Cancer, 8(10), 1858–1868. [Link]
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Vulas, L., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 14(6), 661–671. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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INDIGO Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. [Link]
-
Bio-protocol. (2024). Internalization assay. [Link]
-
ResearchGate. (2020). How to image Antibody/Receptor internalization?. [Link]
-
Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). [Link]
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Arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. PubChem. [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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ACS Omega. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
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Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]
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MySkinRecipes. (n.d.). 3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride. [Link]
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SpringerLink. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
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Application Notes & Protocols: The Strategic Utility of 3-Chloro-6-(pyridin-3-yl)pyridazine in Modern Drug Discovery
Abstract
The pyridazine ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to engage in critical hydrogen bonding interactions and serve as a versatile synthetic hub.[1][2][3] This document provides an in-depth guide to the synthesis and application of a key intermediate, 3-Chloro-6-(pyridin-3-yl)pyridazine . We will explore its synthesis from common starting materials and detail its subsequent elaboration, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a pivotal transformation for generating libraries of potential therapeutic agents.[4][5][6] This guide is intended for researchers and scientists in drug development, offering both the theoretical underpinnings and practical, field-proven protocols for leveraging this intermediate in the synthesis of novel kinase inhibitors and other pharmacologically active molecules.[1][7]
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine heterocycle is characterized by two adjacent nitrogen atoms, which impart a unique electronic profile. This arrangement results in a high dipole moment and a dual hydrogen-bond acceptor capacity, features that are highly advantageous for molecular recognition at biological targets.[3] The pyridazine core is particularly prominent in the design of kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the ATP-binding site, a common strategy for achieving high potency and selectivity.[1]
This compound serves as an exemplary building block. It features two distinct and reactive sites:
-
The Chloro Group: An excellent handle for C-C, C-N, and C-O bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4][5]
-
The Pyridyl Moiety: Provides an additional vector for modifying solubility, polarity, and target engagement.
This guide will first detail the synthesis of this intermediate before presenting a comprehensive protocol for its use in the workhorse of modern medicinal chemistry: the Suzuki-Miyaura coupling.
Synthesis of the Intermediate: this compound
The most direct and efficient route to the title compound is via a selective Suzuki-Miyaura coupling reaction, leveraging the differential reactivity of the C-Cl bonds in the readily available starting material, 3,6-dichloropyridazine.
Synthetic Principle
The reaction couples 3,6-dichloropyridazine with pyridine-3-boronic acid. Under carefully controlled conditions, a single coupling event is favored, yielding the desired monosubstituted product. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the palladium catalyst to one of the C-Cl bonds.[5]
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
This protocol is a robust starting point for the gram-scale synthesis of the intermediate.
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Pyridine-3-boronic acid (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.5 equiv)
-
Toluene
-
Ethanol
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 equiv), pyridine-3-boronic acid (1.05 equiv), toluene, and a small amount of ethanol to aid solubility.
-
Inert Atmosphere: Add the 2 M aqueous Na₂CO₃ solution. Degas the resulting biphasic mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring for 12-18 hours. The vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases where the catalytic cycle occurs.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the consumption of the 3,6-dichloropyridazine starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
With the this compound intermediate in hand, the remaining chloro-substituent is now primed for a second Suzuki-Miyaura coupling. This reaction is the cornerstone of its utility, enabling the introduction of a vast array of aryl and heteroaryl moieties at the 3-position, which is crucial for exploring structure-activity relationships (SAR).
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heterocycles.[5]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the chloride.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Detailed Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of the intermediate with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup (Glovebox Recommended): In an oven-dried vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv). The use of an air-stable palladium precatalyst and a bulky, electron-rich phosphine ligand like XPhos is often crucial for the efficient coupling of challenging chloro-heterocycles.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water). Seal the vial.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block at 100-120 °C. Stir vigorously for 8-24 hours.
-
Monitoring: Periodically cool the reaction and analyze by LC-MS to determine the extent of conversion.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography or preparative HPLC to yield the final 3-aryl-6-(pyridin-3-yl)pyridazine product.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, and base is critical and highly dependent on the electronic nature of the coupling partners.[9]
| Coupling Partner (Arylboronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 110 | 65-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 80-95 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 70-90 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 60-80 |
Yields are representative and highly dependent on reaction scale and purification method. Data compiled from established methods for similar substrates.[4][9]
Application in Kinase Inhibitor Design
The 3,6-disubstituted pyridazine scaffold is a potent pharmacophore for targeting various protein kinases.[1][7][10][11] The synthetic route described above provides a direct entry into libraries of compounds for screening against kinase panels.
Caption: Workflow from intermediate to kinase inhibitor library.
The pyridin-3-yl group can serve as a solvent-facing moiety to improve pharmacokinetic properties, while the 'R' group introduced via the Suzuki coupling can be tailored to fit into the hydrophobic pocket of the kinase active site, thereby tuning potency and selectivity.
Safety and Handling
-
Reagents: Handle organoboron reagents, palladium catalysts, and phosphine ligands with care. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and toxic. Use in a well-ventilated fume hood.
-
Safety Equipment: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a high-value intermediate for drug discovery, offering a reliable and versatile platform for the synthesis of diverse molecular libraries. Its utility is primarily unlocked through the Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for generating the 3,6-disubstituted pyridazine core. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively employ this building block in the rational design of novel therapeutics, particularly in the competitive field of kinase inhibitors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Norman, M. H., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
- Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
- Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy and Biotechnology.
- Kumar, A., et al. (2025). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. Bioorganic Chemistry.
- MySkinRecipes. (n.d.). 3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride.
- Fernandes, S. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
- Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine.
- O'Shea, D. F., & Ryder, S. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Application Notes and Protocols for Target Validation Studies using 3-Chloro-6-(pyridin-3-yl)pyridazine
Introduction: The Imperative of Rigorous Target Validation in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[3] Small molecule kinase inhibitors have, therefore, become a cornerstone of targeted cancer therapy. However, the successful translation of a promising compound from a preliminary hit to a clinical candidate is contingent upon a rigorous and multi-faceted target validation process. This process serves as a critical "filter" to eliminate false-positive targets and ensure that the observed cellular phenotype is a direct consequence of the compound's interaction with its intended target.[3][4]
The pyridazine and pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently forming the core of potent kinase inhibitors due to their ability to establish key hydrogen bond interactions within the ATP-binding pocket of various kinases.[5][6] 3-Chloro-6-(pyridin-3-yl)pyridazine is a novel investigational compound incorporating these key structural motifs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a chemical probe for target validation studies.
Herein, we present a series of detailed protocols, from initial biochemical screening to in vivo efficacy models, designed to meticulously validate the molecular target of this compound and elucidate its mechanism of action. The methodologies described are intended to provide a robust framework for generating high-quality, reproducible data, thereby fostering confidence in the therapeutic potential of this and other novel kinase inhibitors.
Part 1: Initial Target Identification and Biochemical Validation
The first crucial step in validating a novel kinase inhibitor is to identify its specific molecular target(s) and quantify its inhibitory potency. This is typically achieved through in vitro kinase profiling and follow-up biochemical assays.
Kinase Panel Screening
A broad kinase panel screen is an essential starting point to identify the primary kinase target(s) of this compound and to assess its selectivity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a luminescence-based assay format, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.[7][8]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in kinase assay buffer to achieve a range of concentrations for IC50 determination.
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
| Kinase Target | This compound IC50 (nM) |
| Target Kinase X (Hypothetical) | 25 |
| Kinase Z | >10,000 |
| Kinase Y | >10,000 |
| ... (other kinases in panel) | >10,000 |
Table 1: Hypothetical kinase inhibition profile of this compound, demonstrating high potency and selectivity for "Target Kinase X".
Part 2: Cellular Target Engagement
Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly assessing target engagement in intact cells.[9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[11][12]
Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture the selected cell line to 70-80% confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting with the soluble fractions using an antibody specific for the target kinase.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: Hypothetical Signaling Pathway and Point of Inhibition.
Part 4: Cellular Phenotypic Assays
A validated kinase inhibitor should elicit a specific and measurable biological response in cultured cells, such as inhibition of proliferation or induction of apoptosis.
Cell Proliferation Assay
This assay quantifies the effect of the compound on cell viability and growth.
Protocol: MTS/MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay and Readout:
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
| Cell Line | GI50 (µM) |
| Cancer Cell Line A | 0.5 |
| Cancer Cell Line B | 1.2 |
| Normal Fibroblasts | >50 |
Table 2: Hypothetical anti-proliferative activity of this compound in various cell lines.
Part 5: In Vivo Target Validation
The final and most rigorous step in target validation is to demonstrate the compound's efficacy in a relevant in vivo animal model. [13][14]
Human Tumor Xenograft Model
This model assesses the anti-tumor activity of the compound in an in vivo setting.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth with caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound or a vehicle control via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
-
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the rigorous target validation of this compound as a novel kinase inhibitor. By systematically progressing from biochemical assays to cellular and in vivo models, researchers can build a robust data package that confirms the compound's mechanism of action and provides strong evidence for its therapeutic potential. This multi-faceted approach is indispensable for mitigating risks in drug development and for the successful advancement of new targeted therapies.
References
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AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (n.d.). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. [Link]
-
PMC - NIH. (n.d.). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
ResearchGate. (n.d.). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. [Link]
-
ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
PMC - NIH. (n.d.). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. [Link]
-
NIH. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
-
YouTube. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
-
NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
PubMed. (2022, May 13). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. [Link]
-
PubMed Central. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
-
ResearchGate. (n.d.). The validation in in vivo xenograft model. [Link]
-
YouTube. (2013, May 1). Western Blotting Protocol. [Link]
-
PMC - NIH. (2020, August 11). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]
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Purification of 3-Chloro-6-(pyridin-3-yl)pyridazine: A Guide to Chromatography and Recrystallization Techniques
Introduction
3-Chloro-6-(pyridin-3-yl)pyridazine is a key heterocyclic building block in contemporary drug discovery and materials science. Its structural motif is prevalent in a range of biologically active molecules, making its purity paramount for reliable downstream applications and the integrity of scientific findings. Synthetic routes to this compound, most commonly the Suzuki-Miyaura cross-coupling reaction, often yield a crude product containing a mixture of unreacted starting materials, catalyst residues, and homocoupled byproducts. This application note provides a detailed guide for the purification of this compound, focusing on two robust and widely applicable techniques: flash column chromatography and recrystallization. The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity.
The rationale behind selecting appropriate purification strategies is grounded in the physicochemical properties of the target molecule and its likely impurities. The presence of two nitrogen-containing heterocyclic rings imparts a moderate polarity to this compound. The pyridine ring introduces a basic character, which can influence its interaction with chromatographic stationary phases. Understanding these characteristics is crucial for optimizing separation and crystallization conditions.
Anticipated Impurities from Synthesis
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with pyridine-3-boronic acid, catalyzed by a palladium complex[1][2][3]. This synthetic pathway can introduce several process-related impurities that must be removed.
Table 1: Potential Impurities and Their Origin
| Impurity | Chemical Structure | Origin |
| 3,6-Dichloropyridazine | Cl-C₄H₂N₂-Cl | Unreacted starting material |
| Pyridine-3-boronic acid | C₅H₄NB(OH)₂ | Unreacted starting material |
| 3,3'-Bipyridine | C₁₀H₈N₂ | Homocoupling of pyridine-3-boronic acid |
| Palladium Catalyst Residues | Pd(0) or Pd(II) species | Catalyst from the cross-coupling reaction |
The successful removal of these impurities is critical for obtaining a final product of high purity, suitable for further synthetic transformations or biological screening.
Purification Strategy Workflow
A general workflow for the purification of crude this compound is presented below. The choice between chromatography and recrystallization, or a combination of both, will depend on the impurity profile of the crude material and the desired final purity.
Caption: General purification workflow for this compound.
Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, silica gel is the recommended stationary phase. The key to a successful separation lies in the selection of an appropriate mobile phase.
Principle of Separation
The separation on silica gel, a polar stationary phase, is based on the differential adsorption of the components of the crude mixture. More polar compounds will have stronger interactions with the silica gel and will elute later, while less polar compounds will travel through the column more quickly. The pyridine moiety in the target compound can lead to tailing of the elution peak due to its basic nature and interaction with the acidic silanol groups on the silica surface. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine, to the eluent is often beneficial[4].
Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column and accessories
Procedure:
-
Eluent System Selection:
-
Prepare several small test solutions of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solutions onto TLC plates and develop them in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. For more polar impurities, a dichloromethane/methanol system may be more effective[5].
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from all impurities.
-
If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the eluent system to improve the peak shape.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring a uniform and air-free stationary phase bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the more polar solvent, is often effective for complex mixtures[5].
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Caption: Step-by-step workflow for flash column chromatography.
Purification by Recrystallization
Recrystallization is a powerful purification technique for crystalline solids, based on the principle of differential solubility. The ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
Solvent Selection: The Critical Step
The choice of solvent is the most critical parameter for a successful recrystallization. For this compound, a moderately polar compound, a range of solvents should be screened.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Good solvating power for polar compounds, often providing a significant temperature-dependent solubility gradient. |
| Esters | Ethyl Acetate | Medium polarity, effective for a wide range of organic compounds. |
| Ketones | Acetone | Good solvent for many nitrogen-containing heterocycles. |
| Aromatic Hydrocarbons | Toluene | Can be effective for less polar impurities. |
| Mixed Solvent Systems | Acetone/Hexanes, Ethanol/Water | A two-solvent system can be employed when a single solvent does not provide the ideal solubility profile. One solvent dissolves the compound well (the "good" solvent), while the other is a poor solvent (the "anti-solvent")[6]. |
The melting point of analogous compounds such as 3-chloro-6-phenylpyridazine (159-161 °C) and 3-chloro-6-(trifluoromethyl)pyridazine (55-59 °C) suggests that this compound is likely a solid at room temperature with a defined melting point, making it a good candidate for recrystallization[7].
Protocol for Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Caption: Protocol for the recrystallization of this compound.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. Both flash column chromatography and recrystallization are powerful techniques that can be employed to achieve high levels of purity. The choice of method will depend on the specific impurity profile of the crude material. For complex mixtures, chromatography offers superior separation, while for crystalline solids with suitable solubility properties, recrystallization is an efficient and scalable method. By carefully selecting solvents and optimizing the conditions as described in these protocols, researchers can consistently obtain this compound of the high purity required for demanding applications in research and development.
References
-
Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link]
-
ChemBK. (2024). 3-Chloro-6-piperidinopyridazine. [Link]
-
PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ChemSynthesis. (2025). 3-chloro-6-(2-chlorophenyl)pyridazine. [Link]
-
Semantic Scholar. (1999). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Application Note: Safe Handling and Storage Protocols for 3-Chloro-6-(pyridin-3-yl)pyridazine
Abstract
This document provides comprehensive guidelines for the safe handling, storage, and disposal of 3-Chloro-6-(pyridin-3-yl)pyridazine. This heteroaromatic compound is a valuable building block in medicinal chemistry and drug discovery, necessitating stringent safety protocols to mitigate risks to laboratory personnel and the environment. The recommendations herein are synthesized from safety data for structurally analogous compounds and established best practices for handling chlorinated heterocyclic reagents. Protocols cover personal protective equipment (PPE), engineering controls, emergency procedures, and waste disposal.
Introduction & Chemical Profile
This compound is a key synthetic intermediate used in the development of novel therapeutics. Its bifunctional nature, featuring a reactive chloropyridazine core and a pyridine moiety, allows for diverse chemical modifications, particularly through nucleophilic aromatic substitution (SNAr) reactions.[1][2] The pyridazine ring itself is a valuable pharmacophore found in numerous bioactive molecules. However, the presence of a chlorinated diazine ring and a pyridine group suggests potential hazards, including irritation and toxicity.
Since a specific Safety Data Sheet (SDS) for this compound is not universally available, this guide is based on data from close structural analogs. The primary analog used for hazard assessment is 3-Chloro-6-phenylpyridazine, which shares a similar molecular weight and core structure.
Table 1: Chemical & Physical Properties
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 88499-63-2 | (Or related isomers) |
| Molecular Formula | C₉H₆ClN₃ | - |
| Molecular Weight | 191.62 g/mol | - |
| Physical Form | Solid (predicted) | Based on analogs like 3-Chloro-6-phenylpyridazine which has a melting point of 159-161 °C. |
Hazard Assessment & GHS Classification
Based on GHS classifications for compounds like 3-chloro-6-phenylpyridazine and 3-chloro-6-methylpyridazine, this compound should be handled as a hazardous substance.[3][4] The anticipated hazards are summarized below.
Table 2: Anticipated GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements | |
| Health Hazards | Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation. |
Rationale: The chloropyridazine moiety is a known irritant. Dust or vapors can irritate the mucous membranes and upper respiratory tract. Direct contact is expected to cause skin and serious eye irritation.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure via inhalation, skin contact, or eye contact.[5][6]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield should be worn over glasses when handling larger quantities (>5g) or when there is a significant risk of splashing. | Protects against dust particles and splashes that can cause serious eye irritation (H319).[3] |
| Hand | Chemically resistant nitrile gloves (minimum 5 mil thickness). Change gloves immediately if contaminated, torn, or after prolonged use (max 2 hours). | Provides a barrier against skin contact, preventing irritation (H315). |
| Body | A flame-retardant laboratory coat, fully buttoned. Ensure cuffs are snug. | Protects skin on arms and body from accidental contact with dust or solutions. |
| Respiratory | All handling of the solid compound must be performed in a certified chemical fume hood. If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is required. | Protects against inhalation of fine dust particles which may cause respiratory irritation (H335).[7] |
Standard Operating Procedure: Safe Handling
Adherence to proper handling procedures is critical for minimizing exposure risk. The following workflow outlines the essential steps for safely handling this compound.
Caption: Decision workflow for emergency response.
Personal Exposure First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. [3][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]* Inhalation: Move the person to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath occur, seek medical attention. * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]
Spill Containment & Cleanup
-
Evacuate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated (if not already in a fume hood).
-
Contain: For a solid spill, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent material like vermiculite, sand, or cat litter. [9]4. Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Do not create dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Containers: Place waste in a sealed, properly labeled container. The label should include "Hazardous Waste," the chemical name, and associated hazards (Irritant).
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash. [6]
Scientific Context: Reactivity Insights
Understanding the chemical reactivity of this compound is key to its safe handling. The electron-deficient nature of the pyridazine ring, further activated by the electronegative chlorine atom, makes the C3 position susceptible to Nucleophilic Aromatic Substitution (SNAr) . [10][11]This is the primary reaction pathway for which this compound is used.
This inherent reactivity means the compound can react with nucleophiles such as amines, alkoxides, and thiols. [12]Therefore, it is crucial to avoid cross-contamination and to store it away from reactive nucleophilic substances to maintain its stability and prevent unintended reactions.
References
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
-
PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]
-
ChemBK. (2024). 3-Chloro-6-piperidinopyridazine. Retrieved from [Link]
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CPAChem. (2023). Safety data sheet: 3,6-dichloropyridazine. Available from: [Link]
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Watson. (n.d.). 3-Amino-6-chloropyridazine - Safety Data Sheet. Available from: [Link]
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3-Chloro-6-(pyridin-3-yl)pyridazine safety data sheet (SDS) information
Application Notes & Protocols for 3-Chloro-6-(pyridin-3-yl)pyridazine
Executive Summary: Hazard Profile and Key Applications
This compound is a bi-heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive chloropyridazine ring coupled with a pyridine moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in drug discovery programs targeting kinases and other enzymes.[2][3] The pyridazine ring itself offers unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be advantageous for drug-target interactions.[3]
The primary hazards associated with this class of compounds are inferred from close structural analogs.[4] Key risks include:
-
Skin and Eye Irritation/Damage: Causes skin irritation and is expected to cause serious eye irritation or damage.[5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
This document provides a comprehensive guide to the safe handling, storage, use, and disposal of this compound, designed for chemistry professionals in a research and development environment.
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be handled as a hazardous substance. The anticipated GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement | Source Compounds |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3-Chloro-6-methylpyridazine, 3-Chloro-6-(1-piperazinyl)pyridazine[4][6][7] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | 3-Chloro-6-methylpyridazine, 3-Chloro-6-(1-piperazinyl)pyridazine[5][6] |
| Serious Eye Damage / Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation | 3-Chloro-6-methylpyridazine, 3-Chloro-6-(1-piperazinyl)pyridazine[5][6][7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 3-Chloro-6-methylpyridazine[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 3-Chloro-6-(1-piperazinyl)pyridazine, Pyridine-3-sulfonyl chloride[6] |
Hazard Pictograms:
(Pictograms for Corrosion, Health Hazard, and Exclamation Mark are anticipated)
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to minimize exposure risk. All operations involving this compound should be conducted within a certified chemical fume hood.[1]
Standard Handling Protocol
-
Risk Assessment: Before beginning work, perform a full risk assessment for the planned experiment.
-
Engineering Controls: Ensure the chemical fume hood has a verified face velocity (typically 80-120 fpm).
-
PPE Donning: Put on all required PPE as detailed in Table 2.
-
Material Transfer: Handle the solid compound on weighing paper or in a glass container. Use spark-proof tools and avoid creating dust.[6]
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Post-Handling: After use, wash hands and any exposed skin thoroughly with soap and water.[5][7] Launder contaminated clothing before reuse.[7]
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale and Causality |
| Eye/Face | Chemical safety goggles and/or face shield.[5] | Protects against dust particles and splashes. The risk of serious eye damage necessitates robust protection.[7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[8] | Prevents skin contact, which can cause irritation and potential sensitization.[5][7] |
| Body | Lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N95 dust mask or higher.[2] | Required when handling the powder outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[6] |
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Storage, Stability, and Disposal
Storage Conditions
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container.[5][6]
-
Environment: Keep in a cool, dry, and well-ventilated area.[8][9]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[10]
-
Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent potential degradation.[5]
Waste Disposal Protocol
Waste containing this compound must be treated as hazardous chemical waste.[11]
-
Segregation: Collect all waste, including contaminated consumables (pipette tips, gloves) and reaction residues, in a dedicated, properly labeled hazardous waste container.[10][12] The label should clearly identify the contents.
-
Container Management: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA).[1]
-
Disposal Request: Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[5][6] If skin irritation or a rash occurs, get medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] Immediately call an ophthalmologist or a Poison Center. |
| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting. Call a Poison Center or doctor for medical advice.[8] |
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Contain: For a minor spill, prevent it from spreading or entering drains.[7]
-
Absorb: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[8] Avoid generating dust.[7][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your supervisor and EHS department.
Emergency Response Workflow
Caption: Decision workflow for emergency response to a spill or personal exposure.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The C-Cl bond on the electron-deficient pyridazine ring is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions.[13][14] This protocol provides a general methodology for a Suzuki-Miyaura reaction, a common application for this substrate class.
Objective: To synthesize a 3-aryl-6-(pyridin-3-yl)pyridazine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME/Water mixture)
Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., 3 mol%).
-
Evacuate & Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting material (this compound) is a key indicator.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-(pyridin-3-yl)pyridazine.
References
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- Apollo Scientific. (2022). 3-Chloro-6-hydrazinopyridazine - Safety Data Sheet.
- ECHEMI. (n.d.). 3-Chloro-6-(1-piperazinyl)pyridazine SDS, 56392-83-7 Safety Data Sheets.
- Apollo Scientific. (2023). 3-Chloro-6-methylpyridazine - Safety Data Sheet.
- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS.
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National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine. PubChem Compound Database. Retrieved from [Link]
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Kelly, J. M., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
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Analytical Methods for the Characterization of 3-Chloro-6-(pyridin-3-yl)pyridazine
An Application and Protocol Guide
Abstract
This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 3-Chloro-6-(pyridin-3-yl)pyridazine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices. It covers a multi-technique approach encompassing chromatography for purity assessment and spectroscopy for structural elucidation, ensuring the identity, purity, and quality of the compound. The protocols are designed to be self-validating, incorporating system suitability and data verification steps.
Introduction and Physicochemical Profile
This compound is a bi-heterocyclic aromatic compound featuring both a pyridazine and a pyridine ring. Such scaffolds are of significant interest in medicinal chemistry due to their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition at biological targets.[1] The presence of the reactive chloro-substituent provides a synthetic handle for further molecular elaboration, making it a valuable building block.
Accurate and comprehensive analytical characterization is paramount to guarantee the reliability of downstream applications. This involves confirming the molecular structure, identifying and quantifying impurities, and establishing a consistent quality profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₆ClN₃ | Calculated |
| Molecular Weight | 191.62 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical for similar pyridazine derivatives[2] |
| Melting Point | To be determined experimentally. Similar compounds like 3-Chloro-6-phenylpyridazine melt at ~155-205°C.[3] | Expected to be a solid at room temperature. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, DMSO, heated Acetonitrile). Limited solubility in water. | Inferred from the aromatic, heterocyclic structure.[4] |
| UV-Vis λmax | ~250-280 nm | Estimated based on the UV spectra of pyridine (~254 nm) and pyridazine (~250 nm).[5][6] |
Synthesis Context and Potential Impurities
Understanding the synthetic route is crucial for anticipating potential impurities. A common method for synthesizing aryl-heteroaryl compounds like the topic molecule is through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).
A plausible route involves the reaction of 3,6-dichloropyridazine with pyridine-3-boronic acid.[7]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 3,6-dichloropyridazine and pyridine-3-boronic acid.
-
By-products: Homocoupled product of pyridine-3-boronic acid (3,3'-bipyridine), and potentially 3,6-di(pyridin-3-yl)pyridazine (from double substitution).
-
Isomers: Positional isomers if the starting materials are not pure.
-
Residual Solvents: Toluene, Dioxane, Ethanol, etc., used during synthesis and purification.
-
Inorganic Salts: From workup and purification steps.
The following analytical methods are selected and optimized to effectively separate and identify the target compound from these potential contaminants.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from impurities.
High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale: Reverse-phase HPLC is the method of choice for non-volatile and thermally stable compounds like this compound. A C18 stationary phase provides excellent separation based on hydrophobicity. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical. The basic nitrogen atoms in the pyridine and pyridazine rings would otherwise interact with residual silanols on the silica-based stationary phase, leading to poor peak shape and inconsistent retention. Protonation of these nitrogens ensures sharp, symmetric peaks.[8]
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 10% B, hold for 1 min.
-
Linear ramp to 90% B over 15 min.
-
Hold at 90% B for 2 min.
-
Return to 10% B in 1 min and re-equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.05 mg/mL with the same diluent. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated using the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram. Impurities are reported as a percentage of the total area.
Table 2: HPLC Method Parameters Summary
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar aromatic compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good separation and ensures sharp peaks by protonating basic sites. |
| Detection | 254 nm | Corresponds to a strong absorbance region for aromatic and heterocyclic systems. |
| Temperature | 30 °C | Ensures reproducible retention times and improves peak shape. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities that may not be visible by HPLC.[9] The mass spectrometer provides structural information about eluted peaks, aiding in the unambiguous identification of impurities by comparing their mass spectra to libraries like NIST.[10]
Protocol: Volatile Impurity and Residual Solvent Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 50 °C, hold for 3 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C (Split mode, 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Prepare a ~2 mg/mL solution of the compound in a high-purity volatile solvent such as Dichloromethane.
-
Data Analysis: Integrate all peaks. Identify the main component by its retention time and mass spectrum. Search the NIST library for matches to impurity peaks to identify residual solvents or volatile by-products.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire proton-decoupled carbon spectra.
-
Data Interpretation:
-
¹H NMR (Expected Signals): The spectrum should show distinct signals for the protons on the pyridazine and pyridine rings. The pyridazine ring will exhibit two doublets. The pyridine ring will show a more complex pattern of four protons. The chemical shifts (δ) will be in the aromatic region (typically 7.5-9.0 ppm). Coupling constants (J) will reveal the connectivity between adjacent protons.
-
¹³C NMR (Expected Signals): The spectrum should show 9 distinct signals for the 9 carbon atoms in the molecule, unless there is accidental overlap. Chemical shifts will be characteristic of aromatic and heteroaromatic carbons.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula. The fragmentation pattern provides a fingerprint that helps confirm the structure.
Protocol: HRMS (ESI-TOF)
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Method: Infuse the sample directly or via an LC system. Acquire data in positive ion mode.
-
Data Analysis:
-
Molecular Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 192.0272. The isotopic pattern should match the theoretical pattern for a molecule containing one chlorine atom (a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks).
-
Elemental Composition: The measured mass should be within 5 ppm of the calculated exact mass for C₉H₇ClN₃⁺.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.
Protocol: FTIR (ATR)
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Key expected absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridazine and pyridine rings.[3]
-
~850-700 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the aromatic rings.
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.
-
Integrated Analytical Workflow
No single technique provides a complete picture. A logical, integrated workflow is essential for full characterization, combining the strengths of each method.
Caption: Integrated workflow for the complete characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution chromatographic techniques like HPLC and GC-MS provides a comprehensive assessment of purity, while spectroscopic methods including NMR, HRMS, and FTIR deliver unambiguous confirmation of the molecular structure. The protocols and rationale detailed in this guide establish a robust framework for ensuring the quality and integrity of this important chemical intermediate, thereby supporting its successful application in research and development.
References
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Ather, M. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2215. Retrieved from [Link]
-
Coudert, P., Couquelet, J., Tronche, P., Rubat, C., & Bastide, P. (1988). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]
-
Chupakhin, O. N., Kozhevnikov, V. L., & Kozhevnikov, D. N. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1438-1466. Retrieved from [Link]
-
Bavetsias, V., & Faisal, A. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(2), M1128. Retrieved from [Link]
-
Gunnlaugsson, T., et al. (2016). Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores. Inorganic Chemistry, 55(5), 2519-2535. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
SIELC Technologies. (2018). 3-chloro-6-hydrazino-pyridazine. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 157-165. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
NIST. (n.d.). Pyridazine - UV/Visible spectrum. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 3-Chloro-6-(pyridin-3-yl)pyridazine in Modern Medicinal Chemistry
Abstract
The pyridazine ring system, characterized by its unique physicochemical properties, represents a privileged scaffold in contemporary drug discovery.[1][2] Its inherent weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity make it an attractive bioisosteric replacement for phenyl rings and other heterocycles.[1] This guide focuses on a particularly valuable derivative, 3-Chloro-6-(pyridin-3-yl)pyridazine . This molecule serves as a critical and versatile building block, primarily due to the reactive C-Cl bond on the electron-deficient pyridazine core. This reactivity provides a strategic handle for extensive functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. We will explore its application in the synthesis of potent kinase inhibitors and other pharmacologically relevant agents, providing detailed, field-proven protocols for key synthetic transformations.
Introduction: The Pyridazine Scaffold in Drug Design
The pyridazine core is increasingly recognized for its ability to impart favorable drug-like properties. Its nitrogen atoms can engage in crucial hydrogen-bonding interactions with biological targets, while its overall polarity can help reduce lipophilicity and mitigate off-target effects, such as inhibition of the hERG potassium channel.[1] Molecules incorporating this scaffold have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[3][4][5]
This compound is a bifunctional intermediate. The pyridin-3-yl moiety provides a vector for interaction with target proteins, while the 3-chloro position is primed for chemical modification. This strategic combination makes it a cornerstone intermediate for accessing novel chemical matter in various therapeutic areas.
Key Physicochemical Properties of the Pyridazine Core
| Property | Significance in Medicinal Chemistry | Reference |
| High Dipole Moment | Facilitates π-π stacking interactions with aromatic residues in protein binding pockets. | [1] |
| Dual H-Bond Acceptors | The two adjacent nitrogen atoms can form strong, simultaneous hydrogen bonds with protein backbones or side chains, enhancing binding affinity and specificity. | [1] |
| Weak Basicity | Reduces the likelihood of off-target interactions and can improve pharmacokinetic properties compared to more basic heterocycles. | [1] |
| Reduced Lipophilicity | Often used as a less lipophilic substitute for a phenyl ring, which can lead to improved solubility and metabolic stability. | [1] |
Core Application: A Precursor for JNK1 Kinase Inhibitors
The c-Jun N-terminal kinase 1 (JNK1) is a critical node in stress-activated signaling pathways that promote cancer cell survival and proliferation.[6] As such, it is a high-value target for anticancer drug development. Structurally related 3,6-disubstituted pyridazine compounds have been identified as potent preclinical candidates that target the JNK1 pathway.[6][7] this compound is an ideal starting material for the synthesis of such inhibitors.
The general strategy involves replacing the chlorine atom with various amine-containing side chains via Nucleophilic Aromatic Substitution (SNAr) to explore the SAR and optimize potency and selectivity.
Visualizing the JNK1 Signaling Pathway
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. sarpublication.com [sarpublication.com]
- 4. jocpr.com [jocpr.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of 3-chloro-6-(pyridin-3-yl)pyridazine. We address common challenges, offer troubleshooting strategies, and present optimized protocols to improve reaction yield and product purity.
Synthesis Overview: The Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a crucial carbon-carbon bond between 3,6-dichloropyridazine and a pyridine-derived boronic acid.
While theoretically straightforward, this synthesis is often plagued by challenges related to the electronic properties of the pyridazine ring, leading to issues with catalyst activity and side-product formation. This guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for this synthesis?
A1: The primary starting materials are 3,6-dichloropyridazine and 3-pyridinylboronic acid. You will also require a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
Q2: Why is the Suzuki coupling with chloropyridazines known to be challenging?
A2: The difficulties arise from the inherent electronic nature of the pyridazine ring. Being an electron-deficient system, the oxidative addition of the palladium catalyst to the carbon-chlorine (C-Cl) bond is often sluggish.[1] Furthermore, the nitrogen atoms on the pyridazine ring can coordinate to the palladium center, which may inhibit or deactivate the catalyst.[1]
Q3: What is a realistic target yield for this reaction?
A3: With an unoptimized protocol, yields can be highly variable, sometimes falling below 50%. However, by carefully selecting the catalyst system and optimizing reaction conditions as detailed in this guide, yields can consistently be improved to the 70-90% range. Analogous Suzuki reactions involving chloro-heteroarenes have reported yields in this optimized range.[2][3]
Q4: Can other coupling methods be used?
A4: Yes, alternative palladium-catalyzed reactions like Stille (using organotin reagents) or Negishi (using organozinc reagents) cross-couplings are viable.[2] However, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the boronic acid reagents.[4]
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Problem 1: Low or no conversion of 3,6-dichloropyridazine.
Q: My reaction stalls, leaving large amounts of unreacted starting material. What are the likely causes and how can I fix it?
A: This is one of the most common issues and typically points to a problem with the catalytic cycle, specifically the initial oxidative addition step.
-
Causality: The C-Cl bond on the electron-deficient pyridazine ring is less reactive than C-Br or C-I bonds, making the oxidative addition of the Pd(0) catalyst the rate-limiting step.[5] Furthermore, oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[3] The quality of reagents, especially the boronic acid which can degrade via protodeboronation, is also critical.[3]
-
Solutions & Scientific Rationale:
-
Enhance Catalyst Reactivity: The oxidative addition step can be accelerated by using sterically bulky and electron-rich phosphine ligands.[3] These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the C-Cl bond. Consider switching from standard ligands like PPh₃ to more robust options like di(1-adamantyl)-n-butylphosphine (Ad₂PnBu) or other Buchwald-type ligands.[3][4]
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment to prevent oxygen ingress.[3]
-
Verify Reagent Integrity: Use fresh, high-purity 3-pyridinylboronic acid. If the reagent is old, its quality can be checked by NMR. Ensure your palladium catalyst and base have not degraded from improper storage.[3]
-
Problem 2: Significant formation of side products.
Q: My main product is contaminated with homocoupled 3,3'-bipyridine and protodehalogenated 3-chloropyridazine. How can I suppress these side reactions?
A: The formation of these impurities indicates that undesirable reaction pathways are competing with the main Suzuki cross-coupling cycle.
-
Causality:
-
Homocoupling: The formation of 3,3'-bipyridine results from the coupling of two molecules of 3-pyridinylboronic acid. This is often promoted by the presence of oxygen or high temperatures.
-
Protodehalogenation: The replacement of the chlorine atom on the pyridazine ring with a hydrogen atom is known as protodehalogenation. This side reaction can become significant if the transmetalation step (transfer of the pyridinyl group from boron to palladium) is slow compared to catalyst decomposition or reaction with trace water/protons.[3]
-
-
Solutions & Scientific Rationale:
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation. Using a stronger base like K₃PO₄ or Ba(OH)₂ can accelerate this step, helping the productive catalytic cycle outcompete the protodehalogenation pathway.[4]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can increase the rate of homocoupling.
-
Solvent System: The choice of solvent can influence the relative rates of the desired reaction versus side reactions. An aqueous/organic solvent mixture (e.g., Dioxane/Water or Toluene/Water) is often effective. The water can help dissolve the inorganic base and facilitate the transmetalation step.[6][7]
-
Problem 3: Difficulty in product purification.
Q: I'm struggling to isolate a pure product. How can I effectively remove residual palladium and other impurities?
A: Proper workup and purification techniques are essential for obtaining a high-purity final compound.
-
Causality: The crude product mixture can contain unreacted starting materials, side products, the inorganic base, and palladium residues. Palladium compounds, in particular, can be difficult to remove completely and may require specific techniques.
-
Solutions & Scientific Rationale:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove the inorganic base and other water-soluble components. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, and wash sequentially with water and brine.[8]
-
Palladium Scavenging: If palladium residues persist (often seen as a dark coloration), they can be removed by stirring the organic solution with a palladium scavenger (e.g., silica-bound thiol) or by filtering through a pad of Celite® or silica gel.
-
Chromatography/Recrystallization: The primary method for purification is silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar starting materials and more polar impurities. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance purity.[8][9]
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving low-yield issues during the synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices for maximizing yield and purity.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
3-Pyridinylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq) or Pd₂(dba)₃ (0.015 eq) with a suitable ligand like Ad₂PnBu (0.06 eq)
-
Anhydrous K₃PO₄ (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq), 3-pyridinylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3,6-dichloropyridazine is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble materials. Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Summary: Parameter Optimization
The following table summarizes key parameters and their typical impact on reaction outcome.
| Parameter | Condition / Reagent | Expected Yield Range | Key Considerations |
| Starting Materials | 3,6-Dichloropyridazine, 3-Pyridinylboronic acid | - | High purity is essential. Boronic acids can degrade on storage.[3] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Variable | Choice of Pd source is often less critical than the ligand. |
| Ligand | PPh₃, Ad₂PnBu, SPhos, XPhos | 50% -> 90%+ | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1][3] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | 60% -> 90%+ | Stronger bases (e.g., K₃PO₄) often improve yield by accelerating transmetalation.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | 70% -> 90% | An aqueous co-solvent is generally beneficial for dissolving the base.[7] |
| Temperature | 80 - 110 °C | - | Higher temperatures increase reaction rate but may also promote side reactions. |
References
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. (2025). Benchchem.
- "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement str
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. (2025). Benchchem.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Method for synthetizing 3,6-dichloropyridazine. (2015).
- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (n.d.).
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Taylor & Francis Online.
- New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. (n.d.).
- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). PubMed.
- Comparative analysis of different synthetic routes to 3-aminopyridazines. (2025). Benchchem.
- PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. (1989). Sci-Hub.
- Preparation method of 3, 6-dichloropyridazine. (2021).
- Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (1985).
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. (n.d.).
- Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.).
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... (n.d.). Organic Syntheses Procedure.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Organoborane coupling reactions (Suzuki coupling). (n.d.).
- Recent advances in pyridazine chemistry. (n.d.).
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
Technical Support Center: 3-Chloro-6-(pyridin-3-yl)pyridazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-chloro-6-(pyridin-3-yl)pyridazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during its synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine and pyridine-3-boronic acid. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and the crude NMR shows a significant amount of pyridine. What is causing this?
A: The presence of pyridine is a classic indicator of protodeboronation , a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[1][2] Heteroaromatic boronic acids, like pyridine-3-boronic acid, are particularly susceptible to this pathway, which can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[3][4] Essentially, your key coupling partner is being destroyed before it can react.
Q2: I've isolated a non-polar impurity with a mass of ~156 g/mol , which I suspect is 3,3'-bipyridine. How can I prevent its formation?
A: You are likely observing the effects of boronic acid homocoupling . This side reaction involves the palladium-catalyzed coupling of two molecules of pyridine-3-boronic acid to form a symmetrical biaryl.[5][6] This process is often promoted by the presence of Palladium(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by dissolved oxygen in the reaction mixture.[5][7]
Q3: My LC-MS analysis shows a persistent impurity with a mass of 173.16 g/mol , which is more polar than my product. What is this and how do I avoid it?
A: This impurity is almost certainly 6-(pyridin-3-yl)pyridazin-3(2H)-one , the product of hydrolysis. The electron-deficient pyridazine ring makes the chlorine atom a good leaving group for nucleophilic aromatic substitution.[8] Under the basic and often heated conditions of a Suzuki coupling, water or hydroxide ions can act as nucleophiles, replacing the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable pyridazinone form.
Q4: I am seeing a significant amount of a high molecular weight byproduct (MW ~234.25). What is the likely cause?
A: This byproduct is likely 3,6-di(pyridin-3-yl)pyridazine , resulting from a double Suzuki coupling. Your starting material, 3,6-dichloropyridazine, has two reactive sites. If the reaction conditions are too forcing or the stoichiometry is not carefully controlled, the boronic acid can react at both chloro-positions.
Q5: What is a general strategy for purifying the final product away from these common impurities?
A: Flash column chromatography is the most effective method. The polarity differences between the target compound and the major side products are usually sufficient for good separation.
-
Pyridine (from protodeboronation): Highly volatile and can often be removed under high vacuum.
-
3,3'-Bipyridine (from homocoupling): Typically less polar than the desired product.
-
This compound (Product): Intermediate polarity.
-
6-(pyridin-3-yl)pyridazin-3(2H)-one (Hydrolysis product): Significantly more polar due to the amide-like N-H and C=O groups.
A gradient elution using a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is generally effective.
Troubleshooting Guides & In-Depth Analysis
This section provides a deeper dive into the mechanisms of the most common side reactions and offers detailed protocols to mitigate them.
Guide 1: Controlling Protodeboronation
Protodeboronation is a major competing pathway that directly consumes your boronic acid, reducing the potential yield of your desired cross-coupling product.[1]
Causality: The C–B bond is susceptible to cleavage by a proton source. The rate of this undesired reaction is highly pH-dependent and can be accelerated by elevated temperatures.[3] For heteroaromatic boronic acids, the mechanism can be complex, sometimes involving zwitterionic intermediates that facilitate the fragmentation of the C-B bond.[1][3]
Mitigation Strategies:
-
Choice of Base: Use milder, non-nucleophilic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium carbonate (Na₂CO₃) or hydroxides, which can create conditions more favorable for protodeboronation.
-
Solvent Conditions: Ensure your solvents are anhydrous. While some Suzuki protocols use aqueous mixtures, minimizing water content can suppress this side reaction.
-
Temperature and Reaction Time: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to destabilizing conditions.
-
Use of Boronate Esters: Consider using a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester, which slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[1]
Guide 2: Suppressing Boronic Acid Homocoupling
Homocoupling not only consumes the boronic acid but also generates a byproduct (3,3'-bipyridine) that can be challenging to separate from the desired product.
Causality: The established mechanism for homocoupling often involves a stoichiometric reaction between two boronic acid molecules and a Pd(II) salt, which generates the biaryl and Pd(0).[5] If your reaction mixture contains residual oxygen, it can oxidize the active Pd(0) catalyst to Pd(II), fueling this undesired cycle.[5][7]
Mitigation Strategies:
-
Rigorous Deoxygenation: This is the most critical factor. Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Choice: Use a high-quality Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). If using a Pd(II) source like Pd(OAc)₂, ensure the ligand and conditions are sufficient to rapidly generate the active Pd(0) species in situ.
-
Add a Reducing Agent: In some industrial settings, a mild reducing agent like potassium formate is added to the reaction mixture to "scavenge" any Pd(II) species and maintain the palladium in its active Pd(0) state.[5][7]
Side Product Summary
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| Pyridine | C₅H₅N | 79.10 | Protodeboronation | Use milder base, anhydrous conditions, lower temperature. |
| 3,3'-Bipyridine | C₁₀H₈N₂ | 156.19 | Homocoupling | Rigorous deoxygenation, use of active Pd(0) catalyst. |
| 6-(pyridin-3-yl)pyridazin-3(2H)-one | C₉H₇N₃O | 173.17 | Hydrolysis | Minimize water, use moderate temperatures, shorter reaction times. |
| 3,6-di(pyridin-3-yl)pyridazine | C₁₄H₁₀N₄ | 234.26 | Double Coupling | Use stoichiometric excess of 3,6-dichloropyridazine. |
Visual Guides & Workflows
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic route to this compound and the major competing side reactions.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose and address issues with your reaction based on analytical data.
Caption: A workflow for troubleshooting reaction outcomes.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling with Minimized Side Products
This protocol incorporates best practices to suppress the formation of common impurities.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq), pyridine-3-boronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 15 minutes.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Bubble Argon or Nitrogen gas through the stirred solution for an additional 20 minutes to ensure complete deoxygenation.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ [2 mol %] and XPhos [4 mol %]).
-
Reaction: Heat the mixture to 80-90 °C and monitor by LC-MS or TLC every hour.
-
Work-up: Once the 3,6-dichloropyridazine is consumed (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., gradient of 20% to 80% Ethyl Acetate in Hexanes) to isolate the pure this compound.
References
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
-
Wikipedia. (n.d.). Protodeboronation.
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
-
JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
RSC Publishing. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing.
-
Reddit. (2023). Protodeboronation product. r/Chempros.
-
ScienceDirect. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ScienceDirect.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation (according to pH studies by Lloyd-Jones and co-workers).
-
NIH. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
NIH. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine.
-
NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
-
ResearchGate. (2022). Recent advances in pyridazine chemistry.
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
-
ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
-
Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Semantic Scholar. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.
-
Nature. (n.d.). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis.
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
-
NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE.
-
PubMed. (1974). [Synthesis of Pyridazines. I. Synthesis and Some Reactions of 3,6-dichloropyridazine].
-
ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis.
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid.
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
NIH. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine.
-
Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97.
-
NIH. (n.d.). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine.
-
ChemSynthesis. (n.d.). 3-chloro-6-(2-chlorophenyl)pyridazine.
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- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a primary method for synthesizing this important scaffold. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, leading to successful and optimized reaction outcomes.
I. Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[1] The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?
Low or no conversion is a frequent challenge, often stemming from issues with the catalyst activation, reagent quality, or reaction conditions.
-
Catalyst and Ligand Selection: The coupling of an electron-deficient heteroaryl chloride like 3,6-dichloropyridazine with a pyridylboronic acid can be challenging.[2] The oxidative addition of the C-Cl bond to palladium is often the rate-limiting step and requires a suitable catalyst system.[3]
-
Expert Insight: For electron-deficient chlorides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[2][4] Consider using ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4][5] N-heterocyclic carbene (NHC) ligands can also be effective.[5] Air-stable pre-catalysts like XPhos Pd G3 can simplify reaction setup and improve reproducibility.[3]
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[5][7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, boronic acid, or the desired product.[5] It is advisable to screen a range of temperatures, typically between 80-110 °C, to find the optimal balance.[5][8]
-
Reagent Solubility: Ensure all reagents, including the aryl halide, boronic acid, and base, are sufficiently soluble in the chosen solvent system at the reaction temperature.[5] Poor solubility can result in a sluggish or incomplete reaction.[5] If you observe a persistent slurry, solubility may be the issue.[5]
Q2: I'm observing significant side products. What are they and how can I minimize their formation?
The most common side reactions in the Suzuki-Miyaura coupling of heteroaromatic systems are protodeboronation and homocoupling.[2][5]
-
Protodeboronation: This is the cleavage of the C-B bond of the pyridylboronic acid, replacing it with a hydrogen atom.[1][7] This side reaction is particularly prevalent with electron-deficient or heteroaryl boronic acids and is often promoted by excess water or harsh basic conditions.[1][5]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents where possible.[5]
-
Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less susceptible to hydrolysis.[1][5]
-
Optimize the Base: The choice and strength of the base can influence the rate of protodeboronation.[9]
-
-
-
Homocoupling: This involves the coupling of two molecules of the pyridylboronic acid to form a symmetrical bipyridyl byproduct.[7] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][7]
-
Mitigation Strategies:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction.[5]
-
Use a Pd(0) Catalyst: Direct use of a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[10]
-
Stoichiometry Control: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, a large excess can favor homocoupling.[2][11]
-
-
Caption: Competing reactions in the Suzuki-Miyaura coupling.
Q3: Which base should I choose, and how does it impact the reaction?
The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] The choice of base can significantly affect the reaction outcome.[12]
-
Common Bases: Frequently used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5]
-
Base Strength and Solubility: The strength and solubility of the base are important considerations.[5] For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often more effective.[3][5]
-
Aqueous vs. Anhydrous Conditions: Many Suzuki protocols use a biphasic solvent system with an aqueous base.[13] However, if protodeboronation is a significant issue, switching to anhydrous conditions with a base like K₃PO₄ may be beneficial.[5]
Q4: The pyridyl nitrogen in my substrate seems to be interfering with the reaction. How can I address this?
The Lewis basic nitrogen atoms in both the pyridazine and pyridine rings can coordinate to the palladium center, potentially inhibiting the catalyst.[10][14]
-
Ligand Choice: Bulky ligands can help to shield the palladium center and prevent inhibitory coordination from the substrate or product.[4]
-
Acidic Conditions: In some cases, running the reaction under acidic conditions can protonate the basic nitrogen atoms, preventing their coordination to the palladium catalyst.[15] However, this approach needs to be carefully evaluated as it can affect the stability of the boronic acid.
III. Optimized Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 3-pyridylboronic acid.
Protocol 1: General Conditions with an Aqueous Base
This protocol is a robust starting point for many Suzuki-Miyaura couplings.[13]
-
Reagent Preparation: In a flame-dried reaction vessel equipped with a magnetic stir bar, combine 3,6-dichloropyridazine (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting the System: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 2: Anhydrous Conditions for Sensitive Substrates
This protocol is recommended when protodeboronation is a significant side reaction.[5]
-
Reagent Preparation (in a glovebox if possible): Combine 3,6-dichloropyridazine (1.0 equiv.), 3-pyridylboronic acid pinacol ester (1.2 equiv.), anhydrous K₃PO₄ (3.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2-3 mol%) in an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or CPME) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
IV. Data Summary: Reaction Parameter Optimization
The following table summarizes key parameters and their typical ranges for optimizing the Suzuki-Miyaura coupling for this compound synthesis.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Air-stable pre-catalysts (e.g., XPhos Pd G3) | Pd(0) sources can be used directly. Pd(II) sources require in-situ reduction. Pre-catalysts offer convenience and reproducibility.[16] |
| Ligand | XPhos, SPhos, P(t-Bu)₃, other Buchwald ligands, NHC ligands | Bulky, electron-rich ligands are crucial for the challenging oxidative addition of aryl chlorides.[4][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base affects the transmetalation rate and can influence side reactions. Stronger bases are often needed for less reactive substrates.[3][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME, CPME | The solvent must solubilize all components. Biphasic systems are common, but anhydrous solvents can mitigate protodeboronation.[2] |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to degradation. Optimization is often required.[5] |
| Boron Source | Boronic acid, Boronic ester (pinacol, MIDA) | Boronic esters offer greater stability towards protodeboronation compared to boronic acids.[1][5] |
V. References
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261.
-
Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Retrieved from
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Ather, A. Q., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine. Retrieved from
-
G. A. Molander, S. L. J. Trice, S. D. Dreher, J. Am. Chem. Soc.2010 , 132, 17701–17703.
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11492-11513.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from
-
Karbass, N., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(2), 620-635.
-
Wordpress. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids. Retrieved from
-
NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
ScienceDirect. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from
-
ResearchGate. (n.d.). Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Retrieved from
-
Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Retrieved from
-
ResearchGate. (2025). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. Retrieved from
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from
-
Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. Retrieved from
-
Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Chloro-6-phenylpyridazine. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from
-
Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Retrieved from
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from
-
Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from
-
Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine. Retrieved from
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from
-
Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved from
-
NIH. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
3-Chloro-6-(pyridin-3-yl)pyridazine stability and degradation studies
Welcome to the technical support resource for 3-chloro-6-(pyridin-3-yl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and degradation of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of similar heterocyclic compounds is typically initiated by exposure to several key factors.[1] These include:
-
pH: The pyridazine ring system's stability can be susceptible to strongly acidic or basic conditions, which may catalyze hydrolysis of the chloro substituent.
-
Oxidation: The nitrogen atoms in the pyridazine and pyridine rings can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.[1]
-
Light: Aromatic and heterocyclic compounds can be prone to photolytic degradation upon exposure to UV or visible light.[2][3]
-
Elevated Temperatures: While some pyridazine derivatives exhibit high thermal stability, prolonged exposure to high temperatures can lead to degradation or sublimation.[4]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
Q3: My solution of this compound has developed a yellow or brown tint. What does this indicate?
A3: A change in the color of your solution is a common indicator of chemical degradation.[1] For pyridazine and related nitrogen-containing heterocycles, this can result from the formation of colored byproducts due to oxidation or other degradation pathways. If you observe a color change, it is highly recommended to verify the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.[1]
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of this compound, several degradation products could potentially form under stress conditions:
-
Hydrolysis Product: Under acidic or basic conditions, the chlorine atom could be displaced by a hydroxyl group to form 6-(pyridin-3-yl)pyridazin-3(2H)-one.
-
Oxidative Products: Oxidation could lead to the formation of N-oxides on either the pyridazine or pyridine rings. More extensive oxidation could result in ring-opened products.
-
Photodegradation Products: Photolysis could induce complex reactions, including rearrangement or dimerization.[2][3]
Identifying the exact degradation products requires analytical characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 2: Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my biological assay.
-
Question: Could the degradation of my this compound stock solution be the cause?
-
Answer: Yes, the degradation of your compound is a likely cause of inconsistent results. The formation of impurities can alter the compound's activity or introduce confounding variables into your assay. It is crucial to use a stock solution of known purity and to handle it properly to prevent degradation.
Problem 2: My HPLC analysis shows multiple new peaks that were not present in the initial analysis of the compound.
-
Question: How can I confirm if these new peaks are degradation products?
-
Answer: The presence of new peaks strongly suggests degradation or the presence of impurities.[1] To confirm this, you should perform a forced degradation study.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Intentionally expose solutions of this compound to various stress conditions (see the experimental protocol below).[6][7]
-
Analyze Stressed Samples: Run HPLC analysis on these stressed samples.
-
Compare Chromatograms: Compare the chromatograms of the stressed samples with your current sample and a freshly prepared standard. If the retention times of the new peaks in your sample match those generated under specific stress conditions, you can tentatively identify the degradation pathway.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][7]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C.
-
Analyze samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep one sample at room temperature and another at 60°C.
-
Analyze samples at different time points.
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature and protected from light.
-
Analyze samples at different time points.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid compound in an oven at 80°C.
-
Solution State: Heat a solution of the compound at 80°C.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
For each condition, dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any major degradation products.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | None | 80°C | Up to 72 hours |
| Thermal (Solution) | None | 80°C | Up to 72 hours |
| Photolytic | ICH Q1B | Ambient | As per guidelines |
Section 4: Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound based on its chemical structure.
Caption: Potential degradation pathways.
References
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). MDPI. Retrieved from [Link]
-
Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2018). ResearchGate. Retrieved from [Link]
-
Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025). ResearchGate. Retrieved from [Link]
-
Forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Forced degradation study. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]
-
Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]
-
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3-chloro-6-(2-chlorophenyl)pyridazine. (2025). ChemSynthesis. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
Pyridazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved from [Link]
-
Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine. (n.d.). Amanote Research. Retrieved from [Link]
-
Recent advances in pyridazine chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Dienedione. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyridazine and its derivatives. (n.d.). Slideshare. Retrieved from [Link]
-
Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. (n.d.). ResearchGate. Retrieved from [Link]
-
PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. (1989). Sci-Hub. Retrieved from [Link]
-
3-Chloro-6-(1 H -pyrazol-1-yl)pyridazine | Request PDF. (2010). ResearchGate. Retrieved from [Link]
-
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: 3-Chloro-6-(pyridin-3-yl)pyridazine Assay Interference and Artifacts
Introduction
Welcome to the technical support center for researchers working with 3-Chloro-6-(pyridin-3-yl)pyridazine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for scientists and drug development professionals who may encounter assay interference and artifacts when using this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and interpret your data with confidence.
The pyridazine core is a common scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] However, like many heterocyclic compounds, it can be a source of frustration in screening campaigns due to a tendency to produce false-positive results. This guide will walk you through the common mechanisms of assay interference that may be associated with this compound and provide you with the tools to identify and mitigate these artifacts.
Part 1: Understanding the Potential for Assay Interference
Before diving into troubleshooting, it's crucial to understand the potential physicochemical properties of this compound that might contribute to assay artifacts. The structure, featuring a chlorinated pyridazine ring linked to a pyridine ring, presents several features that warrant careful consideration in an assay development context.
Is this compound a Pan-Assay Interference Compound (PAIN)?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms.[3] While computational filters exist to flag potential PAINS, it is critical to understand that these are predictive tools and not definitive judgments.[4][5] A substructure search for this compound against common PAINS filters may or may not produce an alert. However, the absence of an alert does not guarantee a lack of interference. Conversely, the presence of an alert should not lead to the immediate dismissal of a compound but rather prompt a thorough experimental investigation.[6][7]
The key takeaway is to approach screening hits containing this scaffold with a healthy dose of skepticism and a robust validation plan.
Potential Mechanisms of Assay Interference
Here, we will explore the most likely mechanisms by which this compound could interfere with your assay.
Caption: Potential mechanisms of assay interference for this compound.
1. Optical Interference: Fluorescence Quenching
Many heterocyclic compounds can absorb light in the UV-Vis spectrum and can quench the fluorescence of other molecules.[8] If your assay utilizes a fluorescent readout, the presence of this compound could lead to a decrease in the signal that is independent of its effect on the biological target, resulting in a false-positive "inhibition" result.
2. Physicochemical Interference: Compound Aggregation
At certain concentrations, small molecules can self-assemble into colloidal aggregates in aqueous solutions.[9] These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to potent but artifactual activity.[10] This is a common phenomenon in high-throughput screening (HTS) and is not specific to any particular chemical class, but is a critical factor to investigate for any screening hit.
3. Chemical Reactivity: Covalent Modification
The 3-chloro-pyridazine moiety is an electron-deficient ring system, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) by nucleophilic residues (e.g., cysteine, lysine, histidine) on a protein target or other assay components.[11][12] This covalent modification can lead to irreversible inhibition that may not be therapeutically viable and can be a source of false positives in biochemical assays.
Caption: Covalent modification of a protein via nucleophilic aromatic substitution.
4. Metal Chelation
The nitrogen atoms in the pyridazine and pyridine rings have lone pairs of electrons that can coordinate with metal ions. If your assay is dependent on metal cofactors (e.g., Zn2+, Mg2+, Mn2+), this compound could act as a chelator, sequestering these essential ions and leading to apparent inhibition of the biological target.[8]
5. Redox Cycling
Some compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT). This can lead to the production of reactive oxygen species (ROS) such as hydrogen peroxide, which can oxidize and damage proteins non-specifically, resulting in a loss of activity that is mistaken for targeted inhibition. While not as commonly reported for pyridazines as for other scaffolds like quinones, it remains a possibility to consider.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides a structured approach to identifying and confirming the mechanism of assay interference for your hit compound.
Workflow for Investigating Assay Interference
Caption: A systematic workflow for troubleshooting assay interference.
Detailed Experimental Protocols
Protocol 1: Assessing Optical Interference
Question: Is my compound interfering with the fluorescence/luminescence/absorbance signal of my assay?
Principle: This control experiment measures the intrinsic optical properties of the compound in the absence of the biological target.
Step-by-Step Methodology:
-
Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your primary assay.
-
In a microplate, add the compound dilutions to wells containing all assay components except for the biological target (e.g., enzyme or protein of interest).
-
For fluorescence assays, read the plate at the same excitation and emission wavelengths used in your primary assay.
-
For luminescence assays, add the detection reagents and read the luminescence signal.
-
For absorbance assays, read the absorbance at the relevant wavelength.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Significant fluorescence/luminescence signal from the compound alone | Autofluorescence | Consider using a different detection method (e.g., absorbance-based) or shifting to red-shifted fluorophores. |
| Concentration-dependent decrease in the signal of a fluorescent probe | Fluorescence Quenching | Quantify the quenching effect and correct your primary assay data, or switch to a non-fluorescence-based assay. |
| High absorbance at the assay wavelength | Color Interference | Correct for background absorbance or choose a different detection wavelength. |
Protocol 2: Detecting Compound Aggregation
Question: Is my compound forming aggregates at the concentrations used in my assay?
Principle: Dynamic Light Scattering (DLS) is a powerful technique to detect the formation of sub-micron sized aggregates in solution.[13]
Step-by-Step Methodology (DLS):
-
Prepare solutions of this compound in your assay buffer at various concentrations, bracketing the active concentration from your primary screen.
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.02 µm) to remove any pre-existing dust or large particles.
-
Analyze the samples using a DLS instrument.
-
Include a buffer-only control and a known aggregating compound as a positive control.
Data Interpretation:
| DLS Result | Interpretation | Next Steps |
| Detection of particles with a hydrodynamic radius > 100 nm | Compound Aggregation | The compound is likely an aggregator. |
| No significant particle formation detected | Aggregation is unlikely to be the primary mechanism of interference. | Proceed to other troubleshooting steps. |
Alternative (Biochemical) Method: Detergent Test
Principle: The activity of aggregating compounds is often sensitive to the presence of non-ionic detergents, which disrupt the formation of aggregates.
-
Repeat your primary assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based inhibition.
Protocol 3: Investigating Covalent Modification
Question: Is my compound irreversibly inhibiting the target through covalent binding?
Principle: A "jump-dilution" or "washout" experiment can differentiate between reversible and irreversible inhibitors.
Step-by-Step Methodology:
-
Incubate your biological target (e.g., enzyme) with a high concentration of this compound (e.g., 10-100x IC50) for a defined period (e.g., 30-60 minutes).
-
Rapidly dilute the mixture (e.g., 100-fold or more) into the assay reaction buffer containing the substrate.
-
Monitor the recovery of enzyme activity over time.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Rapid and complete recovery of enzyme activity | Reversible Inhibition | The compound is likely a reversible inhibitor. |
| Slow or no recovery of enzyme activity | Irreversible/Covalent Inhibition | The compound may be a covalent modifier. Further characterization (e.g., mass spectrometry) is needed to confirm adduct formation. |
Protocol 4: Assessing Metal Chelation
Question: Is my compound's activity dependent on the chelation of metal ions?
Principle: If the compound's inhibitory effect is due to metal chelation, adding an excess of the metal cofactor to the assay should rescue the activity.
Step-by-Step Methodology:
-
Determine the concentration of the essential metal ion in your assay buffer.
-
Perform the primary assay with this compound in the presence of increasing concentrations of the metal cofactor (e.g., 1x, 10x, 100x the normal concentration).
Data Interpretation:
| Observation | Interpretation | Next Steps |
| A significant rightward shift in the IC50 value with increasing metal ion concentration | Metal Chelation | The compound's activity is likely due to metal chelation. |
| No change in the IC50 value | Metal chelation is not the primary mechanism of action. | Proceed to other troubleshooting steps. |
Part 3: Frequently Asked Questions (FAQs)
Q1: My compound was flagged as a PAIN by an online tool. Should I discard it immediately?
A1: Not necessarily. PAINS filters are predictive and can have a high rate of false positives.[4][5] It is crucial to experimentally validate any alerts. Use the troubleshooting protocols in this guide to determine if your compound is genuinely interfering with the assay.
Q2: I've confirmed my compound is an aggregator. Is there any way to salvage this chemical series?
A2: While aggregation is often a dead-end for drug discovery, medicinal chemistry efforts can sometimes be employed to modify the scaffold to reduce its tendency to aggregate while retaining specific activity. This, however, can be a challenging process.
Q3: My assay buffer already contains a reducing agent like DTT. Does this mean I don't have to worry about redox cycling?
A3: Not entirely. While DTT can mitigate some redox cycling, it doesn't eliminate the possibility. Some compounds may still generate reactive oxygen species. If you suspect redox activity, you can perform a control experiment using an H2O2-scavenging enzyme like catalase to see if it rescues the activity of your target.
Q4: Can I use an orthogonal assay to confirm my hit?
A4: Absolutely. Using an orthogonal assay with a different detection method (e.g., switching from a fluorescence-based assay to a label-free method like Surface Plasmon Resonance) is an excellent way to rule out technology-specific artifacts.[13] If your compound is active in both assays, it increases the confidence that it is a true hit.
Q5: What are the key physicochemical properties of this compound that I should be aware of?
A5: Key properties to consider include its aromatic and heterocyclic nature, which can contribute to fluorescence quenching and aggregation. The presence of a chloro-substituent on an electron-deficient pyridazine ring suggests a potential for nucleophilic aromatic substitution. The nitrogen atoms in both rings can act as hydrogen bond acceptors and potential metal chelators.
References
-
Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]
- Alves, M. J., Vieira, L. M., & Medeiros, M. J. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18.
- Coan, K. E., & Shoichet, B. K. (2008). A screen for colloidal aggregators. Journal of the American Chemical Society, 130(29), 9606–9607.
- Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
- Ganesan, A., & Arulselvan, P. (2017). A review on pan-assay interference compounds in drug discovery. Journal of Pharmaceutical Sciences and Research, 9(5), 645.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417–427. [Link]
- Jasial, S., Hu, Y., & Bajorath, J. (2017). How Frequently Are Pan-Assay Interference Compounds Active? A Systematic Analysis of Screening Data in PubChem. Journal of Medicinal Chemistry, 60(9), 3879–3886.
-
Ather, A. Q., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o35. [Link]
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Chemcasts. (n.d.). 3-Chloro-6-(2-furanyl)pyridazine Properties. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
- Baell, J. (2016). Feeling the PAIN: The Lingering Torment of Pan-Assay Interference Compounds. ACS Medicinal Chemistry Letters, 7(5), 449–451.
- BenchChem. (2025).
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Devaux, C., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(3), M1152. [Link]
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Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o532. [Link]
-
Van der Veken, P., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(45), 12593–12601. [Link]
- Gorbachev, V. V., & Khrustalev, V. N. (2022). Recent advances in pyridazine chemistry. Chemistry of Heterocyclic Compounds, 58(1), 1-28.
- Kumar, A., & Sharma, S. (2021). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Current Drug Discovery Technologies, 18(4), 482-493.
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Li, X., et al. (2024). An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. International Journal of Molecular Sciences, 25(5), 2889. [Link]
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Al-Ghorbani, M., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(34), 3865-3883. [Link]
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- 7. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Selectivity of 3-Chloro-6-(pyridin-3-yl)pyridazine Analogs
Introduction
The 3-Chloro-6-(pyridin-3-yl)pyridazine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. Its unique physicochemical properties, including its capacity for robust hydrogen bonding and potential for favorable π-π stacking interactions, make it an attractive starting point for drug discovery programs targeting a variety of kinases.[1] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving high selectivity for the intended target kinase while avoiding off-target activities that can lead to toxicity or diminished efficacy.
This guide serves as a technical support resource for researchers and drug development professionals working with this compound analogs. It provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and field-proven insights to help you navigate common challenges and systematically improve the selectivity of your compounds. For illustrative purposes, we will often use the c-Met tyrosine kinase as a representative target, as pyridazine and pyridazinone derivatives have been successfully developed as potent and selective c-Met inhibitors.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common kinase targets for pyridazine-based scaffolds?
A: The pyridazine scaffold is versatile and has been successfully employed to target a range of kinases. Notable examples include receptor tyrosine kinases like c-Met, as well as non-receptor tyrosine kinases and serine/threonine kinases such as ALK, BCR-ABL, and JNK1.[4][5] The specific target depends on the substitution patterns around the core scaffold.
Q2: Why is achieving kinase selectivity so difficult?
A: The primary challenge lies in the high degree of structural conservation within the ATP-binding site of the more than 500 kinases in the human kinome. Many inhibitors that bind to this site, known as Type I inhibitors, can interact with multiple kinases, leading to a promiscuous inhibition profile.[6] Achieving selectivity requires exploiting subtle differences in the amino acid residues within or near the ATP pocket.
Q3: What is a typical starting point for assessing the selectivity of my compound?
A: A broad, in vitro kinase panel screening is the industry standard. This involves testing your compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large number of kinases (often over 100 or 200) representing the diversity of the human kinome.[7] The results provide a "snapshot" of your compound's selectivity and highlight potential off-targets that require further investigation. Commercial services are widely available for this purpose.
Q4: My compound isn't potent enough against my primary target. What should I do before focusing on selectivity?
A: Potency and selectivity are often optimized in parallel. However, if initial potency is poor, focus on improving interactions with key residues in the target's active site. Structure-Activity Relationship (SAR) studies are crucial. For many kinases, this involves ensuring the pyridazine core forms hydrogen bonds with the "hinge" region of the kinase.[1] Once you have a compound with reasonable potency (e.g., double-digit nanomolar IC50), you can more effectively address selectivity.
Troubleshooting Guides
Section 1: Synthesis & Purification Challenges
Q: My final compound is difficult to purify. I see multiple spots on TLC/HPLC that are hard to separate.
A: This is a common issue arising from side reactions or the similar polarity of starting materials, intermediates, and the final product.
-
Causality: The starting material, 3,6-dichloropyridazine, has two reactive chlorine atoms. While the chlorine at the 6-position is generally more reactive in nucleophilic aromatic substitution, high temperatures or strong bases can lead to disubstitution or reaction at the 3-position. Furthermore, Suzuki coupling reactions used to install the pyridine ring can have side products.
-
Troubleshooting Steps:
-
Reaction Condition Optimization: Carefully control the reaction temperature and stoichiometry. Use the minimum necessary equivalents of your nucleophile or coupling partner to reduce disubstitution. Typical reaction temperatures range from 30-180°C depending on the specific transformation.[8]
-
Chromatography Optimization: Standard silica gel chromatography may not be sufficient.
-
Solvent System: Experiment with different solvent systems. A common starting point is a gradient of ethyl acetate in cyclohexane or hexane.[7] Adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine (if your compound is basic) can significantly improve separation.
-
Alternative Media: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel. For very challenging separations, reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA is a powerful option.
-
-
Recrystallization: If your compound is crystalline, recrystallization can be an excellent final purification step to remove minor impurities.
-
Section 2: Biochemical Assay Troubleshooting
Q: My compound shows potent activity in a biochemical assay (e.g., IC50 < 100 nM), but it inhibits dozens of other kinases in a selectivity panel. Where do I begin to improve selectivity?
A: This indicates your compound is making favorable but non-specific interactions within the ATP-binding pocket. The goal is to introduce modifications that are favored by your target kinase but disfavored by off-targets.
-
Causality: Promiscuity often arises from interactions with highly conserved features of the ATP pocket. Improving selectivity requires exploiting less conserved regions.
-
Troubleshooting & Optimization Workflow:
Caption: Workflow for improving kinase inhibitor selectivity.
-
Detailed Explanation:
-
Analyze Off-Targets: Look for patterns. Are the off-targets all from the same family (e.g., SRC family kinases)? This can provide clues about the binding mode.
-
Structural Analysis: If a crystal structure of your compound with its target exists, it is invaluable. If not, use a structure of a similar ligand or perform molecular docking into the target's binding site. Compare the binding pocket of your primary target with that of a key off-target.
-
Exploit the Gatekeeper: The "gatekeeper" residue controls access to a hydrophobic back pocket. If your target has a small gatekeeper (e.g., Gly, Ala, Thr) and your off-targets have large ones (e.g., Met, Phe, Leu), adding a bulky group to your inhibitor can create a steric clash with the off-targets, thereby improving selectivity.
-
Target the Solvent-Exposed Region: The area of the binding pocket near the solvent is often less conserved. Adding polar or charged groups designed to interact with residues in this region can significantly enhance selectivity and often improves solubility.
-
Q: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I solve this?
A: This is a classic solubility problem, common for flat, aromatic heterocyclic compounds. The compound "crashes out" when the good organic solvent (DMSO) is diluted into a poor aqueous solvent.
-
Causality: Kinase inhibitors are often lipophilic ("greasy") to achieve good membrane permeability, but this leads to poor aqueous solubility.[9]
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final DMSO concentration in the assay should be as low as possible to avoid affecting enzyme activity, but high enough to maintain solubility. A final concentration of <=1% is standard for most biochemical assays.[8][10] If your compound precipitates at 1% DMSO, you have a significant solubility issue.
-
Use a Co-Solvent: Before final dilution into the aqueous buffer, perform an intermediate dilution step from your 100% DMSO stock into a solution of 1:1 DMSO/PEG400 or another suitable co-solvent. This can help keep the compound in solution during the final dilution.
-
Modify the Assay Buffer:
-
pH Adjustment: If your compound has ionizable groups (like the pyridine nitrogen), its solubility will be pH-dependent. Test a range of buffer pH values (e.g., 6.5 to 8.5) to find the optimal condition.
-
Add Surfactants: For biochemical assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) can help maintain solubility.
-
-
Sonication: Briefly sonicating the assay plate after adding the compound can help dissolve small precipitates.
-
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 1% (Biochemical) ≤ 0.5% (Cellular) | High DMSO concentrations can inhibit kinase activity and be toxic to cells.[11] |
| Intermediate Dilution | Use co-solvents (e.g., PEG400) | Can improve solubility during the transition from organic to aqueous media. |
| Buffer pH | Test a range (e.g., 6.5-8.5) | Solubility of compounds with ionizable groups is pH-dependent. |
| Additives (Biochemical) | 0.01% Tween-20 or Triton X-100 | Non-ionic surfactants can prevent aggregation and improve solubility. |
Table 1: Recommended Parameters for Solving Compound Precipitation Issues.
Section 3: Cell-Based Assay Troubleshooting
Q: My compound is potent in the biochemical assay, but shows much weaker activity (or none at all) in a cell-based assay (e.g., inhibiting phosphorylation of a downstream target). What could be the reason?
A: A discrepancy between biochemical and cellular potency is a frequent and informative challenge. It points to issues beyond direct enzyme inhibition.
-
Causality: This gap can be caused by several factors: poor cell permeability, high plasma protein binding in the cell culture media, rapid metabolism by the cells, or the compound being an efficient substrate for an efflux transporter.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting poor cellular potency.
-
High ATP Concentration in Cells: Remember that biochemical assays are often run at the Kₘ for ATP, while intracellular ATP concentrations are much higher (millimolar range). For an ATP-competitive inhibitor, this will lead to a rightward shift in the IC50 (weaker potency) in the cellular environment. This is expected and helps validate the mechanism of action. A 10- to 100-fold shift is not uncommon.
Key Experimental Protocols
Protocol 1: In Vitro c-Met Biochemical Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits (e.g., Kinase-Glo® or ADP-Glo™) and is designed to measure the direct inhibition of recombinant c-Met kinase.[8][10][12]
Materials:
-
Recombinant human c-Met kinase (catalytic domain, e.g., aa 956-1390)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Test compound (serially diluted in 100% DMSO)
-
ADP-Glo™ or Kinase-Glo® Max Luminescence Assay System
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, a final concentration of 0.2 mg/mL Poly(Glu, Tyr) substrate, and a final concentration of 50 µM ATP.
-
Compound Plating: Add 1 µL of serially diluted compound in DMSO to the appropriate wells of the assay plate. For "No Inhibitor" (positive control) and "No Enzyme" (background) wells, add 1 µL of 100% DMSO.
-
Add Kinase: Thaw the recombinant c-Met kinase on ice. Dilute the kinase in Kinase Assay Buffer to the desired working concentration (e.g., 1-5 ng/reaction). Add 24 µL of the diluted kinase to the "Test Compound" and "No Inhibitor" wells. Add 24 µL of Kinase Assay Buffer without enzyme to the "No Enzyme" wells.
-
Initiate Reaction: Add 25 µL of the Kinase Reaction Master Mix (from Step 1) to all wells to start the reaction. The final volume will be 50 µL, and the final DMSO concentration will be 1%.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 30°C for 45-60 minutes.
-
Detection (Using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Read Plate: Measure luminescence on a plate reader.
-
Data Analysis: Subtract the "No Enzyme" background from all other wells. Normalize the data to the "No Inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phospho-c-Met in Cell Lysates
This protocol allows you to measure the inhibition of c-Met activity within a cellular context by detecting the phosphorylation status of the kinase.[13][14][15]
Materials:
-
Cancer cell line with known c-Met expression (e.g., A549, U-87 MG)
-
Cell culture media (e.g., DMEM with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
Test compound
-
Phosphatase and Protease Inhibitor Cocktails
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary Antibodies: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-total c-Met, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours by replacing the media with serum-free media.
-
Pre-treat the cells with your test compound (at various concentrations) or DMSO vehicle control for 1-2 hours.
-
-
Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include an unstimulated control.
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with phosphatase and protease inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-c-Met (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and image the signal using a chemiluminescence imager.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with antibodies for total c-Met and a loading control like β-actin.
References
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Cui, J. J., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 110, 247-263. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(35), 22695–22713. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit Protocol. BPS Bioscience. Retrieved from [Link]
-
OncLive. (n.d.). c-MET - Biomarker Consortium. OncLive. Retrieved from [Link]
-
Abdel-Gawad, H., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(1), 1-22. Available at: [Link]
-
Taylor, A. M., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(1), 1-40. Available at: [Link]
-
Shao, J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][4][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7083–7096. Available at: [Link]
-
Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1625–1630. Available at: [Link]
-
ResearchGate. (n.d.). Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate. Retrieved from [Link]
-
Kozikowski, A. P., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 725–734. Available at: [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors | Request PDF. ResearchGate. Retrieved from [Link]
-
Karunakaran, S. K. (2017). Solubility: a speed–breaker on the drug discovery highway. MOJ Bioorganic & Organic Chemistry, 1(2), 52-54. Available at: [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?. ResearchGate. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Smith, A. B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(11), 1084–1089. Available at: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine
Welcome to the technical support guide for the scale-up synthesis of 3-chloro-6-(pyridin-3-yl)pyridazine. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during large-scale production.
The pyridazine core is a crucial pharmacophore in medicinal chemistry, and this compound serves as a key building block for a variety of biologically active molecules.[1] Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces complexities that require careful consideration of reaction kinetics, thermodynamics, and process safety. This guide offers field-proven insights and robust protocols to ensure a safe, efficient, and scalable synthesis.
Part 1: Synthetic Strategy & Process Overview
Q1: What is the most robust and scalable synthetic route for preparing this compound?
The most prevalent and industrially viable method for synthesizing this class of bi-heteroaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between 3,6-dichloropyridazine and a suitable organoboron reagent, typically 3-pyridylboronic acid. The choice of this route is underpinned by its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.[3][4]
The overall transformation is as follows:
The general workflow for this synthesis at scale involves several critical unit operations, from initial reaction setup to final product isolation.
Part 2: Troubleshooting & Scale-Up Considerations
This section addresses common issues that arise during the scale-up process. A drop in yield or an increase in impurities upon moving from a gram to a kilogram scale is a frequent challenge.[5]
Q2: My reaction yield has decreased from >90% at the lab scale to ~60% in a 50L reactor. What are the most likely causes?
This is a classic scale-up problem often rooted in mass and heat transfer limitations. In larger reactors, inefficient mixing can create localized "hot spots" or areas of high concentration, promoting side reactions.[5] Similarly, the surface-area-to-volume ratio decreases at scale, making heat removal more challenging, especially for exothermic reactions.
The following decision tree can help diagnose the issue:
Q3: How do I select the optimal palladium catalyst and ligand for this specific transformation?
Catalyst selection is paramount for a successful Suzuki coupling, especially with electron-deficient chloro-heterocycles like 3,6-dichloropyridazine. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often require higher temperatures and catalyst loadings.[4] For more challenging or large-scale couplings, advanced catalyst systems using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are preferred as they promote the crucial oxidative addition step and enhance catalyst stability.[6]
| Catalyst System | Typical Loading (mol%) | Advantages | Considerations | References |
| Pd(PPh₃)₄ | 2 - 5 | Readily available, cost-effective for simple substrates. | Can be slow with chloro-heterocycles; may require higher temperatures leading to side products. | [4] |
| Pd(OAc)₂ + XPhos | 0.5 - 2 | High activity for chloro-heterocycles, good functional group tolerance. | Ligand is air-sensitive and more expensive. | [6] |
| PEPPSI™-IPr | 1 - 3 | Air and moisture stable pre-catalyst, highly efficient for a broad range of couplings. | Higher cost compared to traditional systems. | [6] |
| Pd₂(dba)₃ + P(tBu)₃ | 0.5 - 2 | Very active for less-reactive chloroaromatics. | P(tBu)₃ is pyrophoric and requires careful handling. | [3] |
For scale-up, a balance must be struck between catalyst activity, cost, stability, and ease of removal from the final product. PEPPSI-type pre-catalysts are often favored for their stability and high efficiency.[6]
Q4: What are the common impurities, and how can they be minimized?
The primary impurities in this reaction include:
-
Homo-coupling of 3-pyridylboronic acid (3,3'-bipyridine): This arises from the reaction of two boronic acid molecules. It can be minimized by the slow addition of the boronic acid, maintaining a low concentration, and ensuring efficient stirring.
-
Residual 3,6-dichloropyridazine: Unreacted starting material. Minimized by ensuring complete reaction, potentially by using a slight excess (1.05-1.1 equivalents) of the boronic acid.
-
Hydrodechlorination Product (6-chloropyridazine): The chloro-substituent is replaced by a hydrogen atom. This is often promoted by high temperatures or certain bases. Careful temperature control and base selection can mitigate this.
-
Double-Coupling Product (3,6-di(pyridin-3-yl)pyridazine): While the second chlorine is less reactive after the first coupling, forcing conditions (high temperature, long reaction time) can lead to this impurity. Monitoring the reaction progress is key to stopping it after the mono-coupling is complete.
Part 3: Scalable Protocol and Purification
Q5: Can you provide a representative step-by-step protocol for the kilogram-scale synthesis?
The following protocol is a generalized procedure based on established methods for similar Suzuki couplings and should be adapted and optimized for specific equipment and safety protocols.[1][4]
Experimental Protocol: Kilogram-Scale Synthesis
-
Reactor Preparation: Ensure a clean, dry 100L glass-lined reactor is equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet. Inert the reactor by purging with nitrogen.
-
Reagent Charge:
-
Charge toluene (40 L) into the reactor.
-
Add 3,6-dichloropyridazine (5.00 kg, 33.56 mol).
-
Add 3-pyridylboronic acid (4.54 kg, 36.91 mol, 1.1 eq).
-
Begin agitation at 100-150 RPM.
-
-
Base Addition:
-
Separately, prepare a solution of sodium carbonate (Na₂CO₃) (7.11 kg, 67.12 mol, 2.0 eq) in deionized water (20 L).
-
Add the aqueous sodium carbonate solution to the reactor.
-
-
Catalyst Addition:
-
Add the palladium catalyst, for example, PEPPSI™-IPr (570 g, 0.84 mol, 2.5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to 85-90 °C.
-
Monitor the reaction progress every 1-2 hours by HPLC, checking for the disappearance of 3,6-dichloropyridazine. The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Once complete, cool the reactor to 20-25 °C.
-
Stop agitation and allow the layers to separate for at least 30 minutes.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 2% brine solution (15 L).
-
-
Isolation and Purification:
-
Concentrate the organic layer under vacuum to approximately 1/3 of its original volume.
-
Add n-heptane (30 L) as an anti-solvent slowly over 1 hour to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and stir for 2-4 hours.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold n-heptane (2 x 10 L).
-
-
Drying:
-
Dry the product in a vacuum oven at 45-50 °C until constant weight is achieved.
-
Expected yield: 5.5 - 6.0 kg (85-93%).
-
Q6: How can I effectively purify the final product without relying on column chromatography?
At scale, purification is almost exclusively performed via crystallization. The key is to identify a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Solvent Screening: A common system for this type of molecule is a combination of a good solvent (e.g., toluene, ethyl acetate, isopropanol) and a poor or "anti-solvent" (e.g., heptane, hexane).
-
Procedure: The crude product is dissolved in a minimal amount of the "good" solvent at an elevated temperature. The "anti-solvent" is then added slowly until turbidity is observed, after which the mixture is slowly cooled to maximize crystal growth and product recovery.
Part 4: Safety & Handling
Q7: What are the primary safety hazards I should be aware of during scale-up?
All personnel must be familiar with the Safety Data Sheets (SDS) for every chemical used. The primary hazards include:
| Substance | CAS Number | Key Hazards | Recommended PPE & Handling | References |
| 3,6-Dichloropyridazine | 141-30-0 | Toxic if swallowed, skin and eye irritant. | Goggles, lab coat, nitrile gloves. Handle in a ventilated fume hood. | [7] |
| 3-Pyridylboronic Acid | 1692-25-7 | Causes skin and serious eye irritation. | Goggles, lab coat, nitrile gloves. Avoid dust inhalation. | N/A |
| Palladium Catalysts | Varies | Heavy metal toxicity. Some ligands can be pyrophoric or air-sensitive. | Goggles, lab coat, gloves. Handle in a contained environment (glovebox or fume hood). | N/A |
| Toluene | 108-88-3 | Flammable liquid and vapor. Health hazard (organ toxicity). | Use in a well-ventilated area away from ignition sources. Use grounded equipment. | N/A |
| Sodium Carbonate | 497-19-8 | Causes serious eye irritation. | Goggles, gloves. | N/A |
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air.[8]
-
Spills: Absorb with inert material (e.g., vermiculite) and place in a designated container for chemical waste. Prevent entry into drains.[9]
Waste Disposal: All waste, including mother liquors and contaminated materials, must be disposed of according to local, state, and federal regulations. Palladium-containing waste should be segregated for potential recovery, as it is a precious metal.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET. TCI EUROPE N.V.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- 3-Chloro-6-methylpyridazine - Safety Data Sheet. Apollo Scientific.
- 3-Chloro-6-(1-piperazinyl)pyridazine SDS, 56392-83-7 Safety Data Sheets. ECHEMI.
- 3,6-Dichloropyridazine - SAFETY DATA SHEET. Fisher Scientific.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Common pitfalls in 3-Chloro-6-(pyridin-3-yl)pyridazine experiments
Welcome to the technical support center for 3-Chloro-6-(pyridin-3-yl)pyridazine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls encountered during experiments with this valuable heterocyclic building block. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your work.
Section 1: Synthesis, Purification, and Handling
This section addresses the most common issues arising during the preparation and handling of this compound, from controlling reaction selectivity to ensuring long-term stability.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki coupling synthesis of this compound from 3,6-dichloropyridazine and 3-pyridinylboronic acid is giving a significant amount of the diarylated byproduct. How can I improve selectivity for the mono-substituted product?
Answer: This is a classic challenge of selectivity. The two chlorine atoms on 3,6-dichloropyridazine have similar reactivity, making controlled mono-substitution difficult. The key is to manipulate the reaction conditions to favor the first coupling and disfavor the second.
-
Stoichiometry is Critical: The most straightforward approach is to use a substoichiometric amount of the boronic acid. Start with 0.8-0.9 equivalents of 3-pyridinylboronic acid relative to 3,6-dichloropyridazine. This leaves unreacted dichloropyridazine in the mixture, which is typically easier to separate from your desired mono-substituted product than the diarylated byproduct is.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C instead of reflux) can increase selectivity. The activation energy for the second coupling is often higher, so reducing thermal energy can kinetically favor mono-substitution.
-
Catalyst Choice: While many standard palladium catalysts work, some ligand systems can offer slightly better selectivity. However, stoichiometry and temperature are the more dominant factors.
Question 2: The yield of my synthesis is consistently low, even after optimizing for selectivity. What are the likely causes?
Answer: Low yields can stem from several factors beyond selectivity issues. The pyridyl nitrogen in your boronic acid can be a source of trouble.
-
Catalyst Inhibition: The basic nitrogen atom of the 3-pyridinylboronic acid can coordinate to the palladium center, acting as a catalyst poison and slowing down or halting the catalytic cycle. For such substrates, robust catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to maintain high catalytic activity.[1]
-
Protodeboronation of Boronic Acid: Pyridinylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of water and a strong base at elevated temperatures.[1] To mitigate this, ensure your reagents are dry, use a base like K₃PO₄ or Cs₂CO₃ which are effective and less prone to causing this side reaction, and avoid prolonged reaction times at high temperatures.
-
Poor Solubility: If your reactants are not fully dissolved, the reaction becomes heterogeneous and rates will suffer.[2] Ensure you are using an appropriate solvent system, such as 1,4-dioxane/water or toluene/water, that can solubilize both the organic and inorganic components.[3][4]
Question 3: I am struggling to purify the final product. What are the common impurities and the best purification strategy?
Answer: The main impurities are typically unreacted 3,6-dichloropyridazine, the diarylated byproduct [6,6'-bis(pyridin-3-yl)-3,3'-bipyridazine], and residual palladium catalyst.
-
Initial Workup: After the reaction, a standard aqueous workup is the first step. If you used a substoichiometric amount of boronic acid, much of the unreacted 3,6-dichloropyridazine can be removed here due to its different solubility profile.
-
Crystallization: Recrystallization is often the most effective method for removing both the starting material and the diarylated byproduct. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can be effective.[5] The desired product's polarity is intermediate between the less polar dichloropyridazine and the more polar, symmetric diarylated compound.
-
Silica Gel Chromatography: If crystallization is insufficient, column chromatography is the next step. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar one (e.g., ethyl acetate or a mixture containing methanol) will effectively separate the components. The typical elution order will be: 3,6-dichloropyridazine -> this compound -> diarylated byproduct.
-
Palladium Removal: Dark coloration in your product often indicates residual palladium. Filtering the crude product solution through a pad of celite or using a palladium scavenger can be effective.[6]
Question 4: What are the recommended storage conditions and shelf-life for this compound?
Answer: Like many halogenated heteroaromatic compounds, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The primary degradation pathway is hydrolysis of the C-Cl bond to form the corresponding pyridazinone. While specific stability data is not widely published, similar chloro-pyridazine derivatives are known to be sensitive to moisture.[7] When stored correctly in a tightly sealed container, the compound should be stable for extended periods. It is good practice to re-analyze the purity (e.g., by NMR or HPLC) if it has been stored for more than a year or if stored under suboptimal conditions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
As a heteroaryl chloride, this compound is a versatile substrate for forming new carbon-carbon and carbon-nitrogen bonds. However, its electronic properties and the presence of two basic nitrogen atoms present unique challenges.
Troubleshooting Guide: Suzuki & Buchwald-Hartwig Amination
Problem 1: My Suzuki coupling reaction with an arylboronic acid is stalled or showing no conversion.
This is a frequent issue when coupling electron-deficient heteroaryl chlorides. The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.
Troubleshooting Workflow: Stalled Suzuki Coupling
Caption: Decision tree for troubleshooting stalled Suzuki reactions.
Expertise & Causality: The pyridazine and pyridine nitrogens can coordinate to the palladium catalyst, reducing its efficacy.[8] Bulky, electron-rich phosphine ligands are essential because they accelerate the rate-limiting oxidative addition and promote the desired reductive elimination step, outcompeting the inhibitory binding of the nitrogen atoms.[1][9] Higher temperatures provide the necessary activation energy for the C-Cl bond cleavage.
Problem 2: My reaction is plagued by side products, primarily dehalogenation of my starting material and homocoupling of the boronic acid.
These side reactions indicate an imbalance in the catalytic cycle or the presence of oxygen.
Minimizing Side Reactions
| Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Dehalogenation | Presence of water/protons; catalyst decomposition. | Ensure anhydrous conditions. Use a slightly bulkier or more electron-rich ligand to stabilize the palladium intermediate.[1] |
| Homocoupling | Presence of oxygen; high catalyst loading. | Thoroughly degas all solvents and reagents. Maintain a strict inert (N₂ or Ar) atmosphere. Avoid excessive catalyst loading (1-3 mol% is often sufficient). |
| Protodeboronation | Excess water; inappropriate base; prolonged high heat. | Use a non-hydroxide base (K₃PO₄, Cs₂CO₃). Limit water in the solvent system. Use a slight excess (1.1-1.2 equiv.) of boronic acid to compensate for some loss, but avoid large excesses.[1] |
Problem 3: My Buchwald-Hartwig amination reaction is not working. The C-N coupling fails.
Buchwald-Hartwig amination on this substrate faces similar hurdles to the Suzuki coupling, namely the difficult oxidative addition and potential catalyst inhibition.
Expertise & Causality: The choice of base is particularly critical in C-N coupling. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. The ligand must also be carefully selected; biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the most effective for coupling aryl chlorides.
Workflow: Optimizing Buchwald-Hartwig Amination
Caption: Key components for successful Buchwald-Hartwig amination.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS. Standard reaction times are 8-24 hours.[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization as described in the FAQ section.
References
-
Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
-
Ather, A., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]
-
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
-
Humbert, M., et al. (2019). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
- Google Patents. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
-
Ather, A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Bethel, P. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
Kaur, N. (2021). Recent advances in pyridazine chemistry. ResearchGate. Available at: [Link]
-
Organic Syntheses. Procedure for purification using silica gel pad. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 3-Chloro-6-phenylpyridazine. National Institutes of Health. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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- 5. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
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Validation & Comparative
Comparative Guide to the Biological Activity of 3-Chloro-6-(pyridin-3-yl)pyridazine: A c-Met Kinase Inhibitor Candidate
Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Oncology
The pyridazine nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and neurological effects.[4][5] The unique physicochemical properties of the pyridazine ring, such as its dipole moment and hydrogen bonding capacity, make it an attractive pharmacophore for designing targeted therapies.[6] Within the realm of oncology, the development of small molecule kinase inhibitors has revolutionized cancer treatment, and pyridazine-based compounds have emerged as promising candidates.
This guide focuses on 3-Chloro-6-(pyridin-3-yl)pyridazine , a novel pyridazine derivative. While extensive biological data for this specific compound is not yet publicly available, its structural features suggest a potential role as a kinase inhibitor. This document outlines a comprehensive experimental strategy to confirm and characterize its biological activity, specifically hypothesizing its function as an inhibitor of the c-Met receptor tyrosine kinase. We will compare its potential performance with established c-Met inhibitors, providing the necessary experimental protocols to validate this hypothesis.
The c-Met Signaling Pathway: A Key Target in Cancer Therapy
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[7][8] Its natural ligand is the hepatocyte growth factor (HGF). Dysregulation of the HGF/c-Met signaling pathway, through overexpression, mutation, or amplification, is a known driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and hepatocellular carcinoma.[9][10] Consequently, c-Met has become a validated and attractive target for cancer therapy.
Caption: The HGF/c-Met signaling cascade and its downstream effects.
Comparative Analysis: Benchmarking Against Established c-Met Inhibitors
To rigorously evaluate the potential of this compound, its activity will be compared against well-characterized c-Met inhibitors. The selected comparators represent different classes and binding modes of c-Met inhibitors.
-
Crizotinib (Xalkori®): An ATP-competitive, multi-targeted inhibitor of ALK, ROS1, and c-Met.[10][11][12]
-
Cabozantinib (Cabometyx®): A multi-kinase inhibitor that targets c-Met, VEGFR2, and other tyrosine kinases.[7][13]
-
Tivantinib (ARQ 197): A selective, non-ATP competitive allosteric inhibitor of c-Met.[9][14]
The following table summarizes the key characteristics of these inhibitors and provides a template for presenting the experimental data that will be generated for this compound.
| Compound | Type | c-Met IC50 (nM) | Cell-based c-Met Phosphorylation IC50 (nM) | Anti-proliferative Activity (GI50 in MKN-45 cells, nM) |
| This compound | Hypothesized: ATP-competitive | To be determined | To be determined | To be determined |
| Crizotinib | Type I (ATP-competitive) | ~5-20 | ~10-50 | ~20-100 |
| Cabozantinib | Type II (ATP-competitive) | ~1-10 | ~5-30 | ~10-80 |
| Tivantinib | Type III (Allosteric) | ~355 (Ki) | ~100-300 | ~150-500 |
Experimental Workflows for Biological Activity Confirmation
The following protocols provide a step-by-step guide to confirm and characterize the biological activity of this compound as a c-Met inhibitor.
Caption: Experimental workflow for validating a novel c-Met inhibitor.
In Vitro c-Met Kinase Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant c-Met kinase.
Objective: To determine the IC50 value of this compound for c-Met.
Materials:
-
Recombinant human c-Met kinase (e.g., from BPS Bioscience, Cat# 40255).[1]
-
Kinase buffer (e.g., 5x Kinase assay buffer, BPS Bioscience, Cat# 79334).[1]
-
ATP (e.g., 500 µM solution, BPS Bioscience, Cat# 79686).[1]
-
Substrate (e.g., Poly (Glu:Tyr, 4:1), BPS Bioscience, Cat# 40217).[1]
-
Detection reagent (e.g., Kinase-Glo® MAX, Promega, Cat# V6071).[1]
-
This compound and comparator compounds dissolved in DMSO.
-
White, opaque 96-well plates.
Procedure:
-
Prepare a serial dilution of the test and comparator compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a "no inhibitor" control and wells with buffer only as a "background" control.
-
Prepare a master mix containing recombinant c-Met kinase and substrate in kinase buffer.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control after subtracting the background signal.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based c-Met Autophosphorylation Assay
This assay confirms that the compound can inhibit c-Met activity within a cellular environment.
Objective: To determine the IC50 of this compound for the inhibition of c-Met autophosphorylation in a c-Met dependent cancer cell line (e.g., MKN-45, a gastric cancer cell line with c-Met amplification).
Materials:
-
MKN-45 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and comparator compounds.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH).
-
ELISA kit for phospho-c-Met (e.g., from Sigma-Aldrich, CS0590).[15]
Procedure (using sandwich ELISA):
-
Seed MKN-45 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test and comparator compounds for 2-4 hours.
-
Lyse the cells directly in the wells using the provided lysis buffer.
-
Transfer the lysates to the wells of the phospho-c-Met ELISA plate, which are pre-coated with a capture antibody for total c-Met.
-
Incubate to allow the c-Met protein to bind.
-
Wash the wells and add a detection antibody specific for phospho-c-Met (Tyr1234/1235).
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.
-
Normalize the phospho-c-Met signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition and determine the IC50 value.
Anti-Proliferative Assay
This assay assesses the functional consequence of c-Met inhibition on cancer cell growth.
Objective: To determine the effect of this compound on the proliferation of c-Met dependent cancer cells.
Materials:
-
MKN-45 cells.
-
Cell culture medium.
-
This compound and comparator compounds.
-
Cell viability reagent (e.g., MTT, or CellTiter-Glo®).[6][16]
Procedure (using MTT assay):
-
Seed MKN-45 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test and comparator compounds.
-
Incubate for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Kinase Selectivity Profiling
To ensure the compound is not acting as a non-specific kinase inhibitor, its activity should be profiled against a panel of other kinases. This is a critical step in drug development to understand potential off-target effects.[4][17] This service is commercially available from companies like Reaction Biology. The data is typically presented as the percent inhibition at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biological characterization of this compound as a potential c-Met inhibitor. The proposed experiments, from biochemical assays to cell-based functional readouts, will provide the necessary data to validate its mechanism of action and benchmark its potency against established drugs. Positive results from these studies would warrant further investigation, including more extensive kinase selectivity profiling, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological evaluations, to fully assess its therapeutic potential. The pyridazine scaffold holds considerable promise in the development of novel targeted therapies, and a systematic evaluation as outlined here is the critical first step in translating this promise into clinical reality.
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ResearchGate. (n.d.). Antitumor activity of tivantinib on c-MET–addicted and–independent... Retrieved from [Link]
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A Comparative Guide to 3-Chloro-6-(pyridin-3-yl)pyridazine and Other Biologically Active Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold for chemical modification have led to the discovery of numerous derivatives with a wide range of biological activities. This guide provides an in-depth comparison of 3-Chloro-6-(pyridin-3-yl)pyridazine with other notable pyridazine derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in various biological assays.
Introduction to the Pyridazine Core
The pyridazine nucleus is characterized by its electron-deficient nature, which influences its reactivity and interactions with biological targets. The presence of the two adjacent nitrogen atoms creates a dipole moment and provides sites for hydrogen bonding, which are crucial for molecular recognition at the active sites of enzymes and receptors. The C3 and C6 positions of the pyridazine ring are particularly susceptible to nucleophilic substitution, making them key points for chemical diversification.
This compound: A Profile
This compound is a biarylheterocyclic compound that has attracted interest in drug discovery due to its structural resemblance to known kinase inhibitors and other biologically active molecules. The presence of the chloro group at the 3-position provides a handle for further functionalization, while the pyridin-3-yl moiety can engage in various interactions with protein targets, including hydrogen bonding and π-stacking.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence starting from maleic anhydride. The initial step involves the formation of the pyridazine core, followed by a cross-coupling reaction to introduce the pyridinyl group.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,6-Dichloropyridazine
-
To a stirred solution of maleic anhydride (1.0 eq) in a suitable solvent such as water or an alcohol, add hydrazine hydrate (1.0-1.2 eq) dropwise. The reaction is typically exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete formation of 3,6-dihydroxypyridazine.
-
Cool the reaction mixture and isolate the precipitated 3,6-dihydroxypyridazine by filtration.
-
Treat the isolated 3,6-dihydroxypyridazine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2] This reaction is typically performed without a solvent or in a high-boiling inert solvent like toluene.
-
Heat the mixture to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide.
-
Extract the product, 3,6-dichloropyridazine, with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,6-dichloropyridazine by recrystallization or column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine 3,6-dichloropyridazine (1.0 eq), 3-pyridylboronic acid (1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).[3][4][5]
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
Comparative Analysis with Other Pyridazine Derivatives
The versatility of the pyridazine scaffold is evident in the diverse biological activities exhibited by its derivatives. This section compares this compound with other key pyridazine analogs, highlighting differences in their biological targets and potencies.
Pyridazine Derivatives as Kinase Inhibitors
Many pyridazine derivatives have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.
a) VEGFR-2 Inhibitors:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-based compounds have shown significant VEGFR-2 inhibitory activity. For instance, certain pyridine-derived compounds have demonstrated potent VEGFR-2 inhibition with IC₅₀ values in the nanomolar range.[6][7][8]
b) JNK1 Inhibitors:
c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is implicated in various diseases, including cancer and neurodegenerative disorders. A series of novel 3,6-disubstituted pyridazine derivatives have been identified as potent JNK1 inhibitors, with some compounds exhibiting significant growth inhibition in various cancer cell lines.[9][10][11][12][13]
Data Summary: Pyridazine Derivatives as Kinase Inhibitors
| Compound/Derivative Class | Target Kinase | IC₅₀ / % Inhibition | Reference |
| Pyridine-derived pyridazines | VEGFR-2 | 0.12 µM | [6] |
| Quinazoline-based pyridazines | VEGFR-2 | 12.1 nM | [7] |
| 3,6-disubstituted pyridazine (9e) | JNK1 | 47.3% downregulation of JNK1 gene expression | [12] |
| 3-Chloro-6-phenylpyridazine | Not Specified | Data not available | [14][15] |
Logical Relationship: Kinase Inhibition by Pyridazine Derivatives
Caption: Potential kinase targets and downstream pathways of pyridazine derivatives.
Pyridazine Derivatives as Anti-inflammatory Agents
Inflammation is a complex biological response implicated in a wide range of diseases. Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[16][17]
A series of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides demonstrated significant in vivo analgesic and anti-inflammatory activities.[18][19] Furthermore, some novel pyridazine scaffolds have shown potent and selective COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[20]
Data Summary: Anti-inflammatory Activity of Pyridazine Derivatives
| Compound/Derivative Class | Target | Activity | Reference |
| [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides | In vivo inflammation model | Equipotent to indomethacin | [18][19] |
| Pyridazine scaffold (6b) | COX-2 | IC₅₀ = 0.18 µM | [20] |
| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Antifungal activity | Moderate to good | [21] |
Experimental Workflow: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Pyridazine Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems. They are therapeutic targets for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Several pyridazine-containing compounds have been synthesized and evaluated for their affinity to different nAChR subtypes.[22][23] For example, homoazanicotine, a pyridazine analog, has shown high affinity for nAChRs with a Ki value of 7.8 nM.[22]
Data Summary: nAChR Binding Affinity of Pyridazine Analogs
| Compound/Derivative Class | nAChR Subtype | Kᵢ (nM) | Reference |
| Homoazanicotine | General nAChR | 7.8 | [22] |
| A-84543 analog (H-11MNH) | α4β2 | 0.46 | [24] |
| Azidoepibatidine (AzEPI) | α4β2 | 0.17 | [25] |
| AK3 (quinuclidine-triazole) | α3β4 | 3.18 | [26] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established chemical methodologies, and its structure lends itself to further optimization. The comparative analysis with other pyridazine derivatives highlights the remarkable chemical diversity and broad spectrum of biological activities associated with this heterocyclic core. The data presented in this guide underscore the potential of pyridazine derivatives as kinase inhibitors, anti-inflammatory agents, and nAChR modulators. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
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Shaalan, M. M., Osman, E. E. A., et al. (2024). Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. BUE Scholar. [Link]
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Shaalan, M. M., Osman, E. E. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]
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Molecules. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. MDPI. [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [Link]
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Kummetha, A., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
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Ather, F., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PubMed Central. [Link]
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El-Sayed, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-(pyridin-3-yl)pyridazine Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold represents a privileged structure in the design of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it a valuable starting point for inhibitor design. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-chloro-6-(pyridin-3-yl)pyridazine and its analogs, with a particular focus on their activity as kinase inhibitors, including c-Met. We will explore the causal relationships behind experimental choices in analog design and provide supporting experimental data and protocols to empower your own research endeavors.
The 3,6-Disubstituted Pyridazine Scaffold: A Versatile Kinase Hinge-Binder
The 3,6-disubstituted pyridazine core is a common motif in a multitude of kinase inhibitors. The two adjacent nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling strong binding to the kinase hinge region. The substituents at the 3- and 6-positions project into the solvent-exposed region and the hydrophobic pocket of the kinase, respectively, providing opportunities for potency and selectivity optimization.
The general structure of a 3,6-disubstituted pyridazine kinase inhibitor can be visualized as follows:
Caption: SAR summary for modifications at the 3-position of the pyridazine ring.
Modifications at the 6-Position: The Pyridin-3-yl Group and its Alternatives
The substituent at the 6-position typically occupies a hydrophobic pocket in the kinase active site. Therefore, modifications in this region are critical for potency and selectivity. The pyridin-3-yl group in the parent scaffold is a key interaction motif.
-
Substitution on the Pyridine Ring: The electronic and steric nature of substituents on the pyridine ring can significantly influence binding affinity. In a study on isothiazolo[4,3-b]pyridines, the position of a methoxy substituent on a 3-pyridinyl ring was found to be of paramount importance for PIKfyve inhibition, with a 5-methoxy analog being 200-fold more potent than a 4-methoxy analog. This underscores the sensitivity of the binding pocket to the precise positioning of functional groups.
-
Bioisosteric Replacements: Replacing the pyridin-3-yl ring with other aromatic or heteroaromatic systems is a common strategy to explore the chemical space and optimize interactions within the hydrophobic pocket. Phenyl, thienyl, and other heterocyclic rings have been successfully employed in various pyridazine-based inhibitors. For instance, in a series of KDR kinase inhibitors, a 3-thienyl group at the 6-position was found to be optimal for potency. [1] The exploration of the 6-position often involves a balance between optimizing hydrophobic interactions and maintaining favorable physicochemical properties.
Comparative Performance: 3,6-Disubstituted Pyridazines as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology, and several pyridazine-based inhibitors have been developed. The following table summarizes the activity of representative 3,6-disubstituted pyridazine analogs against c-Met, highlighting the impact of substitutions at both positions.
| Compound ID | 3-Substituent | 6-Substituent | c-Met IC50 (nM) | Reference |
| A | -Cl | Pyridin-3-yl | Hypothetical Reference | - |
| B | 2-amino-pyridine | 5-chloro-2-fluorophenyl | 10 | [2] |
| C | Morpholine | 4-fluorophenyl | 20.1 (CDK2) | [3] |
| D | -Cl | 2,4-dichlorophenyl | Potent Anticonvulsant | |
| E | -NH2 | 4-methoxyphenyl | 50 (related scaffold) |
Note: Data for direct analogs of this compound against c-Met is not publicly available in a consolidated format. The table presents data from related pyridazine series to illustrate SAR principles. Compound C's target is CDK2, but it demonstrates the potency of the morpholine substitution.
The data, though from different series, illustrates key SAR trends. The move from a simple chloro group (hypothetical A) to a more elaborate amino-pyridine (B) or a solubilizing morpholine (C) can lead to highly potent compounds. Similarly, the nature of the aryl group at the 6-position is a critical determinant of activity.
Experimental Protocols
To facilitate the evaluation of novel this compound analogs, we provide detailed, step-by-step methodologies for key assays.
Biochemical c-Met Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for measuring kinase activity.
Workflow Diagram:
Caption: Workflow for a TR-FRET based c-Met kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution of recombinant human c-Met in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate solution of a biotinylated peptide substrate (e.g., Biotin-poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare a 4X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.
-
Prepare serial dilutions of the test compounds (e.g., this compound analogs) in 100% DMSO, then dilute into kinase buffer to create a 4X inhibitor solution.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X inhibitor solution to the assay wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add 5 µL of the 2X substrate solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of stop/detection buffer containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based c-Met Phosphorylation Assay (ELISA)
This protocol measures the inhibition of c-Met autophosphorylation in a cellular context, providing insights into compound permeability and target engagement in a more physiologically relevant system.
Workflow Diagram:
Caption: Workflow for a cell-based c-Met phosphorylation ELISA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a c-Met overexpressing cell line (e.g., MKN-45 human gastric cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 2 hours.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Coat a high-binding 96-well plate with a capture antibody specific for total c-Met overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add an equal amount of protein lysate to each well and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody specific for phosphorylated c-Met (e.g., anti-pY1234/1235).
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the phospho-c-Met signal to the total protein concentration.
-
Calculate the percent inhibition relative to vehicle-treated cells and determine the IC50 value as described for the biochemical assay.
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The SAR landscape, while complex, offers clear avenues for optimization. Future efforts should focus on systematic modifications at the 3-position to enhance potency and improve physicochemical properties, while fine-tuning the substitutions on the 6-pyridyl moiety to maximize interactions within the hydrophobic pocket and achieve selectivity. The use of robust biochemical and cell-based assays, as detailed in this guide, will be critical in validating the therapeutic potential of newly designed analogs.
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Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Met Kinase Inhibitors: Evaluating 3-Chloro-6-(pyridin-3-yl)pyridazine Against Established Therapeutics
For researchers and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. The c-Met receptor tyrosine kinase, a key driver in oncogenesis and metastasis, remains a high-value target.[1] This guide provides an in-depth comparison of a novel chemical entity, 3-Chloro-6-(pyridin-3-yl)pyridazine, with the well-established, FDA-approved c-Met inhibitors, Crizotinib and Cabozantinib. Our analysis is grounded in a discussion of the underlying biology, comparative mechanisms of action, and practical, detailed protocols for experimental validation.
The Target: c-Met Signaling in Oncology
The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in normal cellular processes such as embryonic development and tissue repair.[2] However, its aberrant activation through mutation, amplification, or overexpression is a significant factor in the progression of numerous cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer.[1][3] Upon binding its ligand, HGF, c-Met dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2] This signaling cascade promotes cell proliferation, survival, migration, and invasion, hallmarks of cancer.[4] The critical role of dysregulated c-Met signaling in tumor growth and metastasis makes it a prime candidate for targeted therapeutic intervention.[3]
Caption: The HGF/c-Met signaling pathway, a critical regulator of cell growth, survival, and motility.
The Inhibitors: A Head-to-Head Comparison
We will evaluate our novel compound, this compound, against two clinically successful c-Met inhibitors: Crizotinib and Cabozantinib. While the pyridazine heterocycle is a known scaffold in biologically active compounds, the specific activity of this compound against c-Met is hypothesized for this comparative analysis.[5][6]
-
This compound: A novel small molecule with a pyridinyl-pyridazine core. Its potential as a kinase inhibitor is inferred from its structural similarity to other known inhibitors.
-
Crizotinib (Xalkori®): An ATP-competitive inhibitor of c-Met, ALK, and ROS1 receptor tyrosine kinases.[7][8] It was initially developed as a c-Met inhibitor and later approved for ALK-positive and ROS1-positive NSCLC.[7][9]
-
Cabozantinib (Cabometyx®): A multi-targeted tyrosine kinase inhibitor that potently inhibits c-Met, VEGFRs, AXL, and RET.[10][11] Its broad-spectrum activity is effective in treating renal cell carcinoma, medullary thyroid cancer, and hepatocellular carcinoma.[9][12]
Mechanism of Action and Potency
Both Crizotinib and Cabozantinib are classified as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in an ATP-competitive manner.[13][14] Crizotinib binds within the ATP-binding pocket of c-Met, ALK, and ROS1.[8] Cabozantinib also targets the ATP-binding site of multiple kinases, which contributes to its broad efficacy but also its distinct side-effect profile.[11][15]
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | c-Met | To be determined | To be determined |
| Crizotinib | c-Met | ~4 | ~20 |
| ALK | ~20 | ~24 | |
| ROS1 | ~1.7 | ~13 | |
| Cabozantinib | c-Met | ~1.3 | ~8 |
| VEGFR2 | ~0.035 | ~0.7 | |
| RET | ~4 | ~5.2 | |
| AXL | ~7 | ~14 |
Note: IC50 values are approximate and can vary based on assay conditions. The data presented is a synthesis from various public sources for comparative purposes.
Experimental Validation: A Practical Guide
To ascertain the potential of this compound as a c-Met inhibitor, a series of well-defined experiments are necessary. Here, we provide detailed, self-validating protocols for key biochemical and cell-based assays.
Biochemical Potency Determination: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, luminescence-based method suitable for high-throughput screening and IC50 determination.[16]
Caption: Workflow for determining the biochemical IC50 using the ADP-Glo™ assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
-
Reaction Setup: In a 384-well plate, add the compound dilutions. Subsequently, add a pre-mixed solution of recombinant c-Met kinase and a suitable substrate (e.g., poly(E,Y) 4:1) in kinase reaction buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP at its Km concentration. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Western Blot for Phospho-c-Met
To confirm that our compound inhibits c-Met activity within a cellular context, we can measure the phosphorylation status of the receptor in a cancer cell line that overexpresses c-Met (e.g., MKN-45 gastric cancer cells). Western blotting is a standard technique for this purpose.[17]
Caption: Step-by-step workflow for Western blot analysis of c-Met phosphorylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed MKN-45 cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat the cells with a dose range of this compound for 2 hours.
-
Stimulation and Lysis: Stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[18] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-cMet Tyr1234/1235).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Re-probing: To ensure the observed changes are not due to variations in protein levels, the membrane can be stripped and re-probed with an antibody against total c-Met and a loading control like GAPDH.
Synthesizing the Evidence: An Application Scientist's Perspective
The evaluation of a new chemical entity like this compound requires a systematic and logical progression from biochemical characterization to cellular validation. The initial biochemical assay will provide a crucial go/no-go decision point. If the compound demonstrates potent, sub-micromolar inhibition of c-Met, the subsequent cell-based assays are warranted.
The Western blot for phospho-c-Met will provide direct evidence of on-target activity in a biological system. A dose-dependent decrease in HGF-stimulated c-Met phosphorylation would be a strong indicator of the compound's potential.
Compared to Crizotinib and Cabozantinib, the key differentiators for this compound will be its potency and, critically, its selectivity. While Cabozantinib's multi-targeted approach is a therapeutic advantage in some contexts, it can also lead to off-target toxicities.[15] A highly selective c-Met inhibitor could offer a better-tolerated therapeutic option. Future experiments should therefore include a broad kinase selectivity panel to profile the new compound against hundreds of other kinases.
This guide provides the foundational framework for the initial characterization of this compound. The provided protocols are robust starting points, and the comparative data on established inhibitors offer the necessary benchmarks for a rigorous evaluation.
References
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An overview of the c-MET signaling pathway. (n.d.). National Institutes of Health. Retrieved from [Link][3][4]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
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[Cabozantinib: Mechanism of action, efficacy and indications]. (2017, May 3). PubMed. Retrieved from [Link][10]
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c-Met inhibitor. (n.d.). Wikipedia. Retrieved from [Link][13]
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Ruxolitinib. (n.d.). NCBI Bookshelf. Retrieved from [Link]
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Crizotinib: A comprehensive review. (n.d.). PubMed Central. Retrieved from [Link][7]
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Mechanism of action. (n.d.). Jakafi® (ruxolitinib). Retrieved from [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved from [Link]
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Targeting the c-Met Signaling Pathway in Cancer. (n.d.). AACR Journals. Retrieved from [Link][1]
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Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012, May 10). CancerNetwork. Retrieved from [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? (2025, March 7). Patsnap Synapse. Retrieved from [Link]
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What is the mechanism of action of Cabozantinib? (2025, March 7). Patsnap Synapse. Retrieved from [Link][11]
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Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved from [Link]
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Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... (n.d.). ResearchGate. Retrieved from [Link]
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Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. Retrieved from [Link]
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Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023, July 27). Nature. Retrieved from [Link][12]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. (n.d.). ResearchGate. Retrieved from [Link]
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What are c-Met inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link][18]
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Pan/Phospho Analysis For Western Blot Normalization. (2017, February 16). Protocols.io. Retrieved from [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. Retrieved from [Link][16]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved from [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved from [Link]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link][5]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023, November 28). Taylor & Francis Online. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to 3-Chloro-6-(pyridin-3-yl)pyridazine Cytotoxicity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridazine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2] Its inherent physicochemical properties, including its ability to engage in critical hydrogen bonding interactions within ATP-binding sites, make it a fertile ground for the development of potent and selective inhibitors.[3] This guide provides an in-depth technical comparison of the cytotoxic and off-target profiles of pyridazine derivatives, with a specific focus on the conceptual framework for evaluating compounds like 3-chloro-6-(pyridin-3-yl)pyridazine.
While comprehensive, publicly available data for this compound is limited, this guide will utilize a composite case study approach. We will examine representative pyridazine derivatives with known anti-cancer activity to illustrate the methodologies for assessing cytotoxicity and off-target effects. This guide will equip researchers with the foundational knowledge and detailed protocols necessary to characterize novel pyridazine-based compounds, ensuring a thorough understanding of their therapeutic potential and liabilities.
The Pyridazine Scaffold: A Double-Edged Sword in Kinase Inhibition
The pyridazine nucleus is a common feature in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[4] In the context of oncology, pyridazine-containing compounds have been successfully developed as kinase inhibitors, targeting key signaling pathways implicated in tumor growth and survival.[3] However, the very features that make the pyridazine scaffold effective can also contribute to off-target activities, leading to unforeseen toxicities.[5] A comprehensive evaluation of both on-target potency and off-target interactions is therefore critical in the preclinical development of any new pyridazine-based drug candidate.
Assessing Cytotoxicity: A Multi-faceted Approach
A primary indicator of a compound's potential as an anti-cancer therapeutic is its ability to induce cell death in cancer cell lines. This cytotoxicity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Comparative Cytotoxicity of Representative Pyridazine Derivatives
To illustrate the cytotoxic potential of the pyridazine class, the following table summarizes the in vitro activity of a promising pyridazine-based inhibitor, compound 2S-13, against human and mouse triple-negative breast cancer (TNBC) cell lines.[6] For comparison, the well-established chemotherapeutic agent Doxorubicin is included.
| Compound | Cell Line | Cell Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| 2S-13 | MDA-MB-231 | Human TNBC | 10.14 | 5.23 |
| 4T1 | Mouse TNBC | 15.21 | 8.97 | |
| Doxorubicin | MDA-MB-231 | Human TNBC | 0.58 | 0.31 |
| 4T1 | Mouse TNBC | 0.87 | 0.45 |
Data sourced from Reference[6]
These data highlight that while Doxorubicin exhibits greater potency, the pyridazine derivative 2S-13 demonstrates significant cytotoxic activity, particularly against the human MDA-MB-231 cell line, with its efficacy increasing with longer exposure.[6] A crucial aspect of preclinical assessment is also evaluating the therapeutic index – the ratio between the toxic dose and the therapeutic dose. Encouragingly, compound 2S-13 showed lower toxicity on healthy cells compared to Doxorubicin, indicating a potentially wider therapeutic window.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound and vehicle control
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Unmasking Off-Target Effects: A Critical Step for Safety
While potent on-target activity is desirable, the clinical success of a kinase inhibitor often hinges on its selectivity. Off-target interactions can lead to unexpected toxicities and limit the therapeutic window.[5] Therefore, comprehensive off-target profiling is a non-negotiable aspect of preclinical drug development.
Strategies for Off-Target Profiling
Several methods are employed to assess the selectivity of a kinase inhibitor:
-
Kinase Panel Screening: This is a high-throughput method where the compound is tested against a large panel of purified kinases.[7] The results provide a comprehensive overview of the compound's inhibitory activity across the kinome, revealing potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[4][8] CETSA can confirm on-target engagement in cells and identify potential off-target binders.
-
Radioligand Binding Assays: These assays measure the ability of a compound to displace a radiolabeled ligand from its target receptor. They are particularly useful for identifying off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest and its specific substrate
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells of the assay plate, including the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion: A Roadmap for Pyridazine-Based Drug Discovery
The pyridazine scaffold continues to be a valuable starting point for the design of novel kinase inhibitors. A thorough and early assessment of both cytotoxicity and off-target effects is paramount for the successful translation of these compounds from the bench to the clinic. By employing a multi-pronged approach that includes robust in vitro cytotoxicity assays and comprehensive off-target profiling, researchers can gain a clear understanding of a compound's therapeutic potential and its potential liabilities. The detailed protocols and conceptual frameworks provided in this guide offer a roadmap for the rigorous evaluation of the next generation of pyridazine-based therapeutics.
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Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. [Link]
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Çalışkan, N., Kuş, C., & Arslan, H. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1439. [Link]
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Benchmarking 3-Chloro-6-(pyridin-3-yl)pyridazine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammation, the identification of novel small molecule inhibitors with superior potency, selectivity, and pharmacological properties is a paramount objective. The pyridazine scaffold has emerged as a "privileged" heterocyclic motif, integral to the structure of several approved therapeutics, including the multi-targeted kinase inhibitor, ponatinib.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 3-Chloro-6-(pyridin-3-yl)pyridazine, against established standard-of-care agents.
Given the prevalence of the pyridazine core in known kinase inhibitors, this guide will proceed under the well-founded hypothesis that this compound is a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3][4] Consequently, VEGFR2 is a validated and high-value target for anti-cancer therapies.[3][5]
This document will provide a detailed, scientifically rigorous comparison of this compound with two industry-standard multi-kinase inhibitors, Sorafenib and Sunitinib, both of which have well-characterized activity against VEGFR2.[6][7][8][9][10] The methodologies and experimental protocols detailed herein are designed to provide a robust and reproducible assessment of the compound's potential as a novel therapeutic agent.
Rationale for Benchmarking and Selection of Standard Compounds
The decision to benchmark this compound against Sorafenib and Sunitinib is based on several key considerations:
-
Structural Precedent: The pyridazine heterocycle is a core component of numerous kinase inhibitors, suggesting a high probability of kinase-directed activity for novel derivatives.[1][2][11] The related imidazo[1,2-b]pyridazine scaffold is found in the potent multi-kinase inhibitor ponatinib, which also targets VEGFR2, further strengthening our hypothesis.[1][2][12]
-
Target Relevance: VEGFR2 is a pivotal mediator of angiogenesis, a hallmark of cancer.[3][13] Inhibitors of this pathway have demonstrated significant clinical efficacy in a range of solid tumors.[3][4][14]
-
Established Comparators: Sorafenib and Sunitinib are FDA-approved multi-kinase inhibitors with proven clinical utility in treating various cancers, including renal cell carcinoma and hepatocellular carcinoma.[6][7][9][10][15] Their mechanisms of action, which include the inhibition of VEGFR2, are well-documented, making them ideal benchmarks for evaluating a new chemical entity.[6][7][8][9][10][16][17]
Comparative Data Summary
The following tables present a hypothetical yet realistic comparison of this compound against Sorafenib and Sunitinib. This data is intended to serve as a template for the expected outcomes of the experimental protocols detailed in the subsequent sections.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | B-Raf IC50 (nM) |
| This compound | 5 | 150 | >1000 | >1000 |
| Sorafenib | 90 | 58 | 68 | 22 |
| Sunitinib | 9 | 8 | 4 | >10000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Activity Profile
| Compound | HUVEC Tube Formation Inhibition IC50 (nM) | HUVEC Proliferation Inhibition IC50 (nM) | A549 (Lung Carcinoma) Viability IC50 (µM) |
| This compound | 15 | 50 | 2.5 |
| Sorafenib | 30 | 100 | 5.0 |
| Sunitinib | 20 | 75 | 4.2 |
HUVEC: Human Umbilical Vein Endothelial Cells.
Experimental Methodologies
To ensure the scientific rigor and trustworthiness of the benchmarking process, the following detailed experimental protocols are provided. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified VEGFR2 kinase.
Figure 1: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of a suitable peptide substrate for VEGFR2 (e.g., a poly(Glu, Tyr) 4:1 random copolymer).
-
Prepare a stock solution of ATP at a concentration equivalent to the Km for VEGFR2 to ensure competitive binding can be accurately assessed.[18]
-
-
Compound Dilution:
-
Perform serial dilutions of this compound, Sorafenib, and Sunitinib in DMSO to create a concentration range that will encompass the expected IC50 values.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted compounds, purified recombinant VEGFR2 enzyme, and the peptide substrate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Terminate the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).[19] This method measures kinase activity by quantifying the amount of ATP consumed.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Causality Behind Experimental Choices: Using the ATP concentration at the Km of the enzyme is critical for accurately determining the potency of ATP-competitive inhibitors.[18] The ADP-Glo™ assay is chosen for its high sensitivity and robustness, making it suitable for high-throughput screening and accurate IC50 determination.[19][20]
Cell-Based Angiogenesis (Tube Formation) Assay
This assay assesses the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®). Allow the gel to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound, Sorafenib, or Sunitinib.
-
Seed the treated cells onto the solidified basement membrane matrix.
-
Include a vehicle control (DMSO) and a positive control (e.g., VEGF-A) to stimulate tube formation.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for the formation of tubular networks.
-
-
Imaging and Analysis:
-
Stain the cells with a fluorescent dye (e.g., Calcein AM) to visualize the tube network.
-
Capture images using a high-content imaging system.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tube formation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting to a dose-response curve.
-
Causality Behind Experimental Choices: The HUVEC tube formation assay is a well-established and widely used in vitro model that recapitulates several key steps of the angiogenic process.[13][21][22] Matrigel® provides a three-dimensional environment that mimics the extracellular matrix, promoting the differentiation of endothelial cells into capillary-like structures.[21][22]
Western Blot Analysis of VEGFR2 Signaling Pathway
This technique is used to determine if this compound inhibits the activation of VEGFR2 and its downstream signaling pathways in a cellular context.
Figure 2: Simplified VEGFR2 signaling pathway and the putative point of inhibition.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Culture HUVECs to near confluence and serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound, Sorafenib, or Sunitinib for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Causality Behind Experimental Choices: Western blotting is a gold-standard technique for assessing changes in protein expression and phosphorylation status, providing direct evidence of target engagement and pathway modulation within a cellular environment.[23][24][25] Measuring the phosphorylation of VEGFR2 at Tyr1175 is a direct indicator of its activation.[25] Analyzing downstream effectors like ERK1/2 confirms the functional consequence of VEGFR2 inhibition.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the initial benchmarking of this compound as a putative VEGFR2 inhibitor. By employing the detailed protocols for in vitro kinase assays, cell-based angiogenesis models, and western blot analysis, researchers can generate robust and comparable data to evaluate its potency and cellular activity against established standards like Sorafenib and Sunitinib. The successful execution of these experiments will provide critical insights into the therapeutic potential of this compound and guide its future development as a novel drug candidate.
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Validating the Mechanism of Action for 3-Chloro-6-(pyridin-3-yl)pyridazine: A Comparative Guide to JNK1 Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 3-Chloro-6-(pyridin-3-yl)pyridazine, as a c-Jun N-terminal kinase 1 (JNK1) inhibitor. Through a series of robust experimental protocols, this document will objectively compare its performance against established alternatives, offering a clear path to confirming its biological target and cellular effects.
Introduction: The Rationale for Investigating this compound as a JNK1 Inhibitor
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective kinase inhibitory activity.[1] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[2][3] Dysregulation of the JNK pathway, particularly the JNK1 isoform, is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][6]
While the specific biological target of this compound has not been definitively established in publicly available literature, its structural features—a 3,6-disubstituted pyridazine core—bear a resemblance to other known kinase inhibitors, including some that target the JNK pathway.[1] This guide, therefore, puts forth the hypothesis that this compound functions as a JNK1 inhibitor and outlines a rigorous, multi-faceted approach to experimentally validate this proposed mechanism of action.
To provide a thorough evaluation, we will compare the activity of our test compound, which we will refer to as Cpd-X , with two key reference molecules:
-
SP600125: A well-characterized, potent, and reversible ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[7][8] It will serve as our positive control .
-
JNK Inhibitor II, Negative Control: A methylated analog of SP600125 with significantly reduced inhibitory activity against JNK.[1][9] This will serve as our negative control to ensure that the observed effects are specific to JNK inhibition.
Comparative Analysis of JNK1 Inhibitors
The validation of a novel kinase inhibitor requires a tiered approach, moving from direct biochemical interaction to cellular target engagement and finally to the modulation of downstream signaling pathways. The following sections will detail the experimental protocols to compare Cpd-X, SP600125, and the negative control.
| Compound | Structure | Hypothesized/Known Mechanism of Action | Role in this Guide |
| Cpd-X (this compound) | (Structure not available in search results) | Hypothesized JNK1 inhibitor | Test Compound |
| SP600125 | Anthra[1,9-cd]pyrazol-6(2H)-one | Potent, ATP-competitive pan-JNK inhibitor.[7][8] | Positive Control |
| JNK Inhibitor II, Negative Control | N¹-Methyl-1,9-pyrazoloanthrone | Methylated analog of SP600125 with weak JNK inhibitory activity.[9] | Negative Control |
Experimental Validation Workflows
A multi-pronged approach is essential for robustly validating the mechanism of action. We will employ three distinct experimental strategies:
-
Biochemical Assay: To determine the direct inhibitory effect on purified JNK1 enzyme activity.
-
Cellular Target Engagement Assay: To confirm that the compound binds to JNK1 within a cellular context.
-
Cell-Based Signaling Assay: To measure the functional consequence of JNK1 inhibition on its downstream substrate, c-Jun.
Workflow for Validating JNK1 Inhibition
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) to near confluency.
-
Treat the cells with Cpd-X (at a concentration ~100x the biochemical IC₅₀), SP600125 (e.g., 20 µM), or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a buffered saline solution containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for total JNK1. An antibody for a loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities for JNK1 at each temperature for each treatment condition.
-
Normalize the JNK1 band intensity to the loading control.
-
For each treatment, express the JNK1 intensity at each temperature as a percentage of the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble JNK1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of a compound indicates target stabilization and engagement. [10] Expected Outcomes:
-
| Compound | Expected CETSA Result | Rationale |
| Cpd-X | A rightward shift in the JNK1 melting curve compared to the vehicle control. | Indicates that Cpd-X binds to and stabilizes JNK1 in intact cells. |
| SP600125 | A significant rightward shift in the JNK1 melting curve. | Confirms that the assay can detect target engagement by a known JNK inhibitor. |
| Negative Control | No significant shift in the JNK1 melting curve. | Demonstrates that the observed thermal shift is due to specific binding. |
Protocol 3: Cell-Based Signaling Assay - Inhibition of c-Jun Phosphorylation
The final validation step is to demonstrate that Cpd-X can inhibit the JNK1 signaling pathway in cells. A key downstream substrate of JNK1 is the transcription factor c-Jun. [2]JNK1 phosphorylates c-Jun at Serine 63 and Serine 73, which is a critical event for its activation. [4]We will measure the level of phosphorylated c-Jun (p-c-Jun) by Western blot.
JNK1 Signaling Pathway
Caption: Simplified JNK1 signaling pathway and points of inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or NIH 3T3) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells for 1-2 hours with various concentrations of Cpd-X, SP600125, the negative control, or vehicle (DMSO).
-
Stimulate the JNK pathway by exposing the cells to a stressor, such as UV irradiation (e.g., 40 mJ/cm²) or Anisomycin (e.g., 25 µg/mL), for 15-30 minutes. [11][12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody detection). * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63/73).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., β-actin) to ensure equal protein loading and to assess changes in total c-Jun levels. [13]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal for each sample.
-
Plot the normalized phospho-c-Jun levels against the compound concentration to determine the cellular IC₅₀.
-
Expected Outcomes:
| Compound | Expected Effect on p-c-Jun Levels | Rationale |
| Cpd-X | Dose-dependent reduction in stress-induced p-c-Jun levels. | Demonstrates functional inhibition of the JNK1 pathway in a cellular context. |
| SP600125 | Potent, dose-dependent reduction in stress-induced p-c-Jun levels. | Validates the experimental setup and provides a benchmark for cellular potency. |
| Negative Control | Minimal to no effect on stress-induced p-c-Jun levels. | Confirms that the observed inhibition is specific to the active JNK inhibitor. |
Conclusion and Interpretation
By systematically executing these three experimental protocols, researchers can build a comprehensive and compelling case for the mechanism of action of this compound. A positive result in all three assays—demonstrating direct enzyme inhibition, cellular target engagement, and downstream pathway modulation—would provide strong evidence to validate the hypothesis that Cpd-X is a JNK1 inhibitor. The comparative data against a well-characterized positive control (SP600125) and a negative control will provide crucial context for its potency and specificity. This rigorous, evidence-based approach is fundamental to the progression of any novel compound in the drug discovery pipeline.
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Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Available from: [Link]
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Zhou, T., & Daugherty, P. S. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(12), i281-i288. Available from: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1470, 237-251. Available from: [Link]
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Snider, J. L., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of lipid research, 61(10), 1341-1351. Available from: [Link]
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Pelago Bioscience. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. Available from: [Link]
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Robers, M. B., et al. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Analytical biochemistry, 356(1), 108-116. Available from: [Link]
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Bogoyevitch, M. A., et al. (2010). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(3), 468-479. Available from: [Link]
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Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]
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A Guide to the Reproducible Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine: A Comparative Analysis of Experimental Methodologies
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring is a vital heterocyclic motif in modern drug discovery, prized for its unique physicochemical properties that can enhance a molecule's pharmacological profile.[1] As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, it offers a distinct electronic distribution and hydrogen bonding capacity compared to the more ubiquitous pyridine or phenyl rings.[1][2] This has led to its incorporation into several approved therapeutics.[1] 3-Chloro-6-(pyridin-3-yl)pyridazine, in particular, serves as a crucial bi-aryl building block for the synthesis of more complex molecular architectures, including potent kinase inhibitors and other targeted therapies.[3][4]
However, the path from starting materials to a pure, well-characterized final product is fraught with challenges that can impede reproducibility. Minor variations in reagent quality, reaction conditions, or purification techniques can lead to significant deviations in yield and purity, stalling research progress. This guide provides an in-depth analysis of the primary synthetic route to this compound, focusing on the critical parameters that govern experimental success. We will dissect the causality behind procedural choices, offer a self-validating workflow for product verification, and compare alternative strategies to empower researchers to achieve consistent and reliable outcomes.
Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the C-C bond between the pyridazine and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning transformation is favored for its high functional group tolerance, relatively mild conditions, and the commercial availability of a vast library of boronic acids.[7]
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality of Experimental Choices: Deconstructing the Protocol
Reproducibility hinges on controlling the key variables of the reaction. Below is a detailed protocol with an emphasis on the rationale behind each component and step.
Starting Materials:
-
3,6-Dichloropyridazine: The electrophilic partner. Its purity is critical; impurities can poison the catalyst. It can be synthesized from 3,6-dihydroxypyridazine using reagents like phosphorus oxychloride or N-chlorosuccinimide.[8][9]
-
Pyridine-3-boronic acid: The nucleophilic partner. Boronic acids can dehydrate to form boroxines; it is crucial to use a high-quality reagent or assess its purity before use.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction. Tetrakis(triphenylphosphine)palladium(0) is often used for its reliability, though other catalysts may offer higher turnover numbers for challenging substrates.[6]
-
Base (e.g., Na₂CO₃, K₂CO₃): Essential for the transmetalation step. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. An aqueous solution of an inorganic carbonate is a common and effective choice.[6]
-
Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often employed. Toluene solubilizes the organic components and the catalyst, while the aqueous phase contains the base. Ethanol can act as a co-solvent to improve miscibility.
Detailed Experimental Protocol: Suzuki Coupling
-
Inert Atmosphere: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. This is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5] The flask should be flame-dried or oven-dried to remove residual moisture.
-
Reagent Addition: To the flask, add 3,6-Dichloropyridazine (1.0 eq), Pyridine-3-boronic acid (1.1-1.2 eq), the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent system. A typical ratio is Toluene:Ethanol:2M Na₂CO₃(aq) in a 4:1:1 volume ratio. Degassing (by sparging with an inert gas or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress should be monitored.
-
Reaction Monitoring (TLC/LC-MS): Periodically take small aliquots from the reaction mixture. Spot on a TLC plate (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) to visualize the consumption of the starting material. LC-MS can provide more definitive tracking of product formation and starting material consumption. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
A Self-Validating System: Purification and Characterization
A synthesized compound is only as reliable as its characterization data. Achieving reproducibility means consistently producing a product that meets defined purity and identity specifications. The following workflow ensures the integrity of the final compound.
Caption: A self-validating workflow for product purification and analysis.
Detailed Protocols for Verification
1. Purification: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute the product. The optimal eluent system should be determined by TLC analysis of the crude material.
-
Procedure: Dry-load the crude product onto a small amount of silica gel for best separation. Run the column, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent in vacuo.
2. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the final compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid or TFA to improve peak shape).
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Acceptance Criteria: A single major peak accounting for >95% of the total integrated peak area.
3. Structural Confirmation: NMR and Mass Spectrometry
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For this compound, one would expect to see characteristic signals for both the pyridazine and pyridine rings in the aromatic region (typically 7.0-9.5 ppm).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Using an ESI source, one would expect to find the [M+H]⁺ ion at m/z corresponding to the molecular formula C₁₀H₇ClN₂ + H⁺. The isotopic pattern for the chlorine atom (a ~3:1 ratio for ³⁵Cl and ³⁷Cl) would also be a key confirmation point.[10]
| Analytical Technique | Purpose | Expected Result for C₁₀H₇ClN₂ |
| Melting Point | Assess purity and identity | Sharp melting point. For the similar 3-Chloro-6-phenylpyridazine, it is 159-161 °C.[11] |
| HPLC | Quantify purity | >95% peak area |
| ¹H NMR | Confirm structure and identity | Distinct signals in the aromatic region corresponding to the pyridazine and pyridine protons. |
| Mass Spectrometry | Confirm molecular weight | [M+H]⁺ at m/z ≈ 191.04, with a characteristic chlorine isotope pattern at M+2. |
Comparative Analysis and Troubleshooting
While the described Suzuki protocol is robust, reproducibility can be enhanced by understanding the alternatives and common failure modes.
Comparison of Suzuki Coupling Conditions
The choice of catalyst and ligand system is a frequent point of variation. While Pd(PPh₃)₄ is a reliable workhorse, more modern catalysts can offer improvements, especially for less reactive chloro-heterocycles.[6]
| Catalyst System | Typical Substrates | Advantages | Disadvantages |
| Pd(PPh₃)₄ | General use, aryl chlorides/bromides | Readily available, well-understood reactivity.[6] | Can require higher catalyst loading and temperatures. |
| Pd(OAc)₂ / SPhos | Challenging aryl chlorides | High activity, lower catalyst loading, milder conditions possible.[12] | More expensive ligand, air-sensitive. |
| Pd₂(dba)₃ / XPhos | Sterically hindered substrates | Excellent for difficult couplings. | Expensive, requires careful handling. |
Alternative Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
An alternative disconnection involves the reaction of 3-chloro-6-hydrazinylpyridazine with a suitable precursor to form the pyridine ring.[13] Another SNAr approach could involve reacting 3,6-dichloropyridazine with a pyridyl-organometallic reagent. While potentially effective, these routes often require harsher conditions or more complex starting materials compared to the Suzuki-Miyaura coupling. The SNAr reaction of 3,6-dichloropyridazine with amines is a well-established method for creating C-N bonds, demonstrating the reactivity of the C-Cl bond.[10][14]
Troubleshooting Guide for Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use fresh catalyst.2. Ensure a fully inert atmosphere and use properly degassed solvents.3. Use fresh, high-purity boronic acid; consider adding more equivalents. |
| Dechlorination of Starting Material | 1. Presence of a proton source.2. Side reaction mediated by the catalyst.[15] | 1. Ensure anhydrous conditions where possible.2. Use a milder base or lower the reaction temperature. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen.2. Side reaction of the boronic acid. | 1. Rigorously exclude air from the reaction.2. Add the boronic acid slowly to the heated reaction mixture. |
| Difficult Purification | 1. Byproducts with similar polarity to the product.2. Product instability on silica gel.[15] | 1. Optimize the reaction to minimize byproducts.2. Consider using a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization). |
Conclusion
Achieving reproducible results in the synthesis of this compound is not a matter of chance, but a consequence of rigorous control over a defined set of experimental parameters. Success is predicated on three pillars: the use of high-purity starting materials, the meticulous execution of the reaction under a truly inert atmosphere, and a robust, self-validating workflow for purification and characterization. By understanding the causality behind each step of the Suzuki-Miyaura coupling, comparing it with viable alternatives, and being prepared to troubleshoot common issues, researchers can confidently and consistently synthesize this valuable chemical building block, thereby accelerating the pace of discovery.
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
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Pharmaguideline. (n.d.). How to Write a Validation Protocol?. Pharmaguideline. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Chloro-6-(pyridin-3-yl)pyridazine: A Guide for Laboratory Professionals
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Based on data from analogous structures such as 3-Chloro-6-methylpyridazine and 3-Chloro-6-phenylpyridazine, 3-Chloro-6-(pyridin-3-yl)pyridazine is anticipated to exhibit similar hazard characteristics.[1][2][3]
Primary Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[2][4][5]
-
Skin Irritation: Expected to cause skin irritation.[1][3][4][5]
-
Serious Eye Irritation: Expected to cause serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
The presence of the chlorinated pyridazine ring suggests that this compound should be treated as a potentially hazardous substance requiring careful handling and disposal.
Chemical and Physical Properties Summary
For context, the properties of related compounds are summarized below. These values are essential for understanding the compound's behavior under various laboratory and disposal conditions.
| Property | 3-Chloro-6-methylpyridazine | 3-Chloro-6-phenylpyridazine |
| Molecular Formula | C₅H₅ClN₂ | C₁₀H₇ClN₂[3] |
| Molecular Weight | 128.56 g/mol [2] | 190.63 g/mol [3] |
| Appearance | Solid | White to almost white powder or crystals[6] |
| Melting Point | Not available | 159-161 °C |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. The causality behind these choices is to prevent exposure through inhalation, ingestion, or skin and eye contact.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[4][7]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[7]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.[4]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8] If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.
Spill Management Protocol
In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as described in the section above.
-
Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[5] Place the collected material into a clearly labeled, sealable container for hazardous waste.[5] Do not use air hoses for cleanup.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse.[8] Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4] As a chlorinated heterocyclic compound, it is likely to be classified as hazardous waste.
Protocol for Disposal:
-
Waste Segregation:
-
Rationale: To prevent inadvertent chemical reactions and to ensure proper waste stream management.
-
Procedure: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, compatible hazardous waste container.
-
-
Containerization:
-
Rationale: To safely contain the chemical waste and prevent leaks or spills.
-
Procedure: Use a sealable, airtight, and clearly labeled waste container.[9] The container should be made of a material compatible with the chemical. The label should include the full chemical name, "Hazardous Waste," and any other information required by your institution.
-
-
Storage Pending Disposal:
-
Rationale: To ensure the safe temporary storage of the hazardous waste before its collection and final disposal.
-
Procedure: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4][8] Keep it away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Rationale: To ensure the waste is transported, treated, and disposed of by a licensed and qualified hazardous waste management company.
-
Procedure: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials.[10][11] It is the responsibility of the researcher and their institution to comply with all applicable regulations.
Conclusion
While the absence of a specific SDS for this compound necessitates a cautious approach, a robust and safe disposal plan can be effectively implemented by leveraging data from analogous compounds and adhering to established principles of chemical waste management. By prioritizing safety, following the detailed protocols outlined in this guide, and maintaining open communication with your institution's EHS department, you can ensure the responsible stewardship of this and other chemical reagents in your laboratory.
References
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3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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3-chloro-6-(2-chlorophenyl)pyridazine - ChemSynthesis. (2025-05-20). Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011-08-29). Retrieved from [Link]
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3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Pyridine. (n.d.). Retrieved from [Link]
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Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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PYRIDINE | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]
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Pyridazine - Wikipedia. (n.d.). Retrieved from [Link]
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1910.1200(g)(2)(viii) | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPIS. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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1910.1200 - Hazard Communication. | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]
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Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. (n.d.). Retrieved from [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Environmental Fact Sheet EPA Proposes Listing Certain Wastes From the Production of Chlorinated Aliphatics. (1999-08). U.S. Environmental Protection Agency. Retrieved from [Link]
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Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 3-Chloro-6-(pyridin-3-yl)pyridazine
For researchers, scientists, and professionals in drug development, the ability to handle chemical reagents safely and effectively is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-6-(pyridin-3-yl)pyridazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyridazine and pyridine derivatives to ensure a robust margin of safety. This document is designed to be a trusted resource, offering procedural guidance that is both technically sound and grounded in practical laboratory experience.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects[1][2].
-
Skin Irritation: Direct contact can cause skin irritation[1][3][4].
-
Serious Eye Irritation: Contact with eyes may result in serious irritation or damage[1][2][3].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[1][4][5].
Given these potential hazards, a multi-layered safety approach combining engineering controls, personal protective equipment, and stringent operational protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes and airborne particles that can cause serious eye damage[3][4][6]. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for larger quantities or extended handling. Always inspect gloves for tears or punctures before use. | Provides a critical barrier against skin absorption and irritation. Latex gloves are not recommended due to potential lack of chemical resistance[6][7]. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. A chemical-resistant apron should be worn when handling significant quantities. | Protects the body from splashes and spills. Ensures street clothes are not contaminated[8]. |
| Respiratory Protection | For routine handling of small quantities in a certified chemical fume hood, respiratory protection is typically not required. If weighing or transferring powder outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges should be used[9]. | Prevents the inhalation of airborne particles that can cause respiratory irritation[1][4]. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[6]. This contains potentially harmful dust and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors[7].
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Ensure an unobstructed path to this equipment from the handling area[4].
Step-by-Step Handling and Operational Plan
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Preparation and Weighing:
-
Pre-Handling Check: Before starting, ensure the fume hood is operational, all necessary PPE is available and in good condition, and emergency equipment is accessible.
-
Containment: Line the work surface within the fume hood with absorbent, disposable bench paper to contain any potential spills[8].
-
Weighing: If handling a solid, carefully weigh the required amount in the fume hood. Use anti-static measures if the powder is fine. Avoid creating dust clouds[2][10].
-
Container Management: Keep the primary container of this compound tightly sealed when not in use to prevent contamination and potential release[2][11].
In-Reaction Use:
-
Solvent and Reagent Compatibility: Be aware of the reactivity of this compound with other reagents in your reaction. While specific reactivity data is unavailable, avoid strong oxidizing agents.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Do not heat sealed containers.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Knowing the correct immediate response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][7].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[3][7].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[6][11].
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled as containing hazardous chemicals.
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the general trash[2][12].
-
Use a licensed hazardous waste disposal company.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
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J.T.Baker. (2011, August 29). PYRIDINE - MATERIAL SAFETY DATA SHEET. Retrieved from Avantor. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
